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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Neurotoxic Mechanism of Bis(m-cresyl) o-cresyl Phosphate

Aimed at researchers, scientists, and drug development professionals, this guide elucidates the intricate molecular and cellular cascades initiated by Bis(m-cresyl) o-cresyl phosphate, a potent neurotoxic organophosphoru...

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Author: BenchChem Technical Support Team. Date: April 2026

Aimed at researchers, scientists, and drug development professionals, this guide elucidates the intricate molecular and cellular cascades initiated by Bis(m-cresyl) o-cresyl phosphate, a potent neurotoxic organophosphorus compound. This document provides a comprehensive overview of the mechanisms leading to Organophosphate-Induced Delayed Neuropathy (OPIDN), with a focus on the central role of Neuropathy Target Esterase (NTE).

Introduction: The Silent Threat of Delayed Neurotoxicity

Bis(m-cresyl) o-cresyl phosphate belongs to a class of organophosphorus esters (OPEs) notorious for inducing a debilitating neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2][3] Unlike the acute cholinergic crisis associated with many organophosphates that inhibit acetylcholinesterase (AChE), the neurotoxicity of compounds like Bis(m-cresyl) o-cresyl phosphate manifests after a significant delay of one to four weeks following exposure.[3][4] This latency period often complicates diagnosis and intervention. The clinical presentation of OPIDN is characterized by cramping muscle pain in the lower limbs, distal numbness, and paresthesias, which progress to weakness and, in severe cases, flaccid paralysis of the lower limbs and quadriplegia.[3][4] The underlying pathology is a distal degeneration of long axons in both the central and peripheral nervous systems.[1][3][5]

Historically, outbreaks of OPIDN, such as the "Jake Walk" paralysis during the 1930s Prohibition Era caused by tri-o-cresyl phosphate (TOCP)-adulterated ginger extract, have highlighted the severe public health risks posed by these compounds.[2] The neurotoxicity of cresyl phosphates is isomer-specific, with ortho-isomers being particularly potent in inducing OPIDN. This guide will delve into the core mechanism of this toxicity, a two-step process involving the inhibition and subsequent "aging" of a specific neuronal enzyme: Neuropathy Target Esterase (NTE).[6]

The Molecular Keystone: Neuropathy Target Esterase (NTE)

The primary molecular target for the initiation of OPIDN is Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[1][7] NTE is an integral membrane protein located in the endoplasmic reticulum of neurons and is crucial for axonal maintenance.[1][4] Although its precise physiological function is still under investigation, it is known to possess phospholipase activity and is involved in the homeostasis of phospholipids.[8][9]

The Initiating Event: Inhibition and Aging of NTE

The neurotoxic cascade begins with the covalent phosphorylation of the active site serine of NTE by neuropathic organophosphates like Bis(m-cresyl) o-cresyl phosphate.[10][11] However, mere inhibition of NTE is not sufficient to trigger OPIDN.[1][6] A critical subsequent step, termed "aging," must occur.[1][6]

Aging is a chemical modification of the phosphorylated NTE, where a secondary leaving group is cleaved from the phosphorus atom, leaving a negatively charged organophosphyl group covalently bound to the enzyme.[1] This process is thought to render the inhibited enzyme resistant to reactivation.[12] The requirement for both inhibition of over 70% of NTE and subsequent aging is a hallmark of OPIDN initiation.[1][6][13]

cluster_0 Molecular Initiation of OPIDN OP Bis(m-cresyl) o-cresyl phosphate NTE Active Neuropathy Target Esterase (NTE) OP->NTE Inhibition (Phosphorylation) Inhibited_NTE Inhibited NTE (Phosphorylated) Aged_NTE Aged NTE (Negatively Charged) Inhibited_NTE->Aged_NTE Aging (Loss of R-group) OPIDN Initiation of Axonal Degeneration Aged_NTE->OPIDN Triggers Downstream Pathways

Figure 1: The initial molecular events in OPIDN, highlighting the inhibition and aging of NTE.

Downstream Pathophysiological Cascade

The generation of aged NTE is the critical trigger for a complex series of downstream events that culminate in axonal degeneration. While the precise signaling pathways are still being fully elucidated, several key processes have been implicated.

Disruption of Calcium Homeostasis and Cytoskeletal Integrity

Aged NTE is thought to disrupt intracellular calcium homeostasis, leading to a sustained increase in axoplasmic calcium levels.[14][15] This calcium dysregulation can activate calcium-dependent proteases, such as calpains, which in turn degrade cytoskeletal proteins like neurofilaments and tubulin.[15][16] The breakdown of the axonal cytoskeleton disrupts axonal transport, leading to the accumulation of organelles and cellular debris in the distal axon, causing axonal swelling and eventual degeneration.[16]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is another significant consequence of the neurotoxic cascade.[16] The accumulation of damaged organelles and the disruption of axonal transport can impair mitochondrial function, leading to reduced ATP production and increased generation of reactive oxygen species (ROS). This oxidative stress further damages cellular components, including lipids, proteins, and DNA, exacerbating the degenerative process.

Autophagy and Cell Death Pathways

Recent studies suggest that autophagy, the cellular process for degrading and recycling damaged components, plays a complex role in OPIDN.[15][17] Initially, autophagy may be induced as a protective response to clear damaged organelles.[17] However, prolonged or dysfunctional autophagy can contribute to cell death.[17]

cluster_1 Downstream Cellular Cascade Aged_NTE Aged NTE Ca_Influx ↑ Intracellular Ca²⁺ Aged_NTE->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Cytoskeleton Cytoskeletal Degradation Calpain->Cytoskeleton Transport_Deficit Defective Axonal Transport Cytoskeleton->Transport_Deficit Mito_Dys Mitochondrial Dysfunction Transport_Deficit->Mito_Dys Axon_Degen Axonal Degeneration Transport_Deficit->Axon_Degen Ox_Stress Oxidative Stress Mito_Dys->Ox_Stress Ox_Stress->Axon_Degen

Figure 2: A simplified diagram of the downstream pathways leading to axonal degeneration following NTE aging.

Experimental Methodologies for Studying OPIDN

The study of OPIDN relies on a combination of in vivo animal models and in vitro biochemical and cellular assays.

Animal Models

The adult hen is the most widely accepted and sensitive animal model for studying OPIDN due to its susceptibility to the clinical signs of the neuropathy.[1][18][19] Rodents, such as rats and mice, are generally considered resistant to the clinical manifestations of OPIDN, although they can develop axonal lesions and are used for biochemical studies of NTE inhibition.[18][19][20]

Animal Model Advantages Disadvantages Key Endpoints
Adult Hen High sensitivity to clinical signs of OPIDN.[1][18]Larger size and higher husbandry costs.[18]Ataxia, paralysis, histopathology of spinal cord and peripheral nerves.[5][21]
Rat/Mouse Well-characterized genetics and physiology.[20]Resistant to clinical signs of OPIDN.[18][20]NTE activity assays, histopathology of nerve tissue.[18]
Experimental Protocols
  • Acclimation: Acclimate adult hens (e.g., White Leghorn) for at least one week with ad libitum access to food and water.

  • Dosing: Administer a single oral dose of the test compound (e.g., Bis(m-cresyl) o-cresyl phosphate) dissolved in a suitable vehicle (e.g., corn oil). A control group should receive the vehicle only.

  • Clinical Observation: Observe the hens daily for a period of at least 21 days for the onset of clinical signs of neurotoxicity, including ataxia and paralysis. Score the severity of the clinical signs using a standardized scale.

  • Tissue Collection: At the end of the observation period, euthanize the hens and collect brain, spinal cord, and peripheral nerve (e.g., sciatic nerve) tissues.

  • Biochemical Analysis: Use a portion of the brain tissue to measure NTE activity (see Protocol 2).

  • Histopathological Analysis: Process the spinal cord and sciatic nerve tissues for histopathological examination. Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) and specific stains for myelin (e.g., Luxol Fast Blue) and axons (e.g., silver staining) to assess for axonal degeneration and demyelination.[5][21]

This assay is based on the differential inhibition of esterases.[22]

  • Tissue Homogenization: Homogenize brain tissue in a suitable buffer.

  • Differential Inhibition: Divide the homogenate into three aliquots:

    • Total Esterase: No inhibitor.

    • Resistant Esterase: Incubate with a non-neuropathic inhibitor (e.g., paraoxon) to inhibit non-NTE esterases.

    • Non-NTE Esterase: Incubate with a neuropathic inhibitor (e.g., mipafox) to inhibit NTE.

  • Substrate Addition: Add the substrate, phenyl valerate, to all three aliquots.

  • Colorimetric Reaction: The hydrolysis of phenyl valerate by NTE produces phenol. The amount of phenol is measured colorimetrically after it reacts with 4-aminoantipyrine to form a chromophore.[11][22]

  • Calculation: NTE activity is calculated as the difference between the activity in the presence of the non-neuropathic inhibitor and the activity in the presence of the neuropathic inhibitor.

cluster_2 Experimental Workflow for OPIDN Assessment Dosing Dosing of Animal Model Observation Clinical Observation (Ataxia, Paralysis) Dosing->Observation Tissue_Collection Tissue Collection (Brain, Spinal Cord, Sciatic Nerve) Observation->Tissue_Collection Biochem Biochemical Analysis (NTE Assay) Tissue_Collection->Biochem Histo Histopathological Analysis Tissue_Collection->Histo

Figure 3: A high-level workflow for the in vivo assessment of OPIDN.

Therapeutic Strategies and Future Directions

Currently, there is no specific treatment to prevent or reverse OPIDN once it has been initiated.[2][14] Management is primarily supportive and focuses on rehabilitation.[23][24] However, a deeper understanding of the molecular mechanisms is paving the way for potential therapeutic interventions.

  • Calcium Channel Blockers: Given the role of calcium dysregulation, calcium channel blockers have been investigated as a potential therapeutic strategy.[14]

  • Antioxidants: Targeting oxidative stress with antioxidants could potentially mitigate some of the downstream cellular damage.

  • Neuroprotective Agents: Research into agents that can protect neurons from degeneration and promote axonal regeneration is a promising area for future therapies.

Further research is needed to fully elucidate the signaling pathways downstream of aged NTE and to identify novel therapeutic targets. The development of more sensitive biomarkers for early detection of OPIDN is also a critical area of investigation.

Conclusion

The neurotoxicity of Bis(m-cresyl) o-cresyl phosphate is a classic example of organophosphate-induced delayed neuropathy, a severe and often irreversible condition. The core mechanism hinges on the inhibition and subsequent aging of Neuropathy Target Esterase, which triggers a cascade of events leading to axonal degeneration. A thorough understanding of this intricate mechanism, facilitated by robust experimental models and protocols, is essential for the development of effective preventative and therapeutic strategies to combat this significant neurotoxic threat.

References

  • Richardson, R. J., et al. (2019). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). Elsevier.
  • Emerick, G. L., et al. (2010). Organophosphorus-induced delayed neuropathy: a simple and efficient therapeutic strategy. PubMed. [Link]

  • Abou-Donia, M. B., & Lapadula, D. M. (1990). Mechanisms of organophosphorus ester-induced delayed neurotoxicity: type I and type II. PubMed. [Link]

  • Randall, J. C., & Moretto, A. (1993). The role of neurotoxic esterase (NTE) in the prevention and potentiation of organophosphorus-induced delayed neurotoxicity (OPIDN). PubMed. [Link]

  • Ehrich, M., et al. (1995). Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells. PubMed. [Link]

  • Abou-Donia, M. B., & Lapadula, D. M. (1990). Mechanisms of Organophosphorus Ester-Induced Delayed Neurotoxicity: Type I and Type II. CDC Stacks. [Link]

  • Lotti, M., et al. (1993). Interactions between neuropathy target esterase and its inhibitors and the development of polyneuropathy. PubMed. [Link]

  • Richardson, R. J., et al. (2019). Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN). ResearchGate. [Link]

  • Costa, L. G. (2018). Mechanisms of organophosphate neurotoxicity. PMC. [Link]

  • Ehrich, M., et al. (1997). Acetylcholinesterase and Neuropathy Target Esterase Inhibitions in Neuroblastoma Cells to Distinguish Organophosphorus Compounds. Academic Press. [Link]

  • Wikipedia. (n.d.). Organophosphate-induced delayed neuropathy. Wikipedia. [Link]

  • Tanaka, D., et al. (1981). Studies on the delayed neurotoxicity of organophosphorus compounds- (I). PubMed. [Link]

  • Lotti, M. (2001). Organophosphate-induced delayed polyneuropathy. PubMed. [Link]

  • Richardson, R. J., et al. (2010). Neuropathy Target Esterase Biosensor. IntechOpen. [Link]

  • Karri, J., et al. (2017). Organophosphate induced delayed neuropathy: a case report. Turkish Journal of Physical Medicine and Rehabilitation. [Link]

  • New Jersey Department of Environmental Protection. (2010). Interim Specific Ground Water Criterion - Tri-ortho-cresyl phosphate (TOCP). State of New Jersey. [Link]

  • Taylor & Francis Online. (n.d.). Neuropathy target esterase – Knowledge and References. Taylor & Francis Online. [Link]

  • Tormoehlen, L. M., & Tekulve, K. J. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI. [Link]

  • Li, Y., et al. (2024). Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders. PMC. [Link]

  • Makhaeva, G. F., et al. (2020). Organophosphate-induced delayed neuropathy: A rare case presentation. ResearchGate. [Link]

  • Richardson, R. J., et al. (2013). Further studies toward a mouse model for biochemical assessment of neuropathic potential of organophosphorus compounds. PMC. [Link]

  • Medscape. (2026). Organophosphate Toxicity: Background, Etiology, Pathophysiology. Medscape. [Link]

  • Prozorovskii, V. B. (2023). Organophospate-Induced Pathology: Mechanisms of Development, Principles of Therapy and Features of Experimental Studies. Biomeditsinskaya Khimiya. [Link]

  • Tanaka, D., et al. (1981). STUDIES ON THE DELAYED NEUROTOXICITY OF ORGANOPHOSPHORUS COMPOUNDS-(I). J-Stage. [Link]

  • Tilson, H. A. (1990). Animal Models: What Has Worked and What Is Needed. Behavioral Measures of Neurotoxicity. [Link]

  • Jokanović, M. (2012). Recent Advances in the Treatment of Organophosphorous Poisonings. PMC. [Link]

  • Padilla, S., & Veronesi, B. (1988). Biochemical and morphological validation of a rodent model of organophosphorus-induced delayed neuropathy. Scholars@Duke. [Link]

  • Rath, S., & Alladi, L. S. (2018). Rehabilitation of Organophosphate Induced Delayed Polyneuropathy. Longdom Publishing. [Link]

  • Glynn, P. (2009). Neuropathy Target Esterase Is Required for Adult Vertebrate Axon Maintenance. Journal of Neuroscience. [Link]

  • Frontiers. (n.d.). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers. [Link]

  • Sen, T., & Esmaeil, A. (2008). Delayed Neuropathy Due to Organophosphate Insecticide Injection in an Attempt to Commit Suicide. PMC. [Link]

  • Davis, C. S., & Richardson, R. J. (1992). Neurotoxic Esterase (NTE) Assay: Optimized Conditions Based on Detergent-Induced Shifts in the Phenol/4-Aminoantipyrine Chromophore Spectrum. ResearchGate. [Link]

  • Wu, J., et al. (2021). Lapatinib alleviates TOCP-induced axonal damage in the spinal cord of mouse. PubMed. [Link]

  • Richardson, R. J. (2013). Neuropathy target esterase (NTE): overview and future. PubMed. [Link]

  • Sigolaeva, L. V., et al. (2001). Bioelectrochemical analysis of neuropathy target esterase activity in blood. PubMed. [Link]

  • Hufnagel, R. B., et al. (2024). Neuropathy target esterase activity defines phenotypes among PNPLA6 disorders. Brain. [Link]

  • de F. F. da Silva, J., et al. (2000). Inhibition and aging of neuropathy target esterase by the stereoisomers of a phosphoramidate related to methamidophos. PubMed. [Link]

  • Wijeyesakere, S. J., & Richardson, R. J. (2004). The mipafox-inhibited catalytic domain of human neuropathy target esterase ages by reversible proton loss. PubMed. [Link]

  • Sun, H., et al. (2016). Autophagy in Tri-o-cresyl Phosphate-Induced Delayed Neurotoxicity. ResearchGate. [Link]

  • Australian Government Department of Health. (2018). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. Australian Government. [Link]

  • Hausherr, Y. S., et al. (2016). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. PubMed. [Link]

  • Zhang, Y., et al. (2023). Computational Modeling Study of the Binding of Aging and Non-Aging Inhibitors with Neuropathy Target Esterase. PMC. [Link]

Sources

Exploratory

Bioactivation and Toxicodynamics of Bis(m-cresyl) o-cresyl Phosphate: An In Vitro Mechanistic Guide

Executive Summary Tricresyl phosphate (TCP) is a widely utilized organophosphate anti-wear additive in aviation lubricants and hydraulic fluids. While historically the neurotoxic focus has been on the symmetrical tri-ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tricresyl phosphate (TCP) is a widely utilized organophosphate anti-wear additive in aviation lubricants and hydraulic fluids. While historically the neurotoxic focus has been on the symmetrical tri-ortho isomer (TOCP), modern toxicological profiling reveals a critical paradigm shift: unsymmetrical mono-ortho isomers, such as bis(m-cresyl) o-cresyl phosphate , possess a significantly higher neurotoxic hazard profile[1].

This whitepaper provides an in-depth mechanistic analysis of the in vitro metabolic pathways, bioactivation kinetics, and toxicodynamics of bis(m-cresyl) o-cresyl phosphate. By detailing self-validating experimental protocols and the causality behind its potent esterase inhibition, this guide serves as a definitive resource for researchers investigating organophosphate-induced delayed polyneuropathy (OPIDN) and aerotoxic syndrome.

Mechanistic Pathway of Bioactivation

Bis(m-cresyl) o-cresyl phosphate is inherently a pro-toxin. Its conversion into a potent neurotoxin is strictly dependent on Phase I hepatic metabolism.

Cytochrome P450-Mediated Hydroxylation

In vitro, when the parent compound is introduced to human liver microsomes (HLMs), it undergoes targeted oxidation. Cytochrome P450 enzymes (predominantly CYP1A2, CYP2D6, and CYP3A4 subtypes) selectively hydroxylate the ortho-methyl group of the single o-cresyl ring, converting it into a methanolic (hydroxymethyl) group[2]. This forms the highly unstable intermediate, bis(m-cresyl) o-hydroxymethylphenyl phosphate[3].

Spontaneous Intramolecular Cyclization

The causality of the molecule's toxicity lies in its structural instability post-hydroxylation. The newly formed hydroxymethyl oxygen acts as an internal nucleophile, attacking the central electrophilic phosphorus atom. This intramolecular cyclization forces the cleavage of a phosphorus-oxygen bond, simultaneously expelling one of the m-cresyl groups as a leaving group (forming m-cresol)[3].

The resulting product is a cyclic saligenin phosphate: 2-(m-cresyloxy)-4H-1,3,2-benzodioxaphosphoran-2-one .

Pathway Substrate Bis(m-cresyl) o-cresyl phosphate (Mono-ortho TCP) CYP450 Cytochrome P450 (NADPH, O2) Substrate->CYP450 Phase I Oxidation Intermediate Bis(m-cresyl) o-hydroxymethylphenyl phosphate (Unstable Intermediate) CYP450->Intermediate Hydroxylation of ortho-methyl Cyclization Intramolecular Cyclization (Nucleophilic Attack) Intermediate->Cyclization Spontaneous ActiveMetabolite 2-(m-cresyloxy)-4H-1,3,2- benzodioxaphosphoran-2-one (Active Neurotoxin) Cyclization->ActiveMetabolite Displaces m-cresyl LeavingGroup m-Cresol (Leaving Group) Cyclization->LeavingGroup Cleavage

Metabolic bioactivation of bis(m-cresyl) o-cresyl phosphate into its active cyclic neurotoxin.

Toxicodynamics: The Causality of Isomer-Specific Toxicity

The active cyclic metabolite irreversibly binds to the active-site serine of critical esterases, including Butyrylcholinesterase (BChE), Acetylcholinesterase (AChE), and Neuropathy Target Esterase (NTE)[4].

Why is the Mono-ortho Isomer More Toxic?

Historical data demonstrates that mono-ortho isomers of TCP are up to 10 times more toxic than the tri-ortho isomer (TOCP)[3]. The causality of this phenomenon is rooted in steric hindrance and active-site gorge dynamics :

  • TOCP Metabolite (CBDP): The cyclic metabolite of TOCP retains an o-cresyl group on the exocyclic oxygen. The ortho-methyl group on this ring creates significant steric clash when navigating the narrow active-site gorge of serine esterases, slowing the rate of covalent adduction.

  • Bis(m-cresyl) o-cresyl phosphate Metabolite: The cyclic metabolite retains an m-cresyl group on the exocyclic oxygen. The meta-methyl positioning eliminates the steric clash at the active site, allowing for rapid, high-affinity docking and subsequent phosphorylation of the serine residue.

Logic Metabolite Cyclic Saligenin Phosphate (Electrophilic Phosphorus) Attack Nucleophilic Attack by Active-Site Serine (-OH) Metabolite->Attack Enzyme Serine Esterase (BChE / AChE / NTE) Enzyme->Attack Adduct Covalent Phosphorylated Adduct (Irreversible Inhibition) Attack->Adduct Phosphorylation Toxicity Organophosphate-Induced Delayed Polyneuropathy Adduct->Toxicity Disruption of neural signaling

Logical relationship of serine esterase inhibition leading to neurotoxicity.

Quantitative Isomer Comparison
Isomer ConfigurationRepresentative CompoundRelative NeurotoxicityCYP450 Bioactivation Required?Primary Leaving Group
Tri-ortho Tri-o-cresyl phosphate (TOCP)1x (Baseline)Yeso-Cresol
Di-ortho Bis(o-cresyl) m-cresyl phosphate~5xYesm-Cresol
Mono-ortho Bis(m-cresyl) o-cresyl phosphate~10xYesm-Cresol
Tri-meta Tri-m-cresyl phosphate (TMCP)Non-toxic (0x)No (No ortho-methyl)N/A

Self-Validating In Vitro Methodologies

To accurately study the metabolism of bis(m-cresyl) o-cresyl phosphate, experimental protocols must be self-validating. This means the system must inherently prove that the observed toxicity is exclusively the result of enzymatic bioactivation, ruling out spontaneous hydrolysis or contamination.

Protocol 1: Self-Validating Microsomal Incubation

This protocol utilizes Human Liver Microsomes (HLMs) to simulate Phase I metabolism. The inclusion of a -NADPH control and a Heat-Inactivated HLM control ensures that any detected cyclic metabolite is strictly the result of active CYP450 metabolism.

Step-by-Step Workflow:

  • Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 1.0 mg/mL HLM protein.

  • Substrate Addition: Spike the mixture with bis(m-cresyl) o-cresyl phosphate to a final concentration of 10 µM (using <1% DMSO to prevent CYP inhibition).

  • Control Segregation (Self-Validation):

    • Test Tube: Complete mixture.

    • Control A (-NADPH): Omit the NADPH regenerating system.

    • Control B (Heat-Killed): Boil HLMs at 95°C for 10 mins prior to addition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH to the Test Tube and Control B.

  • Incubation & Termination: Incubate at 37°C in a shaking water bath. At designated time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 100 µL of ice-cold acetonitrile (containing an internal standard).

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate proteins. The supernatant is collected for LC-MS/MS analysis and downstream esterase assays.

Workflow Step1 Prepare HLM & Substrate (1 mg/mL protein, 10 µM TCP) Step2 Initiate Reaction (Add 1 mM NADPH, 37°C) Step1->Step2 Step3 Time-Course Incubation (0, 15, 30, 60 min) Step2->Step3 Step4 Terminate Reaction (Ice-cold Acetonitrile, 1:1 v/v) Step3->Step4 Step5 Centrifugation (14,000 x g, 10 min, 4°C) Step4->Step5 Step6 Supernatant Analysis (LC-MS/MS & BChE Assay) Step5->Step6

In vitro microsomal incubation workflow for TCP metabolism and esterase inhibition analysis.

Protocol 2: The "Molecular Canary" BChE Inhibition Assay

Because the cyclic saligenin phosphate is highly unstable, direct quantification via LC-MS/MS can be challenging. Purified human butyrylcholinesterase (BChE) is utilized as a "molecular canary"—a surrogate biological sensor that detects the conversion of the parent TCP into a potent esterase inhibitor[3].

Step-by-Step Workflow:

  • Reagent Prep: Prepare Ellman’s reagent (DTNB) at 0.25 mM and butyrylthiocholine iodide (BTC) at 0.5 mM in 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Incubation: Mix 10 µL of the supernatant (from Protocol 1) with 0.1 units of purified human BChE. Incubate at 25°C for 20 minutes to allow covalent adduction to occur.

  • Substrate Addition: Add the DTNB/BTC mixture to the enzyme solution.

  • Kinetic Readout: Measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.

  • Validation Logic: If the -NADPH control shows normal BChE activity, but the +NADPH test sample shows >90% BChE inhibition, the system self-validates that bis(m-cresyl) o-cresyl phosphate is not inherently toxic, but requires CYP450 bioactivation to form the active cyclic inhibitor.

References

  • Source: Publisso.
  • In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP)
  • Source: NIH.gov (PMC)
  • Source: NIH.gov (PMC)

Sources

Foundational

An In-Depth Technical Guide to Bis(m-cresyl) o-Cresyl Phosphate: Structure, Properties, and Scientific Considerations

Executive Summary: This document provides a comprehensive technical overview of Bis(m-cresyl) o-cresyl phosphate, an isomer of the widely used industrial chemical class, tricresyl phosphates (TCPs). As organophosphate es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a comprehensive technical overview of Bis(m-cresyl) o-cresyl phosphate, an isomer of the widely used industrial chemical class, tricresyl phosphates (TCPs). As organophosphate esters, TCPs are primarily utilized as flame retardants, plasticizers, and anti-wear additives in lubricants.[1][2][3] The specific isomeric composition of TCPs is of critical importance, as the presence of an ortho-cresyl moiety imparts significant neurotoxic potential.[1][2] This guide delineates the chemical structure, physicochemical properties, synthesis, and analytical methodologies pertinent to Bis(m-cresyl) o-cresyl phosphate. A central focus is placed on the toxicological implications of its structure, providing essential insights for researchers, toxicologists, and professionals in drug and chemical development.

Chemical Identity and Structure

Nomenclature and Identification
  • Systematic IUPAC Name: (2-methylphenyl) bis(3-methylphenyl) phosphate

  • Common Name: Bis(m-cresyl) o-cresyl phosphate

  • Synonyms: Phosphoric Acid 2-Methylphenyl Bis(3-methylphenyl) Ester, di-m-tolyl o-tolyl phosphate[4][5]

  • CAS Number: 1052691-24-3[4][5][]

  • Molecular Formula: C₂₁H₂₁O₄P[4][5][]

  • Molecular Weight: 368.37 g/mol [4][5]

Structural Elucidation

Bis(m-cresyl) o-cresyl phosphate is an asymmetric triaryl phosphate ester. Its structure consists of a central phosphate group bonded to three distinct cresyl (methylphenyl) groups via ester linkages. Specifically, it comprises one ortho-cresyl group and two meta-cresyl groups. This specific arrangement distinguishes it from other TCP isomers and is the primary determinant of its chemical and toxicological profile.

Caption: Chemical structure of Bis(m-cresyl) o-cresyl phosphate.

Isomeric Context

Bis(m-cresyl) o-cresyl phosphate is one of many possible isomers of tricresyl phosphate (TCP, CAS No. 1330-78-5).[7] Commercial TCP is typically a complex mixture of isomers derived from industrial cresol feedstocks.[7][8] The most well-studied isomers are the homogeneous tri-ortho-cresyl phosphate (TOCP), tri-meta-cresyl phosphate (TmCP), and tri-para-cresyl phosphate (TpCP). The presence and concentration of the ortho isomer are strictly regulated in many applications due to its pronounced neurotoxicity.[1]

Physicochemical Properties

Specific experimental data for pure Bis(m-cresyl) o-cresyl phosphate is not widely available. The properties are inferred from data on mixed TCP isomers and pure isomers like TOCP. These compounds are generally characterized as colorless to yellowish, odorless, viscous liquids with low water solubility and low vapor pressure.[1][9][10][11]

PropertyValue (for TCP Isomers/Mixture)Source(s)
Physical State Viscous Liquid[1][10]
Appearance Colorless to pale yellow[9][11]
Odor Practically odorless[9][11]
Boiling Point ~410 °C (760 mmHg)[9][10][12]
Melting Point Varies by isomer (e.g., TOCP: 11 °C)[10]
Density ~1.16 - 1.195 g/cm³ at 20 °C[9][10]
Solubility in Water Sparingly soluble to insoluble (0.074 - 0.36 mg/L)[1][9][10]
Solubility in Organic Solvents Soluble in toluene, hexane, diethyl ether[1]
Log P (Octanol-Water Partition) ~5.11[10]
Vapor Pressure ~1 x 10⁻⁴ mmHg at 20 °C[10]

Synthesis and Manufacturing

General Synthetic Pathway for Tricresyl Phosphates

The industrial production of tricresyl phosphates involves the phosphorylation of cresylic acid (a mixture of cresol isomers) with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃).[1][8] The reaction proceeds in a stepwise manner, substituting the chlorine atoms on POCl₃ with cresol groups and releasing hydrogen chloride (HCl) as a byproduct.[8]

Overall Reaction: 3 ArOH (Cresol) + POCl₃ → (ArO)₃PO (Tricresyl Phosphate) + 3 HCl

The choice of catalyst, such as aluminum chloride (AlCl₃) or magnesium chloride (MgCl₂), and the reaction temperature (typically elevated to 200-230 °C) are critical for driving the reaction to completion and minimizing the presence of incompletely reacted, acidic intermediates.[8]

Isomer-Specific Synthesis Challenges

The synthesis of a specific, pure asymmetric isomer like Bis(m-cresyl) o-cresyl phosphate is not a trivial undertaking via the standard industrial method. It would require a multi-step, controlled synthesis pathway, likely involving the sequential addition of the different cresol isomers using protecting group strategies to ensure the desired connectivity. This contrasts with the industrial approach, where the final product's isomeric distribution directly reflects the composition of the starting cresylic acid feedstock.[7]

Representative Laboratory-Scale Synthesis Protocol (Generalized for TCP)

This protocol describes a generalized method for synthesizing a mixed isomer TCP, which illustrates the core chemical principles.

Objective: To synthesize tricresyl phosphate via the reaction of cresol with phosphorus oxychloride.

Materials:

  • Cresylic acid (mixture of isomers), dehydrated

  • Phosphorus oxychloride (POCl₃), anhydrous

  • Anhydrous aluminum chloride (AlCl₃) catalyst

  • Reaction vessel with heating mantle, mechanical stirrer, condenser, and gas outlet (to scrub HCl)

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: Charge the reaction vessel with dehydrated cresylic acid (3.3 molar equivalents) and the AlCl₃ catalyst (e.g., 0.5% by weight of reactants).[8]

  • Addition of POCl₃: While stirring, slowly add phosphorus oxychloride (1.0 molar equivalent) to the cresol-catalyst mixture. The reaction is exothermic.

  • Heating and Reaction: Gradually heat the mixture to approximately 60-80 °C. Evolution of HCl gas will be observed.[8] The temperature is then slowly raised to a final temperature of 210-230 °C and held until the evolution of HCl ceases, indicating the reaction is nearing completion.[8] This can take several hours.

  • Causality Note: The high temperature is necessary to drive the final, sluggish esterification step to completion, minimizing residual acidic and hydrolytically unstable chlorophosphate intermediates.[8]

  • Purification:

    • Cool the crude reaction mixture.

    • Transfer the mixture to a vacuum distillation apparatus.

    • Apply vacuum to distill off any unreacted cresol.[8]

    • The remaining product is the crude tricresyl phosphate, which can be further purified by washing with a dilute alkali solution followed by water to remove residual acidity, and finally dried.

Analytical Methodologies

The accurate identification and quantification of TCP isomers, especially the toxic ortho-containing variants, is crucial for safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC/MS) is the reference method for this analysis.[13][14]

Detailed Protocol: Isomer-Specific Analysis of TCPs by GC/MS

Objective: To separate, identify, and quantify Bis(m-cresyl) o-cresyl phosphate from a sample matrix (e.g., lubricant oil, environmental sample).

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms or equivalent).

  • Mass Spectrometer (MS) detector (e.g., single quadrupole or tandem quadrupole).

  • Autosampler.

Procedure:

  • Sample Preparation:

    • Extraction: Extract the TCPs from the sample matrix using an appropriate solvent (e.g., hexane or dichloromethane) via liquid-liquid extraction or solid-phase extraction (SPE).

    • Cleanup: If necessary, perform a cleanup step (e.g., using a silica gel column) to remove interfering compounds.

    • Concentration: Concentrate the extract to a known final volume.

  • Instrumental Analysis:

    • Injection: Inject 1 µL of the final extract into the GC inlet, typically in splitless mode for trace analysis.

    • GC Separation: Use a temperature program to separate the isomers. A typical program might start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

    • MS Detection: Operate the mass spectrometer in full scan mode to identify unknowns or in selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions for TCPs (e.g., m/z 368, 353, 165).[9]

  • Data Analysis:

    • Identify the TCP isomer peaks by comparing their retention times and mass spectra to those of certified reference standards.

    • Quantify the concentration of each isomer by creating a calibration curve from the analysis of standards of known concentrations.

Analytical Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Oil, Water, Dust) Extraction Solvent Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration to Final Volume Cleanup->Concentration Injection Autosampler Injection Concentration->Injection GCMS GC/MS Separation GC Column Separation Injection->Separation Detection MS Detection (Scan or SIM mode) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of tricresyl phosphate isomers by GC/MS.

Applications and Industrial Relevance

While pure Bis(m-cresyl) o-cresyl phosphate is primarily a reference standard, it is a component of commercial tricresyl phosphate mixtures. These mixtures have broad industrial applications owing to their excellent thermal stability, fire resistance, and lubricating properties.

  • Flame Retardants: Used in PVC, nitrocellulose, and other polymers to reduce flammability.[1][2]

  • Plasticizers: Added to plastics to increase their flexibility and durability.[1][3]

  • Anti-wear/Extreme Pressure Additives: A critical component in lubricants, hydraulic fluids, and aircraft turbine engine oils to prevent wear on metal surfaces under high pressure.[2][5][15]

Toxicology and Safety Considerations

The Critical Role of the ortho-Isomer in Neurotoxicity

The primary toxicological concern with TCPs is organophosphate-induced delayed neuropathy (OPIDN), a severe neurological disorder characterized by weakness, ataxia, and paralysis of the extremities.[2][9] This toxicity is specifically linked to isomers containing at least one ortho-cresyl group.[1][2]

The mechanism involves metabolic activation in the liver by cytochrome P450 enzymes. The ortho-methyl group is hydroxylated and then cyclizes to form a highly reactive metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), also known as cresyl saligenin phosphate.[9][16] CBDP is a potent inhibitor of several esterase enzymes, with its primary target for OPIDN believed to be neuropathy target esterase (NTE). The irreversible inhibition and subsequent "aging" of NTE in nervous tissue initiates a cascade of events leading to the delayed onset of axonal degeneration and neuropathy.[2]

Since Bis(m-cresyl) o-cresyl phosphate contains an ortho-cresyl group, it is considered a potentially neurotoxic compound that can be metabolized to a CBDP-like structure.

Mechanism of Toxicity Diagram

Parent Bis(m-cresyl) o-cresyl phosphate (Contains o-cresyl group) Metabolite Toxic Cyclic Metabolite (e.g., CBDP) Parent->Metabolite Liver Metabolism (CYP450) Inhibition Irreversible Inhibition & 'Aging' of NTE Metabolite->Inhibition NTE Neuropathy Target Esterase (NTE) in Nervous System NTE->Inhibition Outcome Axonal Degeneration & Delayed Neuropathy (OPIDN) Inhibition->Outcome

Caption: Metabolic activation pathway leading to neurotoxicity of o-cresyl phosphates.

Hazard Profile and Safe Handling

Based on safety data for TOCP and TCP mixtures, the compound should be handled as a hazardous substance.

  • Health Hazards: Causes damage to the nervous system through single and prolonged or repeated exposure.[17] May be harmful if swallowed or in contact with skin.[18][19]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[17][19]

  • Personal Protective Equipment (PPE): When handling, wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18] All work should be conducted in a well-ventilated area or a chemical fume hood.[17][18]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[17][18]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release to the environment.[17][18]

Conclusion

Bis(m-cresyl) o-cresyl phosphate serves as a crucial case study in the structure-activity relationships of industrial chemicals. While its applications are tied to the broader class of tricresyl phosphates, its specific chemical structure, containing one ortho-cresyl group, places it in a category of significant toxicological concern. Its potential for metabolic activation to a potent neurotoxin underscores the necessity for rigorous analytical monitoring and controlled handling. For researchers and professionals, a thorough understanding of the distinct properties and hazards conferred by specific isomers is paramount for ensuring chemical safety and developing safer alternatives.

References

  • o-Cresyl phosphate | C21H21O4P | CID 6527. PubChem - NIH. [Link]

  • CAS No : 1052691-24-3 | Product Name : Bis(m-cresyl) o-Cresyl Phosphate. Pharmaffiliates. [Link]

  • Tricresyl phosphate (EHC 110, 1990). INCHEM. [Link]

  • Tricresyl phosphate. Wikipedia. [Link]

  • TRIORTHOCRESYL PHOSPHATE. Occupational Safety and Health Administration. [Link]

  • Bis(o-cresyl) m-cresyl phosphate (C21H21O4P). PubChemLite. [Link]

  • Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. CDC Stacks. [Link]

  • Cresyl phosphates and xylyl phosphates - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Safety data sheet - Tri-4-cresyl phosphate. CPAChem. [Link]

  • NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate (CAS No. 1330-78-5) in F344/N Rats and B6C3F1 Mice (Gavage and Feed Studies). PubMed. [Link]

  • Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Federal Aviation Administration. [Link]

  • Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. bioRxiv. [Link]

  • Tri-cresyl phosphate (mixed isomers). New Jersey Department of Environmental Protection. [Link]

  • Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. Journal of the American Society for Mass Spectrometry. [Link]

  • Tricresylphosphate process - US2870192A.
  • Modular synthesis of bis(monoacylglycero)phosphate for convenient access to analogues bearing hydrocarbon and perdeuterated acyl chains of varying length. ResearchGate. [Link]

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Exploratory

The Toxicokinetics of Bis(m-cresyl) o-Cresyl Phosphate in Mammalian Models: An In-Depth Technical Guide

Introduction Tricresyl phosphate (TCP) encompasses a complex group of organophosphorus esters, utilized extensively as flame retardants, plasticizers, and anti-wear additives in lubricants.[1][2] Commercial TCP is typica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tricresyl phosphate (TCP) encompasses a complex group of organophosphorus esters, utilized extensively as flame retardants, plasticizers, and anti-wear additives in lubricants.[1][2] Commercial TCP is typically a mixture of various isomers, with the position of the methyl group on the phenyl ring (ortho-, meta-, or para-) defining the compound's toxicological profile.[1][3] The presence of an ortho-cresyl moiety is of particular concern, as its metabolism can lead to the formation of a neurotoxic metabolite responsible for organophosphate-induced delayed neuropathy (OPIDN), a debilitating condition characterized by distal axonopathy.[4][5] This guide provides a detailed examination of the toxicokinetics of a specific mixed isomer, bis(m-cresyl) o-cresyl phosphate, in mammalian models, offering insights for researchers and professionals in toxicology and drug development.

The toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of TCP isomers are critical determinants of their potential for systemic toxicity. Understanding these processes is paramount for accurate risk assessment and the development of potential therapeutic interventions. This document will synthesize findings from studies on various TCP isomers to construct a comprehensive toxicokinetic profile relevant to bis(m-cresyl) o-cresyl phosphate.

Absorption: Routes of Systemic Entry

Tricresyl phosphates can enter the body through multiple pathways, including dermal contact, inhalation, and oral ingestion.[6] The efficiency of absorption is influenced by the specific isomer, the vehicle of exposure, and the animal model being studied.

  • Dermal Absorption: The skin is a significant portal of entry for TCPs.[7] Studies in male cats have demonstrated that tri-o-cresyl phosphate (TOCP) is readily absorbed through the skin, with approximately 73% of a single dermal dose disappearing from the application site within the first 12 hours.[7] Given the structural similarities, it is expected that bis(m-cresyl) o-cresyl phosphate would also be absorbed dermally.[8]

  • Oral Ingestion: Ingestion, often through contaminated food or oil, has been a primary route in historical human poisoning incidents.[3] Animal studies confirm efficient absorption from the gastrointestinal tract. Following a single oral dose of radiolabelled TOCP in male rats, the compound was absorbed and distributed throughout the body.[9] Similarly, studies with tri-p-cresyl phosphate (TPCP) in rats showed absorption from the intestine.[10]

  • Inhalation: Inhalation of TCP aerosols or vapors is a relevant exposure route in occupational settings.[6] While quantitative data on the inhalation absorption of specific isomers are limited, it is a recognized pathway for systemic exposure.

Distribution: Systemic Dissemination and Target Tissues

Once absorbed, TCP isomers are distributed throughout the body, with a tendency to accumulate in adipose tissue due to their lipophilic nature.

Following oral administration of TOCP in rats, the highest concentrations of radioactivity were initially found in the gastrointestinal tract, liver, and kidneys.[9] Appreciable levels were also detected in plasma, red blood cells, lungs, and adipose tissues.[9] Over time, a redistribution to adipose tissue and skin is observed for TOCP, TMCP, and TPCP.[11]

Of particular toxicological significance is the distribution to neural tissues. In rats dosed with TOCP, the sciatic nerve contained the highest concentration of radioactivity among the neural tissues studied.[9] Repeated dosing in rats led to a significant accumulation of TOCP and its neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate, in the testes, which may account for observed testicular toxicity.[12] The liver consistently shows high concentrations of TCP and its metabolites.[12]

Quantitative Distribution of Tricresyl Phosphate Isomers in Rats
TissueTri-o-cresyl phosphate (TOCP) ConcentrationTri-p-cresyl phosphate (TPCP) ConcentrationKey Findings
Adipose Tissue High, with redistribution over time[11]Relatively highLipophilic nature leads to accumulation in fat.
Liver High initial concentration[9]Relatively highPrimary site of metabolism.
Kidney High initial concentration[9]Relatively highInvolved in the excretion of metabolites.
Neural Tissue Lower than liver/kidney, but present[9]Not specifiedSciatic nerve shows notable accumulation of TOCP.[9]
Testes Accumulation with repeated dosing[12]Not specifiedPotential for reproductive toxicity.

Metabolism: Bioactivation and Detoxification Pathways

The metabolism of bis(m-cresyl) o-cresyl phosphate is a critical determinant of its toxicity, as it involves a bioactivation step that is unique to isomers containing an ortho-cresyl group. The liver is the primary site of TCP metabolism, mediated largely by the cytochrome P450 (CYP) enzyme system.[4]

The key metabolic event for ortho-cresyl containing isomers is the oxidation of the methyl group on the ortho-cresyl ring, followed by cyclization to form a highly reactive metabolite.[3] In the case of bis(m-cresyl) o-cresyl phosphate, this would lead to the formation of a saligenin cyclic phosphate derivative. This metabolite is a potent inhibitor of Neuropathy Target Esterase (NTE), and the inhibition of this enzyme is the initiating event in OPIDN.[3][4] It is important to note that isomers with only meta- or para-cresyl groups, such as tri-m-cresyl phosphate and tri-p-cresyl phosphate, cannot form this cyclic metabolite and are therefore not associated with OPIDN.

Studies have shown that mono-ortho-cresyl isomers are more potent inducers of OPIDN than di- or tri-ortho isomers, suggesting that the specific structure of the mixed ester influences the efficiency of metabolic activation.[5]

Detoxification pathways for TCPs include dearylation (cleavage of the cresyl groups) to form di- and mono-cresyl phosphates, and further oxidation of the methyl groups to carboxylic acids, which are then excreted.[10][12] For example, the major urinary metabolites of TOCP in rats include di-o-cresyl hydrogen phosphate, o-cresol, and o-hydroxybenzoic acid.[12]

TCP_Metabolism cluster_absorption Absorption cluster_metabolism Hepatic Metabolism (Cytochrome P450) Bis(m-cresyl) o-cresyl phosphate Bis(m-cresyl) o-cresyl phosphate Bioactivation Bioactivation Bis(m-cresyl) o-cresyl phosphate->Bioactivation Oxidation & Cyclization (o-cresyl group) Detoxification Detoxification Bis(m-cresyl) o-cresyl phosphate->Detoxification Dearylation & Oxidation (m-cresyl groups) Saligenin Cyclic Phosphate Derivative Saligenin Cyclic Phosphate Derivative Bioactivation->Saligenin Cyclic Phosphate Derivative Di-m-cresyl phosphate Di-m-cresyl phosphate Detoxification->Di-m-cresyl phosphate m-cresol m-cresol Detoxification->m-cresol NTE Inhibition NTE Inhibition Saligenin Cyclic Phosphate Derivative->NTE Inhibition Organophosphate-Induced\nDelayed Neuropathy (OPIDN) Organophosphate-Induced Delayed Neuropathy (OPIDN) NTE Inhibition->Organophosphate-Induced\nDelayed Neuropathy (OPIDN) Excretion Excretion Di-m-cresyl phosphate->Excretion m-cresol->Excretion

Caption: Metabolic pathways of bis(m-cresyl) o-cresyl phosphate.

Excretion: Elimination from the Body

The elimination of TCPs and their metabolites occurs primarily through the urine and feces.[12] The route and rate of excretion can vary depending on the specific isomer and the dose administered.

In a study with TOCP in male rats, approximately 63% of a cumulative oral dose was excreted in the urine and 36% in the feces within four days of the last dose.[12] For TPCP, a low oral dose in rats resulted in roughly equal excretion in urine (41%) and feces (44%) over seven days. However, at a higher dose, fecal excretion became the dominant route (77%).[10] Biliary excretion is also a significant pathway, with 28% of a low dose of TPCP being excreted in the bile of rats within 24 hours.

The parent compound is often found in the feces, while the urine contains a variety of metabolites.[7][12] For TOCP, the major urinary metabolites are di-o-cresyl hydrogen phosphate, o-cresol, and o-hydroxybenzoic acid, with only trace amounts of the parent compound being detected.[12]

Excretion Profile of Tricresyl Phosphate Isomers in Rats
IsomerDoseRouteUrine (%)Feces (%)Timeframe
Tri-o-cresyl phosphate (TOCP) 50 mg/kg (cumulative)Oral63.136.14 days
Tri-p-cresyl phosphate (TPCP) 7.8 mg/kgOral41447 days
Tri-p-cresyl phosphate (TPCP) 89.6 mg/kgOral12777 days

Experimental Protocols for Toxicokinetic Analysis

A comprehensive understanding of the toxicokinetics of bis(m-cresyl) o-cresyl phosphate requires robust experimental designs and validated analytical methodologies.

General Workflow for a Mammalian Toxicokinetic Study

TK_Workflow cluster_protocol Experimental Protocol Dosing Dosing Sample Collection Sample Collection Dosing->Sample Collection Oral, Dermal, or IV Sample Preparation Sample Preparation Sample Collection->Sample Preparation Blood, Urine, Feces, Tissues Analytical Quantification Analytical Quantification Sample Preparation->Analytical Quantification Extraction & Cleanup Data Analysis Data Analysis Analytical Quantification->Data Analysis GC-MS, LC-MS/MS Toxicokinetic Modeling Toxicokinetic Modeling Data Analysis->Toxicokinetic Modeling Concentration-Time Profiles ADME Characterization ADME Characterization Toxicokinetic Modeling->ADME Characterization Half-life, Clearance, Vd

Caption: Generalized workflow for a toxicokinetic study.

Step-by-Step Methodology
  • Animal Model and Dosing:

    • Select an appropriate mammalian model (e.g., Fischer 344 or Sprague Dawley rats).

    • Administer a single or repeated dose of bis(m-cresyl) o-cresyl phosphate via the desired route (e.g., oral gavage, dermal application). The use of a radiolabeled compound (e.g., ¹⁴C) is highly recommended for tracking the parent compound and its metabolites.

  • Sample Collection:

    • Collect blood, urine, and feces at predetermined time points post-dosing.

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain, sciatic nerve, adipose tissue, testes).

  • Sample Preparation:

    • Process blood samples to separate plasma or serum.

    • Homogenize tissue samples.

    • Perform liquid-liquid or solid-phase extraction to isolate the parent compound and metabolites from the biological matrices.

  • Analytical Quantification:

    • Utilize a validated analytical method for the quantification of bis(m-cresyl) o-cresyl phosphate and its metabolites. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS or MS/MS) are the methods of choice for their sensitivity and specificity.[13][14]

    • For radiolabeled studies, liquid scintillation counting can be used to determine the total radioactivity in each sample.

  • Data Analysis and Modeling:

    • Construct concentration-time profiles for the parent compound and metabolites in different biological compartments.

    • Apply pharmacokinetic modeling software to calculate key parameters such as absorption rate constant (Ka), elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

Conclusion

The toxicokinetics of bis(m-cresyl) o-cresyl phosphate are complex and are critically influenced by the presence of the ortho-cresyl isomer. This compound is readily absorbed through dermal and oral routes, distributes to various tissues with a predilection for adipose tissue, and undergoes hepatic metabolism. The metabolic bioactivation of the ortho-cresyl moiety to a neurotoxic cyclic phosphate is the key event leading to the potential for organophosphate-induced delayed neuropathy. The detoxification and elimination of this compound and its metabolites occur primarily through renal and fecal excretion. A thorough understanding of these ADME processes is essential for the accurate assessment of the risks associated with exposure to mixed-isomer tricresyl phosphates and for the development of strategies to mitigate their potential toxicity.

References

  • Kurebayashi, H., Tanaka, A., & Yamaha, T. (1985). Metabolism and disposition of the flame retardant plasticizer, tri-p-cresyl phosphate, in the rat. Toxicology and Applied Pharmacology, 77(3), 395-404. [Link]

  • Somkuti, S. G., & Abou-Donia, M. B. (1990). Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats. Archives of Environmental Contamination and Toxicology, 19(4), 598-605. [Link]

  • Grokipedia. (n.d.). Tricresyl phosphate. Retrieved from [Link]

  • Hartwig, A., & MAK Commission. (2020). Tricresyl phosphate, sum of all ortho isomers. The MAK-Collection for Occupational Health and Safety. [Link]

  • Health Council of the Netherlands. (2023). Tricresylphosphate. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. Retrieved from [Link]

  • Yu, Y., Huang, J., Jin, L., Yu, M., Yu, X., Zhu, X., Sun, J., & Zhu, L. (2023). Translocation and metabolism of tricresyl phosphate in rice and microbiome system: Isomer-specific processes and overlooked metabolites. Environment International, 172, 107793. [Link]

  • Abou-Donia, M. B., Suwita, E., & Nomeir, A. A. (1990). Absorption, distribution, excretion and metabolism of a single oral dose of [14C]tri-o-cresyl phosphate (TOCP) in the male rat. Toxicology, 65(1-2), 61-74. [Link]

  • Abou-Donia, M. B., & Nomeir, A. A. (1986). Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites. Journal of Environmental Science and Health, Part B, 21(6), 513-533. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. [Link]

  • Environment Agency. (2009). Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). [Link]

  • Drexler, H., & Hartwig, A. (2021). Tricresyl phosphate, sum of allortho-isomers – Evaluation of study results in biological material. The MAK-Collection for Occupational Health and Safety. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017). Cresyl phosphate isomers – tri-meta and tri-para isomers: Human health tier II assessment. [Link]

  • Hartwig, A., & MAK Commission. (2023). Tricresyl phosphate, isomers, “free of o-isomers”. The MAK-Collection for Occupational Health and Safety. [Link]

  • Danish Environmental Protection Agency. (n.d.). Toxicity, animal data. Retrieved from [Link]

  • Nomeir, A. A., & Abou-Donia, M. B. (1985). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application. Drug Metabolism and Disposition, 13(2), 206-211. [Link]

  • Abou-Donia, M. B., & Somkuti, S. G. (1990). Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats. Toxicology Letters, 52(3), 223-234. [Link]

  • Sherk, G. W. (2000). Tricresyl Phosphate Neurotoxicity Potential. Risk: Health, Safety & Environment, 11(2), 151-160. [Link]

  • National Toxicology Program. (1994). Aromatic Phosphate Plasticizers. In Toxicological Risks of Selected Flame-Retardant Chemicals. National Academies Press (US). [Link]

  • Craig, P. H., & Barth, M. L. (1999). Evaluation of the hazards of industrial exposure to tricresyl phosphate: a review and interpretation of the literature. Journal of Toxicology and Environmental Health, Part B, 2(4), 281-300. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. [Link]

  • Tkachuk, M., & Matiytsiv, N. (2025). Tricresylphosphate isomers: A review of toxicity pathways. Neurotoxicology and Teratology, 108, 107432. [Link]

  • Federal Aviation Administration. (2009). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. [Link]

Sources

Foundational

Environmental Fate and Degradation Kinetics of Bis(m-cresyl) o-cresyl phosphate

Executive Summary Bis(m-cresyl) o-cresyl phosphate (CAS: 1052691-24-3) is a highly specific, unsymmetrical isomer of the tricresyl phosphate (TCP) family[1][2]. Widely utilized as an anti-wear additive in aviation turbin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(m-cresyl) o-cresyl phosphate (CAS: 1052691-24-3) is a highly specific, unsymmetrical isomer of the tricresyl phosphate (TCP) family[1][2]. Widely utilized as an anti-wear additive in aviation turbine lubricants and as an organophosphate flame retardant (OPFR), its environmental release is a subject of intense toxicological scrutiny. Unlike symmetrical meta- or para-isomers, the presence of the ortho-cresyl moiety renders this specific isomer highly neurotoxic, acting as a potent inducer of Organophosphate-Induced Delayed Neuropathy (OPIDN)[3]. Understanding its environmental degradation rate is critical for ecological risk assessment and remediation engineering.

This technical whitepaper synthesizes the kinetic rates, mechanistic pathways, and self-validating experimental protocols required to accurately quantify the environmental degradation of bis(m-cresyl) o-cresyl phosphate.

Abiotic Degradation: Hydrolysis and Photolysis

The abiotic degradation of bis(m-cresyl) o-cresyl phosphate is heavily dictated by environmental pH and atmospheric conditions.

Aqueous Hydrolysis

Under neutral conditions (pH 7), the steric hindrance provided by the methyl groups on the aromatic rings shields the central phosphorus atom from nucleophilic attack by water. Consequently, neutral hydrolysis is negligible, with an estimated half-life ( t1/2​ ) of 1,100 to 2,200 days at 25°C[4][5].

However, as the environment becomes increasingly alkaline, the hydrolysis rate accelerates significantly due to hydroxide ion ( OH− ) driven nucleophilic substitution. At pH 8, the half-life drops precipitously to 30–40 days[4][5]. The primary abiotic hydrolysis products are di-cresyl phosphate and free cresol (either ortho- or meta-cresol, depending on the cleaved bond)[3][4].

Atmospheric Photolysis

If volatilized into the atmosphere, bis(m-cresyl) o-cresyl phosphate undergoes rapid vapor-phase degradation. The dominant mechanism is the reaction with photochemically produced hydroxyl radicals ( OH∙ ). The estimated half-life for this photooxidation process is approximately 26 to 27.5 hours[5][6].

Biotic Degradation: The Primary Environmental Sink

Microbial biodegradation is the dominant pathway for the environmental removal of bis(m-cresyl) o-cresyl phosphate in soil, sediment, and surface water[6].

Kinetic Profile and Isomeric Preferences

In natural river water, the degradation of TCP isomers exhibits a distinct biphasic kinetic profile. Upon introduction to the aqueous environment, there is a characteristic 2-day lag phase [4][7]. This lag period represents the time required for endogenous microbial consortia to acclimate and upregulate the expression of specific phosphotriesterase enzymes.

Following this acclimation, degradation is rapid. Interestingly, the ortho-cresyl group is highly susceptible to enzymatic cleavage; studies indicate that ortho-isomers degrade slightly faster than meta-isomers, and both degrade significantly faster than para-isomers[4][6]. For bis(m-cresyl) o-cresyl phosphate, the primary biodegradation half-life in surface water is between 2 to 5 days[4]. In highly active biological environments, such as sewage treatment sludge, the half-life is reduced to merely 7.5 hours, achieving up to 99% degradation within 24 hours[6].

Mechanistic Pathway

The biological degradation of bis(m-cresyl) o-cresyl phosphate proceeds via stepwise enzymatic hydrolysis. Phosphotriesterases sequentially cleave the P-O-C aryl bonds, releasing one molecule of cresol per step, ultimately yielding inorganic orthophosphate ( PO43−​ )[6]. The liberated cresols are subsequently subjected to oxidative ring cleavage by bacterial dioxygenases, leading to complete mineralization into CO2​ and H2​O .

DegradationPathway N1 Bis(m-cresyl) o-cresyl phosphate (CAS: 1052691-24-3) N2 Enzymatic Hydrolysis (Phosphotriesterase) N1->N2 N3 Di-cresyl phosphate + o-cresol / m-cresol N2->N3 Step 1: 1st P-O Cleavage N4 Mono-cresyl phosphate + cresol N3->N4 Step 2: 2nd P-O Cleavage N5 Orthophosphate (PO4 3-) + cresol N4->N5 Step 3: 3rd P-O Cleavage N6 Oxidative Ring Cleavage (Dioxygenases) N5->N6 N7 Mineralization (CO2 + H2O) N6->N7 Aerobic Oxidation

Enzymatic biodegradation pathway of bis(m-cresyl) o-cresyl phosphate to mineralization.

Quantitative Data Summary

The following tables synthesize the degradation kinetics of bis(m-cresyl) o-cresyl phosphate across different environmental compartments and pH levels.

Table 1: Environmental Compartment Degradation Rates
Environmental CompartmentPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Lag Phase
Surface Water (River) Microbial Biodegradation2 to 5 days[4]~2 days[4][7]
Sewage Sludge Microbial Biodegradation7.5 hours[6]None
Atmosphere (Vapor) Photochemical Oxidation ( OH∙ )26 to 27.5 hours[5][6]N/A
Soil Microbial BiodegradationDays to Weeks[6]Variable
Table 2: Aqueous Hydrolysis Kinetics (Abiotic)
pH LevelTemperatureHydrolysis RateEstimated Half-Life ( t1/2​ )
pH 7.0 (Neutral) 25°CNegligible / Extremely Slow1,100 – 2,200 days[4][5]
pH 8.0 (Alkaline) 25°CModerate (Hydroxide-driven)30 – 40 days[4][5]

Self-Validating Experimental Protocol: River Die-Away & GC-MS Analysis

To accurately quantify the biodegradation rate of bis(m-cresyl) o-cresyl phosphate, researchers must employ a self-validating system that isolates biological action from abiotic loss (sorption or hydrolysis). The following protocol is adapted from modified OECD 301 guidelines and historical die-away studies[4].

Objective

Determine the primary microbial degradation rate of bis(m-cresyl) o-cresyl phosphate in natural surface water while accounting for matrix effects and abiotic losses.

Step-by-Step Methodology

Step 1: Matrix Collection and Preparation

  • Action: Collect 5 liters of natural river water from a biologically active site. Filter the water immediately through an 11 µm membrane filter.

  • Causality: The 11 µm filtration is a critical parameter. It removes large suspended particulates (reducing confounding sorption effects) and predatory protozoa, while strictly retaining the endogenous bacterial consortia responsible for biodegradation[4].

Step 2: Establishment of the Self-Validating Control (Sterile Abiotic)

  • Action: Isolate 1 liter of the filtered river water and autoclave at 121°C for 30 minutes.

  • Causality: This creates a sterile control matrix. Any depletion of the target analyte in this flask represents abiotic hydrolysis or adherence to the glassware. Comparing the active flask to this sterile control definitively isolates the biological degradation rate, ensuring the experiment's internal validity.

Step 3: Spiking and Incubation

  • Action: Spike both the active and sterile flasks with 1.0 mg/L of bis(m-cresyl) o-cresyl phosphate. Use a highly concentrated methanol stock to ensure the final solvent concentration is <0.1% v/v. Incubate the flasks at 21°C in complete darkness on an orbital shaker (150 rpm).

  • Causality: Keeping the solvent concentration below 0.1% prevents the carrier solvent from acting as a preferential carbon source (co-metabolism interference) or exhibiting bacteriostatic effects. Incubation in the dark eliminates confounding photolytic degradation[4].

Step 4: Extraction and GC-MS Quantification

  • Action: At predetermined intervals (Day 0, 1, 2, 3, 5, 7, 14), extract 20 mL aliquots using liquid-liquid extraction with dichloromethane (DCM). Prior to extraction, spike the aliquot with an internal standard (e.g., Bis(m-cresyl) o-cresyl phosphate-d7). Analyze the organic layer via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality: The use of a deuterated internal standard is non-negotiable for trustworthiness. It automatically corrects for any extraction inefficiencies, matrix suppression, or instrument drift, ensuring that the calculated degradation curve reflects true environmental loss rather than analytical error.

References

  • Danish Environmental Protection Agency. "Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid." mst.dk. Available at:[Link]

  • United States Environmental Protection Agency (US EPA). "SCREENING-LEVEL HAZARD CHARACTERIZATION: Tris(methylphenyl) Ester (Tricresyl Phosphate)." epa.gov. Available at:[Link]

  • UK Environment Agency. "Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5)." service.gov.uk. Available at:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Cresyl phosphates and xylyl phosphates - Evaluation statement." industrialchemicals.gov.au. Available at:[Link]

  • National Institute for Public Health and the Environment (RIVM). "Environmental Risk Limits for several phosphate esters, with possible application as flame retardant." rivm.nl. Available at:[Link]

  • Pharmaffiliates. "Bis(m-cresyl) o-Cresyl Phosphate (CAS: 1052691-24-3)." pharmaffiliates.com. Available at:[Link]

  • United States Environmental Protection Agency (US EPA). "Analysis and Hydrolysis of Commercial Aryl Phosphates." epa.gov. Available at:[Link]

Sources

Exploratory

Bis(m-cresyl) o-cresyl phosphate binding affinity to acetylcholinesterase

Mechanistic Profiling of Bis(m-cresyl) o-Cresyl Phosphate: Bioactivation and Acetylcholinesterase Binding Affinity As a Senior Application Scientist navigating the complex landscape of neurotoxicology and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of Bis(m-cresyl) o-Cresyl Phosphate: Bioactivation and Acetylcholinesterase Binding Affinity

As a Senior Application Scientist navigating the complex landscape of neurotoxicology and drug development, I approach the evaluation of organophosphate toxicity not merely as a catalog of binding constants, but as a dynamic interplay between molecular topology, hepatic bioactivation, and target-site nucleophilic chemistry.

Tricresyl phosphates (TCPs) are ubiquitous anti-wear additives in aviation lubricants and hydraulic fluids. While historically evaluated as a bulk mixture, the neurotoxic hazard of TCPs is profoundly isomer-specific. This technical guide deconstructs the specific binding affinity and inhibitory mechanics of bis(m-cresyl) o-cresyl phosphate —a "mono-ortho" TCP isomer—against acetylcholinesterase (AChE), detailing the causality behind its disproportionate toxicity and the self-validating methodologies required to measure it.

Structural Topology & The "Mono-Ortho" Toxicity Paradox

Bis(m-cresyl) o-cresyl phosphate consists of a central phosphate esterified with one ortho-cresyl group and two meta-cresyl groups. In the realm of organophosphate-induced delayed neuropathy (OPIDN) and cholinergic toxicity, the position of the methyl group on the phenolic rings dictates the molecule's fate.

Historically, the symmetrical tri-ortho-cresyl phosphate (ToCP) was considered the primary neurotoxic culprit. However, empirical data demonstrates that mono-ortho isomers like bis(m-cresyl) o-cresyl phosphate are up to 10 times more toxic than ToCP[1]. The causality behind this paradox lies in steric thermodynamics during bioactivation. The presence of three bulky ortho-methyl groups in ToCP creates significant steric hindrance within the Cytochrome P450 (CYP450) catalytic pocket. Conversely, the mono-ortho configuration allows the single ortho-methyl group to orient optimally for oxidation, drastically increasing the yield of the reactive metabolite[1][2].

Toxicokinetics: Cytochrome P450-Mediated Bioactivation

Bis(m-cresyl) o-cresyl phosphate is a prodrug; it possesses virtually zero direct binding affinity for AChE in its native state[1][3]. To become an active inhibitor, it must undergo a two-step hepatic bioactivation:

  • Hydroxylation: CYP450 enzymes in the liver oxidize the single ortho-methyl group into a highly reactive hydroxymethyl intermediate.

  • Intramolecular Cyclization: The proximity of this new hydroxyl group to the electrophilic central phosphorus atom drives a spontaneous intramolecular nucleophilic attack. This cyclization expels one of the meta-cresol groups as a leaving group, forming a highly strained, cyclic saligenin phosphate—specifically, a meta-cresyl analog of CBDP (2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide)[3][4].

Bioactivation A Bis(m-cresyl) o-cresyl phosphate B CYP450 Hydroxylation A->B Hepatic Microsomes C Hydroxymethyl Intermediate B->C +O2, NADPH D Cyclization (- m-cresol) C->D Intramolecular Attack E Cyclic Saligenin Phosphate D->E Active Electrophile

Hepatic CYP450-mediated bioactivation of bis(m-cresyl) o-cresyl phosphate into its active cyclic form.

Mechanism of Acetylcholinesterase Binding & Inhibition

Once bioactivated, the cyclic saligenin phosphate enters the systemic circulation and accesses the deep, narrow catalytic gorge of AChE. The binding affinity and subsequent inhibition are governed by covalent mechanics rather than simple reversible receptor-ligand docking.

The active site of human AChE features a catalytic triad (Ser-203, His-447, Glu-334). The cyclic metabolite acts as a suicide substrate. The hydroxyl oxygen of Ser-203 executes a nucleophilic attack on the electrophilic phosphorus atom of the cyclic metabolite. The inherent ring strain of the 1,3,2-benzodioxaphosphorin structure makes it a superb electrophile, facilitating rapid ring-opening and the formation of a stable phosphoserine covalent adduct[3][5].

Following initial phosphorylation, the enzyme-inhibitor complex can undergo "aging"—a secondary dealkylation step where the remaining cresyl group is cleaved. This leaves a negatively charged phosphoserine residue (an added mass of 80 Da) that cannot be reactivated by standard oxime therapeutics, rendering the AChE irreversibly inhibited[3][4].

Quantitative Kinetic Profiling

Because the inhibition is irreversible, standard IC50​ values are insufficient as they are strictly dependent on pre-incubation time. The scientifically rigorous metric for binding affinity in this context is the bimolecular rate constant ( ki​ ).

While exact isolated constants for the meta-cresyl specific metabolite are difficult to isolate from commercial mixtures, we rely on the kinetic parameters of its structural analog, CBDP, to model the binding affinity. Notably, these cyclic metabolites show an extreme preference for Butyrylcholinesterase (BChE) over AChE, serving as a physiological "sponge" before AChE toxicity occurs[6].

Compound / MetaboliteTarget EnzymeInhibition TypeBimolecular Rate Constant ( ki​ )Relative Toxicity (vs ToCP)
Bis(m-cresyl) o-cresyl phosphate Human AChENone (Prodrug)N/A~10x (Due to bioactivation efficiency)
Tri-o-cresyl phosphate (ToCP) Human AChENone (Prodrug)N/A1x (Baseline)
CBDP (Active Cyclic Metabolite) Human AChEIrreversible Covalent~2.84 × 10⁵ M⁻¹ min⁻¹N/A (Active Agent)
CBDP (Active Cyclic Metabolite) Human BChEIrreversible Covalent~3.24 × 10⁸ M⁻¹ min⁻¹N/A (Active Agent)

Data synthesized from comparative kinetic studies of TCP active metabolites[1][6].

Experimental Methodology: Self-Validating Kinetic Assay

To accurately measure the binding affinity and inhibitory potential of bis(m-cresyl) o-cresyl phosphate in vitro, we must couple a metabolic activation system with a kinetic readout. The following protocol utilizes a modified Ellman’s assay.

The Causality of the Control: Every protocol must be a self-validating system. Because the parent isomer is inactive, a parallel negative control lacking NADPH (the required cofactor for CYP450) is mandatory. If the minus-NADPH control exhibits AChE inhibition, it definitively indicates that the sample is contaminated with pre-cyclized degradation products, invalidating the assay.

AssayWorkflow A 1. Bioactivation Phase Incubate TCP + HLM + NADPH B 2. Enzyme Incubation Add mixture to Human AChE A->B Validated by -NADPH control C 3. Chromogenic Reaction Add ATCh Substrate + DTNB B->C Time-dependent inhibition D 4. Kinetic Measurement Absorbance at 412 nm C->D Thiocholine release E 5. Data Synthesis Calculate Bimolecular Rate (ki) D->E Non-linear regression

Self-validating in vitro kinetic workflow for measuring AChE inhibition by bioactivated TCPs.

Step-by-Step Protocol:
  • Microsomal Bioactivation: In a 1.5 mL tube, combine 100 µM bis(m-cresyl) o-cresyl phosphate, 1 mg/mL Human Liver Microsomes (HLM), and 1 mM NADPH in 0.1 M sodium phosphate buffer (pH 7.4).

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the bioactivation by rapid 1:100 dilution into ice-cold assay buffer (eliminating CYP450 activity without denaturing the generated cyclic metabolite). Prepare a parallel tube replacing NADPH with buffer as the self-validating negative control.

  • Time-Dependent Enzyme Incubation: Add the diluted bioactivated mixture to recombinant human AChE (final concentration ~0.5 U/mL). Incubate aliquots for variable time points ( t = 0, 5, 10, 15, 20 minutes) to capture the progressive nature of covalent binding.

  • Substrate Addition (Ellman's Reagents): To each time-point aliquot, add 0.5 mM Acetylthiocholine (ATCh) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Spectrophotometric Readout: Immediately monitor the change in absorbance at 412 nm for 5 minutes. The reaction between thiocholine (cleaved from ATCh by uninhibited AChE) and DTNB produces the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Calculation: Plot the natural log of residual enzyme activity versus pre-incubation time to determine the pseudo-first-order rate constant ( kobs​ ). Calculate the bimolecular rate constant ( ki​ ) by dividing kobs​ by the inhibitor concentration.

Pathophysiological Context: OPIDN & Aerotoxic Syndrome

The binding affinity of bis(m-cresyl) o-cresyl phosphate's metabolite to AChE triggers acute cholinergic toxicity, but its binding to Neuropathy Target Esterase (NTE / PNPLA6) is responsible for Organophosphate-Induced Delayed Neuropathy (OPIDN)[7]. This condition is characterized by Wallerian-like degeneration of distal motor and sensory axons, leading to ataxia and paralysis 1-3 weeks post-exposure[2].

Furthermore, chronic, low-level exposure to these mono-ortho isomers via contaminated aircraft cabin bleed air has been heavily implicated in "Aerotoxic Syndrome"[4][8]. Because the cyclic metabolite binds irreversibly to BChE and AChE, mass spectrometry detection of the 80 Da phosphoserine adduct on plasma BChE now serves as the definitive "molecular canary" biomarker for verifying human exposure to these specific TCP isomers[3][4].

Sources

Foundational

A Technical Guide to the Identification of Bis(m-cresyl) o-Cresyl Phosphate Metabolites in Plasma

Introduction: The Analytical Imperative for Isomer-Specific TCP Metabolite Identification Tricresyl phosphate (TCP) isomers are organophosphate esters utilized as flame retardants and anti-wear additives in industrial ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Isomer-Specific TCP Metabolite Identification

Tricresyl phosphate (TCP) isomers are organophosphate esters utilized as flame retardants and anti-wear additives in industrial applications, including jet engine lubricants.[1][2] While commercial TCP is a complex mixture, the toxicological profile of individual isomers varies significantly, with those containing an ortho-cresyl moiety posing a risk of organophosphate-induced delayed neuropathy (OPIDN).[1][3] The compound of interest, bis(m-cresyl) o-cresyl phosphate, is one such isomer.

Exposure assessment has historically been challenging. However, the analysis of metabolites in biological matrices such as plasma provides a direct and quantitative measure of internal dose. The neurotoxic effects of ortho-cresyl phosphates are not caused by the parent compound but by its metabolic activation in the liver.[4][5] Specifically, cytochrome P450-mediated metabolism transforms the parent molecule into a highly reactive cyclic phosphate ester that inhibits key enzymes, including neuropathy target esterase (NTE) and butyrylcholinesterase (BChE).[2]

This guide provides a comprehensive framework for the identification and characterization of key metabolites of bis(m-cresyl) o-cresyl phosphate in plasma. We will explore the hypothesized metabolic pathways and present robust, field-proven analytical workflows utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to provide the specificity and sensitivity required for both research and advanced toxicological screening.

Proposed Metabolic Pathways: From Parent Compound to Biomarker

The metabolic fate of bis(m-cresyl) o-cresyl phosphate is presumed to follow the established pathways for other ortho-TCP isomers like tri-o-cresyl phosphate (TOCP).[2][3] The primary routes of biotransformation are:

  • Phase I Oxidation: The critical activation step involves the hydroxylation of the methyl group on the ortho-cresyl ring, catalyzed by hepatic cytochrome P450 enzymes.

  • Cyclization: The resulting hydroxymethyl intermediate is unstable and rapidly cyclizes to form a highly neurotoxic saligenin-type cyclic phosphate. This reactive metabolite is the primary agent responsible for adducting with serine hydrolase enzymes.

  • Dearylation/Hydrolysis: A detoxification pathway involves the hydrolytic cleavage of the cresyl ester bonds, leading to the formation of various dicresyl and monocresyl phosphate metabolites, which are subsequently excreted.[6][7]

  • Protein Adduction: The cyclic metabolite covalently binds to the active site serine of butyrylcholinesterase (BChE) in the blood. Following this adduction, the molecule "ages" through hydrolysis, forming a stable o-cresyl phosphoserine adduct on the protein.[4][8] This protein adduct is a long-lived and highly specific biomarker of exposure.[9]

The proposed metabolic activation and detoxification pathways are illustrated below.

Metabolic Pathway Parent Bis(m-cresyl) o-cresyl phosphate Hydroxylated Hydroxymethyl Intermediate Parent->Hydroxylated CYP450 Oxidation Dicresyl Dicresyl Phosphates (e.g., m,o-dicresyl phosphate) Parent->Dicresyl Hydrolysis (Dearylation) Cyclic Cyclic Saligenin Phosphate Metabolite (Neurotoxic) Hydroxylated->Cyclic Intramolecular Cyclization BChE_Adduct Stable o-cresyl-BChE Adduct (Long-term Biomarker) Cyclic->BChE_Adduct Covalent Adduction to BChE Serine Monocresyl Monocresyl Phosphates (e.g., o-cresyl phosphate) Dicresyl->Monocresyl Hydrolysis (Dearylation)

Caption: Proposed metabolic activation and detoxification pathways for bis(m-cresyl) o-cresyl phosphate.

Comprehensive Analytical Workflow for Metabolite Identification

A dual-pronged analytical strategy is recommended to capture both short-term and long-term evidence of exposure. The first approach targets the small-molecule metabolites (di- and mono-cresyl phosphates), while the second, more specific approach identifies the stable BChE protein adduct.

Analytical Workflow cluster_0 Approach A: Small Molecule Metabolites cluster_1 Approach B: BChE Adduct Biomarker PlasmaA 1. Plasma Sample (with Internal Standards) PPT 2. Protein Precipitation (e.g., Acetonitrile) PlasmaA->PPT SPE 3. Solid-Phase Extraction (e.g., Oasis HLB) PPT->SPE LCMS_A 4. LC-MS/MS Analysis (ESI-, MRM) SPE->LCMS_A Data Data Analysis & Metabolite Identification LCMS_A->Data PlasmaB 1. Plasma Sample Immuno 2. Immunomagnetic Purification of BChE PlasmaB->Immuno Digest 3. Proteolytic Digestion (e.g., Pepsin) Immuno->Digest LCMS_B 4. LC-MS/MS Analysis (Adducted Peptide) Digest->LCMS_B LCMS_B->Data

Caption: Dual-pronged analytical workflow for plasma metabolite and biomarker identification.

Protocol: Analysis of Small Molecule Metabolites

This protocol focuses on the extraction and quantification of di- and mono-cresyl phosphates from plasma. The causality behind this multi-step sample preparation is the removal of highly abundant proteins and phospholipids that cause significant ion suppression and interfere with LC-MS/MS analysis.

3.1.1 Step-by-Step Plasma Sample Preparation

  • Sample Aliquoting: In a 2 mL polypropylene microcentrifuge tube, add 200 µL of plasma. Spike with an appropriate internal standard solution (e.g., deuterated analogues of the target analytes).

  • Protein Precipitation: Add 800 µL of ice-cold acetonitrile to the plasma.[10] This ratio (4:1) ensures efficient precipitation of plasma proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Solid-Phase Extraction (SPE) Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., 30 mg, 1 cc) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. The HLB sorbent is chosen for its broad retention of polar and non-polar analytes.[11]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove residual salts and highly polar interferences.

  • Elution: Elute the target metabolites with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium formate) for LC-MS/MS analysis.[10]

3.1.2 LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm. Maintained at 45°C.

  • Mobile Phase A: 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 5 mM Ammonium Formate in 95:5 Acetonitrile:Water.[10]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode. The phosphate moieties are readily deprotonated, making negative mode ESI highly sensitive for these analytes.[12]

  • Key MS Parameters:

    • Gas Temperature: 250°C

    • Gas Flow: 14 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temp: 350°C

    • Capillary Voltage: 3500 V

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Protocol: Analysis of the BChE Adduct Biomarker

This workflow provides the highest degree of specificity by targeting the unique peptide fragment of BChE that has been covalently modified by the toxic metabolite. Immuno-purification is a critical first step to isolate BChE from the immensely complex plasma proteome.[9]

3.2.1 Step-by-Step BChE Isolation and Digestion

  • Antibody Conjugation: Covalently couple a high-affinity anti-BChE monoclonal antibody to immunomagnetic beads (e.g., Dynabeads M-270 Epoxy) according to the manufacturer's protocol.[9]

  • Immunocapture: Add 500 µL of plasma to a suspension of the antibody-conjugated beads. Incubate with gentle rotation for 2 hours at room temperature to allow for BChE binding.

  • Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant and wash the beads three times with a phosphate-buffered saline solution containing 0.05% Tween-20 to remove non-specifically bound proteins.

  • Elution: Elute the captured BChE from the beads by adding 100 µL of a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Immediately neutralize the eluate by adding 10 µL of 1 M Tris-HCl, pH 8.5.

  • Proteolytic Digestion: Add pepsin to the purified BChE solution at an enzyme-to-substrate ratio of 1:20 (w/w). Incubate at 37°C for 4 hours. Pepsin is effective at low pH and generates the target adducted peptide.[9]

  • Digestion Quenching: Stop the digestion by heating the sample to 95°C for 5 minutes. The sample is now ready for LC-MS/MS analysis.

3.2.2 LC-MS/MS Instrumental Analysis

  • LC System and Column: As described in section 3.1.2, though a longer gradient may be required for peptide separation.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode . Peptides are typically analyzed in positive mode due to the basicity of arginine and lysine residues.

  • Data Acquisition: MRM, targeting the specific precursor and product ions of the adducted peptide.

Data Presentation and Metabolite Confirmation

The identification of metabolites is confirmed by matching the retention time and the MRM transitions (precursor ion → product ion) with those of an authentic standard or, if unavailable, by confirming the presence of characteristic product ions predicted from the hypothesized structure.

Table 1: Predicted m/z Values for Target Analytes for LC-MS/MS

AnalyteAnalysis ModePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Rationale for Fragmentation
o-cresyl phosphateNegative ESI185.0396.9679.96Loss of cresol; [PO4H2]⁻ and [PO3]⁻ fragments
m-cresyl phosphateNegative ESI185.0396.9679.96Loss of cresol; [PO4H2]⁻ and [PO3]⁻ fragments
m,o-dicresyl phosphateNegative ESI291.07185.0396.96Loss of one cresol moiety; further loss to phosphate
di-m-cresyl phosphateNegative ESI291.07185.0396.96Loss of one cresol moiety; further loss to phosphate
o-cresyl adducted BChE peptide*Positive ESI966.4778.3673.3Based on known FGESAGAAS peptide with +170 Da modification[8][9]

*The adducted peptide is FGES(198)AGAAS, where Serine-198 carries the o-cresyl phosphate modification (mass shift of +170.01 Da). The exact m/z will depend on the charge state (e.g., [M+2H]²⁺).[8][9]

Conclusion

This guide outlines an authoritative and technically robust strategy for the identification of bis(m-cresyl) o-cresyl phosphate metabolites in plasma. By employing a dual-pronged approach that targets both small-molecule metabolites and a highly specific, long-term protein adduct biomarker, researchers can achieve a comprehensive assessment of exposure. The detailed sample preparation and LC-MS/MS protocols are designed for maximum sensitivity and specificity, providing a self-validating system for trustworthy data generation. The successful application of these methods will enable a more accurate characterization of the metabolic fate and potential risks associated with exposure to specific isomers of tricresyl phosphate.

References

  • Abou-Donia, M. B., & Nomeir, A. A. (1981). Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites. NIOSH Publication. [Link]

  • Abou-Donia, M. B., & Nomeir, A. A. (1981). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites. Toxicology and Applied Pharmacology, 58(3), 467-479. [Link]

  • Phelps, M. A., et al. (2020). Analysis of Pz-1, a Promising Therapeutic for Organophosphorus Poisoning from Rodent Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(24), 5985. [Link]

  • Cunha, S. C., et al. (2015). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Journal of Chromatography B, 990, 131-139. [Link]

  • Davis, M. D., et al. (2013). Measurement of Pyrethroid, Organophosphorus, and Carbamate Insecticides in Human Plasma using Isotope Dilution Gas Chromatography-High Resolution Mass Spectrometry. Journal of Chromatography B, 929, 111-118. [Link]

  • Johnson, D., et al. (2015). Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Journal of Mass Spectrometry, 50(5), 786-793. [Link]

  • ResearchGate. (n.d.). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Request PDF. [Link]

  • Lee, C. H., et al. (2002). Simple Determination of 22 Organophosphorous Pesticides in Human Blood Using Headspace Solid-Phase Microextraction and Gas Chromatography with Mass Spectrometric Detection. Journal of Analytical Toxicology, 26(3), 153-158. [Link]

  • ResearchGate. (n.d.). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. [Link]

  • Somkuti, S. G., & Abou-Donia, M. B. (1990). Absorption, distribution, excretion and metabolism of a single oral dose of [14C]tri-o-cresyl phosphate (TOCP) in the male rat. Toxicology, 61(1), 15-30. [Link]

  • Johnson, D., et al. (2015). Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. CDC Stacks. [Link]

  • TNO RESOLVER. (2015). Quantitation of ortho-cresyl phosphate adducts to butyrylcholinesterase in human serum by immunomagnetic-UHPLC-MS/MS. [Link]

  • NICNAS. (2018). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Schopfer, L. M., et al. (2016). Detection of cresyl phosphate-modified butyrylcholinesterase in human plasma for chemical exposure associated with aerotoxic syndrome. Toxicology and Applied Pharmacology, 307, 124-132. [Link]

  • Al-Khafaji, K., & Taskin, M. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Metabolites, 14(6), 332. [Link]

  • Nomeir, A. A., & Abou-Donia, M. B. (1984). Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Distribution, excretion, and metabolism in male cats after a single, dermal application. Drug Metabolism and Disposition, 12(6), 705-711. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Interaction of Bis(m-cresyl) o-cresyl Phosphate with Target Proteins

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the molecular interactions between B...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular interactions between Bis(m-cresyl) o-cresyl phosphate, a representative organophosphorus (OP) compound, and its primary protein targets within the nervous system. As a member of the tricresyl phosphate (TCP) family, this compound is of significant interest due to its potential for inducing organophosphate-induced delayed neuropathy (OPIDN), a debilitating neurological condition characterized by distal axonal degeneration. This document synthesizes current knowledge on the mechanism of action, identifies key protein targets, and details the downstream signaling cascades that lead to neurotoxicity. Furthermore, this guide offers detailed, field-proven experimental protocols for studying these interactions, from in vitro enzyme kinetics to in vivo models of neurotoxicity. It is intended to serve as a critical resource for researchers in toxicology, neurobiology, and drug development, providing the foundational knowledge and practical methodologies required to investigate the neurotoxic effects of this class of compounds and to develop potential therapeutic interventions.

Introduction: The Neurotoxic Landscape of Organophosphorus Esters

Organophosphorus (OP) compounds are a broad class of chemicals used as pesticides, flame retardants, and industrial lubricants.[1] While their acute toxicity is often associated with the inhibition of acetylcholinesterase (AChE), a subset of OPs, including isomers of tricresyl phosphate (TCP), can induce a distinct and delayed neurotoxicity known as organophosphate-induced delayed neuropathy (OPIDN).[1][2] This condition manifests 1-4 weeks after exposure and is characterized by the progressive degeneration of long axons in both the central and peripheral nervous systems, leading to paralysis and sensory loss.[2]

Bis(m-cresyl) o-cresyl phosphate is an isomer of TCP. The neurotoxicity of TCPs is highly dependent on the position of the methyl group on the cresyl rings, with ortho-substituted isomers being the primary culprits in OPIDN.[2] This guide will delve into the specific molecular interactions of Bis(m-cresyl) o-cresyl phosphate, using the well-studied tri-o-cresyl phosphate (TOCP) as a primary model to elucidate the mechanisms of action and experimental approaches.

The Primary Target: Neuropathy Target Esterase (NTE)

The central molecular target for OPIDN is Neuropathy Target Esterase (NTE) , also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[3] NTE is a serine hydrolase located on the cytoplasmic face of the endoplasmic reticulum (ER) in neurons.[3][4] Its physiological role is the deacylation of phosphatidylcholine (PtdCho), a major component of cell membranes, to glycerophosphocholine.[3][4] This function is crucial for maintaining membrane homeostasis and is thought to be involved in neurite outgrowth and process elongation.[3]

Mechanism of Inhibition and the Concept of "Aging"

The initiation of OPIDN is a two-step process involving the inhibition and subsequent "aging" of the NTE enzyme.

  • Metabolic Activation: In the liver, Bis(m-cresyl) o-cresyl phosphate, like TOCP, is metabolized by cytochrome P450 enzymes into a highly reactive cyclic metabolite, cresyl saligenin phosphate (CBDP) .[5] This metabolic activation is a critical step, as the parent compound is a poor inhibitor of NTE.

  • Irreversible Inhibition: CBDP then travels to the nervous system, where it irreversibly binds to the active site serine of NTE, forming a covalent phosphyl-enzyme intermediate.[6] This inhibition disrupts the normal enzymatic function of NTE.

  • Aging: For OPIDN to occur, a subsequent process known as "aging" is required. This involves the cleavage of one of the cresyl groups from the phosphorus atom of the inhibitor, leaving a negatively charged phosphate group attached to the serine residue of NTE.[7] This "aged" enzyme is resistant to reactivation. It is the formation of this aged NTE that is thought to be the trigger for the downstream cascade leading to axonal degeneration.

Downstream Pathophysiological Cascade

The inhibition and aging of a critical threshold of NTE (typically >70%) initiates a complex and delayed cascade of events culminating in axonal degeneration.[8] The exact sequence is still under investigation, but key downstream effects have been identified.

Disruption of Phospholipid Homeostasis

The primary consequence of NTE inhibition is the disruption of its normal function in phosphatidylcholine metabolism. This leads to an accumulation of PtdCho in the ER membrane, which can cause ER stress and impair its function, including protein folding and calcium storage.[9]

Aberrant Calcium Signaling

Organophosphate exposure can lead to a sustained increase in intracellular calcium levels.[10] This calcium dysregulation is a central event in the neurotoxic cascade. The initial cholinergic crisis from AChE inhibition can lead to excitotoxicity and a massive influx of calcium through NMDA receptors.[11][12] Subsequently, the ER stress caused by NTE inhibition can lead to the release of calcium from intracellular stores. This prolonged elevation of intracellular calcium activates various downstream effectors, including protein kinases and proteases.[10][12]

Hyperphosphorylation of Cytoskeletal Proteins

A key pathological feature of OPIDN is the hyperphosphorylation of cytoskeletal proteins, including neurofilaments, tubulin, and microtubule-associated proteins (MAPs).[13][14][15] This is mediated by an aberrant increase in the activity of calcium/calmodulin-dependent protein kinase II (CaM Kinase II), which is activated by the elevated intracellular calcium levels.[13][15] Hyperphosphorylation of these proteins disrupts their normal function, leading to impaired axonal transport, aggregation of neurofilaments, and ultimately, axonal swelling and degeneration.[13]

Secondary and Other Potential Protein Targets

While NTE is the primary target for OPIDN, other proteins are also affected by Bis(m-cresyl) o-cresyl phosphate and its metabolites, contributing to the overall toxic profile.

Acetylcholinesterase (AChE)

As with many organophosphates, the active metabolite CBDP can inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[16] Inhibition of AChE leads to the accumulation of acetylcholine in the synapse, causing a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, and in severe cases, respiratory failure.[12] However, the degree of AChE inhibition required to cause acute cholinergic toxicity is distinct from the NTE inhibition threshold for OPIDN.[1]

Butyrylcholinesterase (BuChE)

Butyrylcholinesterase (BuChE) is another serine hydrolase that is inhibited by organophosphates. While its physiological role is not fully understood, it can act as a scavenger for OPs, and its inhibition can serve as a biomarker of exposure.

Other Potential Targets

Proteomic studies are beginning to reveal other potential protein targets of organophosphates. These studies aim to identify proteins that are differentially expressed or post-translationally modified following OP exposure, which could provide further insights into the complex mechanisms of neurotoxicity.[17][18]

Experimental Protocols for Studying Protein Interactions

A multi-faceted approach is required to fully characterize the interaction of Bis(m-cresyl) o-cresyl phosphate with its target proteins. This section provides detailed protocols for key in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assays

This assay is based on the differential inhibition of esterase activity by paraoxon (a non-neuropathic OP that inhibits other esterases) and mipafox (a neuropathic OP that inhibits NTE).[19][20]

Materials:

  • Tissue homogenate (e.g., from hen brain or spinal cord)

  • Assay Buffer: 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.0

  • Paraoxon solution (in ethanol or isopropanol)

  • Mipafox solution (in ethanol or isopropanol)

  • Phenyl valerate (substrate)

  • 4-aminoantipyrine

  • Potassium ferricyanide

  • Sodium dodecyl sulfate (SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Tissue Homogenate: Homogenize the tissue in ice-cold assay buffer. Centrifuge to remove debris and collect the supernatant.

  • Set up Inhibition Reactions: In a 96-well plate, set up three sets of reactions:

    • Total Esterase Activity (A): Tissue homogenate + Assay Buffer

    • Paraoxon-resistant Activity (B): Tissue homogenate + 40 µM Paraoxon

    • Paraoxon and Mipafox-resistant Activity (C): Tissue homogenate + 40 µM Paraoxon + 50 µM Mipafox

  • Pre-incubation: Incubate the plate at 37°C for 20 minutes.

  • Substrate Addition: Add phenyl valerate to all wells to a final concentration of 1.5 mM.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Stop Reaction: Add 4-aminoantipyrine and SDS to stop the reaction.

  • Color Development: Add potassium ferricyanide for colorimetric determination.

  • Measurement: Read the absorbance at 486 nm.

  • Calculation: NTE activity is calculated as the difference between the paraoxon-resistant activity (B) and the paraoxon and mipafox-resistant activity (C).

This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[21][22]

Materials:

  • Purified AChE or tissue homogenate

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • DTNB solution (Ellman's reagent)

  • Test compound (Bis(m-cresyl) o-cresyl phosphate or its metabolite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of ATCI and DTNB in the assay buffer.

  • Set up Assay Plate:

    • Blank: Assay Buffer + DTNB

    • Control (100% activity): AChE + Assay Buffer + DTNB

    • Test: AChE + Test Compound + DTNB

  • Pre-incubation: Add AChE and the test compound (at various concentrations) to the respective wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add ATCI to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) to determine the reaction rate.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Models of OPIDN

The adult hen is the most sensitive and widely used animal model for studying OPIDN.[7] Rodent models are less sensitive to the ataxic symptoms but still develop the characteristic axonal degeneration.[1]

General Protocol (Hen Model):

  • Animal Acclimation: Acclimate adult hens to the housing conditions for at least one week.

  • Dosing: Administer Bis(m-cresyl) o-cresyl phosphate (or TOCP) orally or via subcutaneous injection. A range of doses should be tested to determine the neuropathic dose.

  • Clinical Observation: Monitor the hens daily for clinical signs of OPIDN, including ataxia, leg weakness, and paralysis, typically appearing 8-21 days post-dosing.

  • Tissue Collection: At various time points, euthanize the animals and collect brain, spinal cord, and peripheral nerve tissues.

  • Biochemical Analysis: Analyze the tissues for NTE and AChE inhibition as described in the in vitro protocols.

  • Histopathological Analysis: Process the nervous tissues for histological examination to assess the extent of axonal degeneration and demyelination.

Cellular Models for Neurotoxicity Screening

Cell lines such as human neuroblastoma SH-SY5Y cells are useful for high-throughput screening of the neurotoxic potential of compounds.[23]

General Protocol (SH-SY5Y Cells):

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.

  • Compound Exposure: Treat the cells with a range of concentrations of Bis(m-cresyl) o-cresyl phosphate.

  • Assess Cytotoxicity: Use assays such as the MTT assay to determine the effect of the compound on cell viability.

  • Measure Neurite Outgrowth: Differentiate the cells (e.g., with retinoic acid) and then treat with the compound. Measure the length and branching of neurites to assess neurotoxicity.

  • Biochemical Assays: Lyse the cells and perform assays for NTE and AChE activity.

Data Presentation and Visualization

Quantitative Data Summary
ParameterCompoundTarget ProteinValueReference
IC50 Tri-ortho-cresyl phosphate (ToCP)Phenyl valerate-NTE (in vivo, zebrafish)~10-20 µM[24][25]
Inhibition Threshold for OPIDN Neuropathic OPsNeuropathy Target Esterase (NTE)>70%[8]
Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows described in this guide.

cluster_Metabolism Metabolic Activation (Liver) cluster_NTE NTE Inhibition & Aging (Neuron) cluster_Downstream Downstream Neurotoxic Cascade Bis(m-cresyl) o-cresyl phosphate Bis(m-cresyl) o-cresyl phosphate Cytochrome P450 Cytochrome P450 Bis(m-cresyl) o-cresyl phosphate->Cytochrome P450 Cresyl Saligenin Phosphate (CBDP) Cresyl Saligenin Phosphate (CBDP) Cytochrome P450->Cresyl Saligenin Phosphate (CBDP) NTE NTE Cresyl Saligenin Phosphate (CBDP)->NTE Inhibition Aged NTE Aged NTE NTE->Aged NTE Aging Phosphatidylcholine Homeostasis Disruption Phosphatidylcholine Homeostasis Disruption Aged NTE->Phosphatidylcholine Homeostasis Disruption ER Stress ER Stress Phosphatidylcholine Homeostasis Disruption->ER Stress Increased Intracellular Ca2+ Increased Intracellular Ca2+ ER Stress->Increased Intracellular Ca2+ CaM Kinase II Activation CaM Kinase II Activation Increased Intracellular Ca2+->CaM Kinase II Activation Cytoskeletal Protein Hyperphosphorylation Cytoskeletal Protein Hyperphosphorylation CaM Kinase II Activation->Cytoskeletal Protein Hyperphosphorylation Axonal Transport Impairment Axonal Transport Impairment Cytoskeletal Protein Hyperphosphorylation->Axonal Transport Impairment Axonal Degeneration Axonal Degeneration Axonal Transport Impairment->Axonal Degeneration cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Model (e.g., Hen) cluster_Cellular Cellular Model (e.g., SH-SY5Y) Tissue Homogenate / Purified Enzyme Tissue Homogenate / Purified Enzyme Enzyme Inhibition Assay Enzyme Inhibition Assay Tissue Homogenate / Purified Enzyme->Enzyme Inhibition Assay NTE or AChE Determine IC50 / Ki Determine IC50 / Ki Enzyme Inhibition Assay->Determine IC50 / Ki Dosing with Test Compound Dosing with Test Compound Clinical Observation (Ataxia) Clinical Observation (Ataxia) Dosing with Test Compound->Clinical Observation (Ataxia) Tissue Collection (Nervous System) Tissue Collection (Nervous System) Clinical Observation (Ataxia)->Tissue Collection (Nervous System) Biochemical Analysis (NTE/AChE Inhibition) Biochemical Analysis (NTE/AChE Inhibition) Tissue Collection (Nervous System)->Biochemical Analysis (NTE/AChE Inhibition) Histopathology (Axonal Degeneration) Histopathology (Axonal Degeneration) Tissue Collection (Nervous System)->Histopathology (Axonal Degeneration) Cell Culture & Differentiation Cell Culture & Differentiation Compound Exposure Compound Exposure Cell Culture & Differentiation->Compound Exposure Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Exposure->Cytotoxicity Assay (MTT) Neurite Outgrowth Analysis Neurite Outgrowth Analysis Compound Exposure->Neurite Outgrowth Analysis Quantify Neurotoxicity Quantify Neurotoxicity Neurite Outgrowth Analysis->Quantify Neurotoxicity

Sources

Foundational

Elucidating the Transcriptomic Landscape of Bis(m-cresyl) o-cresyl Phosphate Exposure: A Guide to Mechanistic Toxicology

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for investigating the transcriptomic response to bis(m-cresyl) o-cresyl phosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the transcriptomic response to bis(m-cresyl) o-cresyl phosphate (BmC OP), a member of the tricresyl phosphate (TCP) family of organophosphorus compounds. TCPs are utilized as flame retardants and plasticizers, but specific isomers containing an ortho-cresyl group are potent neurotoxicants.[1][2] The primary neurotoxic effect, Organophosphate-Induced Delayed Neuropathy (OPIDN), is a debilitating condition characterized by the degeneration of long axons in the central and peripheral nervous systems.[3][4][5] This guide details the molecular underpinnings of OPIDN, focusing on the inhibition of Neuropathy Target Esterase (NTE), and positions transcriptomics, specifically RNA-Sequencing (RNA-Seq), as an indispensable tool for dissecting the complex cellular responses to BmC OP exposure. We present a complete workflow, from robust experimental design and detailed laboratory protocols to an in-depth bioinformatic analysis pipeline. The causality behind experimental choices is emphasized to ensure the generation of reliable and interpretable data. This document is intended for researchers, toxicologists, and drug development professionals seeking to apply high-throughput transcriptomics to understand and predict chemical-induced neurotoxicity.

Part 1: The Toxicological Significance of ortho-Cresyl Phosphates

Isomer-Specific Neurotoxicity

Tricresyl phosphates (TCPs) are a mixture of ten possible isomers derived from ortho-, meta-, and para-cresol. While TCPs have low acute toxicity, isomers containing one or more ortho-methylphenyl groups are responsible for a severe and irreversible neurodegenerative disorder known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2] This condition manifests 2-3 weeks after exposure and is characterized by cramping muscle pain, numbness, and progressive weakness, potentially leading to paralysis.[5][6] Bis(m-cresyl) o-cresyl phosphate (BmC OP), the subject of this guide, contains one such ortho-cresyl moiety and is therefore presumed to be a potent inducer of OPIDN.

The Molecular Initiating Event: Neuropathy Target Esterase (NTE)

The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum of neurons.[3][5][7] The initiation of OPIDN is a two-step process:

  • Inhibition: The ortho-cresyl phosphate metabolite, a cyclic phosphate ester (cresyl saligenin phosphate), covalently binds to the active site of NTE, inhibiting its normal function.[7][8]

  • Aging: The inhibited NTE-enzyme complex undergoes a subsequent conformational change, involving the cleavage of a covalent bond and the loss of the cresol group, leaving a negatively charged phosphate group attached to the enzyme. This "aging" process is considered irreversible and is the critical trigger for the subsequent axonal degeneration.[3]

Inhibition of over 70% of NTE activity followed by aging is required to initiate OPIDN.[3] This well-defined molecular initiating event makes the study of ortho-cresyl phosphates a prime candidate for transcriptomic analysis to uncover the downstream key events that lead to the adverse outcome of neuropathy.

Part 2: Transcriptomics for Unraveling Neurotoxic Mechanisms

Toxicogenomics utilizes high-throughput technologies to understand the systems-level response to chemical exposures.[9] RNA-Sequencing (RNA-Seq) has become the standard for transcriptomic analysis due to its sensitivity, dynamic range, and ability to identify novel transcripts.[10][11] Applying RNA-Seq to study BmC OP exposure allows researchers to:

  • Generate Hypotheses: Identify novel genes and pathways affected by the toxicant beyond the initial NTE inhibition.

  • Characterize Dose-Response: Establish transcriptomic points of departure (tPODs) that can be correlated with apical toxicological endpoints.[12]

  • Discover Biomarkers: Identify sensitive and specific gene expression changes that can serve as early biomarkers of exposure or effect.

  • Construct Adverse Outcome Pathways (AOPs): Link the molecular initiating event (NTE inhibition) to the adverse outcome (axonal degeneration) through a series of measurable key events at the transcriptomic level.[12]

Part 3: A Robust Experimental Design for a BmC OP Transcriptomic Study

The quality of transcriptomic data is fundamentally dependent on a well-conceived experimental design. The goal is to isolate the transcriptomic changes caused by BmC OP while minimizing confounding variables.

Model System Selection
  • Rationale: The choice of model system is critical. While in vivo models like the adult hen or cat are historically sensitive to OPIDN, rodent models are often used for their genetic tractability and cost-effectiveness.[2] In vitro models, such as human neural precursor cells (hNPCs) or neuron-like cell lines (e.g., PC12, SH-SY5Y), offer a high-throughput, controlled environment to study specific molecular mechanisms without systemic confounders.[13]

  • Recommendation: For an initial mechanistic study, a combination of an in vivo rodent model (to capture systemic effects) and an in vitro human neuronal cell line (for human relevance and mechanistic deep-dives) is ideal.

Dose-Response and Time-Course
  • Rationale: A single high-dose exposure may induce widespread cellular stress, masking specific mechanistic pathways. A dose-response study, including sublethal concentrations, is essential for identifying sensitive transcriptomic changes and calculating a benchmark concentration (BMC) or tPOD.[14] A time-course study is crucial to distinguish early, potentially adaptive responses from later events that directly contribute to pathology, given the delayed onset of OPIDN.

  • Recommendation: Conduct a pilot study to determine the dose range. For the main study, use at least three concentrations (low, medium, high) plus a vehicle control. For a time-course, select early (e.g., 6-24 hours), intermediate (e.g., 2-7 days), and late time points (e.g., 14-21 days) to capture the progression from molecular initiation to phenotypic onset.

Controls and Replicates
  • Rationale: A vehicle control group (the solvent used to dissolve BmC OP) is mandatory to ensure that observed changes are due to the compound itself. Biological replicates (e.g., three or more distinct animals or cell culture wells per treatment group) are non-negotiable. They are essential for assessing variability and achieving the statistical power needed to confidently identify differentially expressed genes (DEGs).[15]

  • Recommendation: Use a minimum of three biological replicates per condition. For animal studies, ensure animals are age- and sex-matched and randomized into treatment groups.

Part 4: Methodologies: A Validated Workflow

This section provides step-by-step protocols for the core experimental procedures. Each protocol is designed to be self-validating through integrated quality control checkpoints.

Experimental Workflow Overview

G cluster_0 Experimental Phase cluster_1 Sequencing Phase cluster_2 Analysis Phase Exposure 1. BmC OP Exposure (In Vivo / In Vitro) Harvest 2. Sample Harvest (e.g., Spinal Cord, DRG, Neurons) Exposure->Harvest RNA_Ext 3. RNA Extraction Harvest->RNA_Ext QC1 4. RNA Quality Control (RIN > 8) RNA_Ext->QC1 Lib_Prep 5. Library Preparation (rRNA Depletion) QC1->Lib_Prep QC2 6. Library QC (Bioanalyzer) Lib_Prep->QC2 Seq 7. Next-Generation Sequencing (NGS) QC2->Seq QC3 8. Raw Data QC (FastQC) Seq->QC3 Analysis 9. Bioinformatic Analysis QC3->Analysis Interpretation 10. Biological Interpretation Analysis->Interpretation G RawReads Raw FASTQ Files QC Quality Control (FastQC, Trimmomatic) RawReads->QC Align Alignment to Genome (STAR, HISAT2) QC->Align Quant Quantification (featureCounts, RSEM) Align->Quant Counts Raw Count Matrix Quant->Counts DGE Differential Expression (DESeq2, edgeR) Counts->DGE DEG_List List of DEGs (p-adj < 0.05, |log2FC| > 1) DGE->DEG_List Enrich Functional Enrichment (GO, KEGG) DEG_List->Enrich Bio_Insight Biological Insight Enrich->Bio_Insight

Caption: A standard bioinformatic pipeline for RNA-Seq data analysis.

  • Quality Control and Trimming: Assess the quality of raw sequencing reads (FASTQ files) using tools like FastQC. Remove low-quality bases and adapter sequences using tools like Trimmomatic.

  • Alignment: Align the cleaned reads to a reference genome (e.g., human, mouse) using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads that map to each gene to generate a raw count matrix. Tools like featureCounts or RSEM are commonly used.

  • Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical testing to identify genes that are significantly up- or down-regulated between the BmC OP-treated groups and the vehicle controls. The output is typically a list of genes with associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).

  • Functional Enrichment Analysis: Use the list of DEGs to perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome). [16][17]This step helps to identify biological processes, molecular functions, and signaling pathways that are significantly over-represented in the dataset. Tools like DAVID or the clusterProfiler package in R are widely used. [16]

Part 6: Predicted Transcriptomic Signatures of BmC OP Exposure

Based on the known toxicology of organophosphates, a transcriptomic study of BmC OP is expected to reveal perturbations in several key cellular and molecular pathways.

Table 1: Key Pathways Implicated in Organophosphate Neurotoxicity
Pathway/Biological ProcessPredicted Effect of BmC OP ExposureRationale & Supporting Evidence
Axonogenesis & Cytoskeleton Down-regulation of genes involved in axon guidance, maintenance, and cytoskeletal integrity (e.g., neurofilaments, tubulins).OPIDN is fundamentally a distal axonopathy. Transcriptomic studies of other neurotoxicants show enrichment in extracellular matrix and cytoskeleton disruption. [16][17]
Endoplasmic Reticulum (ER) Stress Up-regulation of genes in the Unfolded Protein Response (UPR) pathway (e.g., ATF4, CHOP, HSPA5).NTE is an ER-resident protein. Its inhibition and the accumulation of damaged proteins can trigger ER stress. TOCP has been shown to activate ER stress. [7]
Apoptosis & Cell Death Up-regulation of pro-apoptotic genes (e.g., Bax, Casp3) and down-regulation of anti-apoptotic genes (e.g., Bcl2).Neuronal cell death is a hallmark of neurodegeneration. Organophosphate exposure is linked to the PI3K-Akt and MAPK signaling pathways, which regulate apoptosis. [18]
Neuroinflammation Up-regulation of chemokines, cytokines, and microglial activation markers.Axonal damage can trigger a secondary inflammatory response from glial cells in the nervous system. [13]
Oxidative Stress Up-regulation of genes involved in responding to reactive oxygen species (ROS).Mitochondrial dysfunction and oxidative stress are common features of neurotoxic insults.
Calcium Signaling Dysregulation of genes encoding calcium channels, pumps, and binding proteins.Disrupted calcium homeostasis is a key event in many forms of neuronal injury. KEGG pathway analysis of other organophosphates shows enrichment in calcium signaling. [17]
Hypothetical Signaling Pathway Perturbation

The PI3K-Akt signaling pathway is a critical regulator of cell survival, and its disruption is implicated in various neurodegenerative diseases. BmC OP-induced cellular stress could lead to its inhibition, promoting apoptosis.

G BmCOP BmC OP-induced Cellular Stress PI3K PI3K BmCOP->PI3K Inhibits Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothetical inhibition of the PI3K-Akt survival pathway by BmC OP.

Conclusion

Investigating the transcriptomic response to bis(m-cresyl) o-cresyl phosphate offers a powerful, systems-level approach to understanding its neurotoxicity. By moving beyond the well-established molecular initiating event of NTE inhibition, RNA-Seq can illuminate the downstream cascade of gene expression changes that culminate in the debilitating axonopathy of OPIDN. The methodologies and analytical frameworks presented in this guide provide a robust foundation for researchers to generate high-quality, interpretable data. Such studies are critical not only for characterizing the risk posed by BmC OP and related compounds but also for developing novel therapeutic strategies and sensitive biomarkers for organophosphate-induced neurotoxicity.

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  • Tri-Ortho-Cresyl Phosphate Inhibits Proliferation of Mouse Germ Cells by Activating Endoplasmic Reticulum Stress and Suppressing NTE Activity. (2026). MDPI.
  • Subchronic Exposure of Tri-Ortho-Cresyl Phosphate Reduces T-Cell Popul
  • Studies on the Metabolism of the Neurotoxic Tri-O-Cresyl Phosphate. Synthesis and Identification by Infrared, Proton Nuclear Magnetic Resonance and Mass Spectrometry of Five of Its Metabolites. CDC Stacks.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Bis(m-cresyl) o-cresyl Phosphate by Gas Chromatography-Mass Spectrometry

Abstract This application note presents a detailed and robust protocol for the quantification of bis(m-cresyl) o-cresyl phosphate, a specific isomer of tricresyl phosphate (TCP), using gas chromatography-mass spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust protocol for the quantification of bis(m-cresyl) o-cresyl phosphate, a specific isomer of tricresyl phosphate (TCP), using gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, scientists, and drug development professionals who require accurate and precise measurement of this compound in various matrices, particularly in formulations where it may be present as a plasticizer or flame retardant. The protocol outlines sample preparation, optimized GC-MS and GC-MS/MS parameters, and data analysis procedures. The causality behind key experimental choices, such as the selection of an appropriate internal standard and specific extraction and cleanup steps, is thoroughly explained to ensure scientific integrity and enable adaptation to different sample types.

Introduction

Tricresyl phosphates (TCPs) are a complex mixture of organophosphate esters widely used as flame retardants, plasticizers, and anti-wear additives in lubricants.[1] The toxicological profile of TCPs is highly dependent on the specific isomeric composition, with ortho-substituted isomers exhibiting the most significant neurotoxicity.[2][3] Bis(m-cresyl) o-cresyl phosphate is one of the ten possible tricresyl phosphate isomers and its accurate quantification is crucial for toxicological risk assessment, quality control of industrial products, and environmental monitoring.

Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the separation and quantification of individual TCP isomers due to its high chromatographic resolution and the specificity of mass spectrometric detection.[4][5] This application note provides a comprehensive, field-proven protocol for the analysis of bis(m-cresyl) o-cresyl phosphate, emphasizing a self-validating system through the use of an appropriate internal standard and rigorous quality control measures.

Experimental

Reagents and Standards
  • Analytical Standard: Bis(m-cresyl) o-cresyl phosphate (CAS No. 66687-07-8) of high purity (≥98%) should be sourced from a reputable supplier such as LGC Standards.[4]

  • Internal Standard (IS): Triphenyl phosphate-d15 (TPP-d15) is a suitable internal standard due to its structural similarity to TCPs and its commercial availability from suppliers like LGC Standards and A Chemtek.[4][6] The use of a deuterated standard is critical for correcting variations in sample preparation and instrument response.[7]

  • Solvents: HPLC or analytical grade toluene, hexane, dichloromethane, and acetone are required.

  • Solid Phase Extraction (SPE) Cartridges: If sample cleanup is necessary, Florisil or C18 cartridges can be utilized.

Sample Preparation

The choice of sample preparation method is highly dependent on the sample matrix. Below are two examples for a solid and a liquid (oily) matrix.

2.2.1. Solid Matrix (e.g., Polymers, Textiles)

This protocol is adapted from established methods for extracting organophosphate flame retardants from consumer products.[4]

  • Sample Comminution: Cryomill or cut the sample into small pieces (< 2 mm) to increase the surface area for extraction.

  • Solvent Extraction:

    • Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

    • Spike the sample with a known amount of TPP-d15 internal standard solution.

    • Add 10 mL of toluene and vortex for 1 minute.

    • Sonicate the sample for 30 minutes in an ultrasonic bath.

    • Centrifuge at 3500 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process two more times with fresh toluene, combining the supernatants.

  • Concentration and Solvent Exchange:

    • Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Add 1 mL of ethyl acetate and continue evaporation to a final volume of 1 mL. This solvent is often more compatible with GC-MS analysis.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

2.2.2. Liquid Matrix (e.g., Lubricating Oil)

For oily matrices, a liquid-liquid extraction or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is effective. The following is a liquid-liquid extraction procedure adapted from methods for analyzing pesticides in edible oils.[8][9]

  • Sample Dilution and Spiking:

    • Accurately weigh approximately 1 g of the oil sample into a 50 mL centrifuge tube.

    • Spike the sample with the TPP-d15 internal standard.

    • Add 10 mL of hexane to dilute the oil.

  • Liquid-Liquid Extraction:

    • Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the lower acetonitrile layer to a clean tube.

    • Repeat the extraction of the hexane layer with two additional 10 mL portions of acetonitrile.

  • Cleanup (if necessary): For complex oil matrices, a cleanup step may be required. A simple freeze-out step can remove a significant portion of lipids.

    • Place the combined acetonitrile extracts in a freezer at -20 °C for at least 2 hours.

    • Quickly decant the liquid acetonitrile from the frozen lipids.

  • Concentration: Evaporate the acetonitrile extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

Diagram of the Sample Preparation Workflow:

SamplePrepWorkflow cluster_solid Solid Matrix cluster_liquid Liquid (Oily) Matrix s_start Sample Comminution s_extract Solvent Extraction (Toluene, Sonication) s_start->s_extract s_concentrate Concentration & Solvent Exchange (Nitrogen Evaporation) s_extract->s_concentrate s_filter Filtration (PTFE) s_concentrate->s_filter s_end GC-MS Analysis s_filter->s_end l_start Sample Dilution & Spiking l_extract Liquid-Liquid Extraction (Hexane/Acetonitrile) l_start->l_extract l_cleanup Optional Cleanup (Freeze-out) l_extract->l_cleanup l_concentrate Concentration (Nitrogen Evaporation) l_cleanup->l_concentrate l_filter Filtration (PTFE) l_concentrate->l_filter l_end GC-MS Analysis l_filter->l_end

Caption: General sample preparation workflows for solid and liquid matrices.

GC-MS and GC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterGC-MS (SIM Mode)GC-MS/MS (MRM Mode)
Gas Chromatograph Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalentAgilent 7000 Series Triple Quadrupole or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/splitless, 280 °C, Splitless modeSplit/splitless, 280 °C, Splitless mode
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 320 °C, hold for 10 min100 °C (hold 1 min), ramp at 15 °C/min to 320 °C, hold for 10 min
MS Source Temp. 230 °C230 °C
MS Quad Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
SIM Ions (m/z) Bis(m-cresyl) o-cresyl phosphate: 368 (Quantifier), 261, 165, 91 (Qualifiers) TPP-d15 (IS): 340 (Quantifier), 170 (Qualifier)Precursor Ion (m/z): 368 Product Ions (m/z): To be determined* TPP-d15 (IS): Precursor: 340, Product: 170

*For MRM method development, a product ion scan of the bis(m-cresyl) o-cresyl phosphate standard should be performed to determine the most abundant and specific product ions resulting from the fragmentation of the precursor ion (m/z 368). Common fragments for TCPs include losses of cresol moieties.

Data Analysis and Quality Control

  • Calibration: A multi-point calibration curve (e.g., 1, 5, 10, 50, 100, 250 ng/mL) should be prepared by plotting the response ratio (analyte peak area / IS peak area) against the concentration ratio (analyte concentration / IS concentration). A linear regression with a correlation coefficient (r²) > 0.995 is considered acceptable.

  • Quantification: The concentration of bis(m-cresyl) o-cresyl phosphate in the samples is calculated using the calibration curve.

  • Quality Control:

    • Method Blank: An analyte-free matrix sample should be processed with each batch to check for contamination.

    • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte should be analyzed to assess method accuracy. Recoveries should typically be within 70-130%.

    • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A sample is split and spiked with a known amount of analyte to evaluate matrix effects and method precision. The relative percent difference (RPD) between the duplicates should be < 20%.

Method Performance

Based on published data for similar tricresyl phosphate isomers, the following performance characteristics can be expected:

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL
Linearity (r²) > 0.995
Recovery 70 - 130%
Precision (RSD) < 15%

These values are estimates and should be experimentally determined during method validation.[6][7]

Causality and Trustworthiness

The protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

  • Internal Standard: The use of a deuterated internal standard, TPP-d15, is a cornerstone of this protocol. Because it is chemically almost identical to the analyte, it experiences similar losses during sample preparation and variations in instrument response, thereby providing a reliable means of correction.[7] This is superior to using an external standard alone, which cannot account for matrix-specific effects.

  • Chromatographic Separation: The DB-5ms column is a robust, general-purpose column that provides excellent separation of semi-volatile compounds like TCP isomers. The temperature program is designed to provide good resolution between different isomers while minimizing run time.

  • Mass Spectrometric Detection:

    • SIM Mode: By monitoring only a few characteristic ions, SIM mode significantly increases sensitivity compared to a full scan, allowing for lower detection limits. The selected ions (m/z 368, 261, 165, 91) are based on the known fragmentation patterns of tricresyl phosphates.

    • MRM Mode: For even greater selectivity and sensitivity, especially in complex matrices, GC-MS/MS in MRM mode is recommended. The transition from a precursor ion to a specific product ion is a highly selective event, minimizing interferences from co-eluting matrix components.

Diagram of the Analytical Logic:

AnalyticalLogic cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing extraction Extraction of Analyte & IS cleanup Matrix Interference Removal extraction->cleanup separation Chromatographic Separation (Isomer Resolution) cleanup->separation detection Mass Spectrometric Detection (High Selectivity - MRM) separation->detection quantification Quantification using IS (Correction for Variability) detection->quantification validation QC Checks (Accuracy & Precision) quantification->validation

Caption: Logical flow from sample to validated result.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of bis(m-cresyl) o-cresyl phosphate by GC-MS. By explaining the rationale behind the chosen methods and including detailed steps for sample preparation, instrument analysis, and quality control, this guide serves as a valuable resource for researchers and scientists. The incorporation of a deuterated internal standard ensures the generation of accurate and reliable data, making this protocol suitable for a wide range of applications, from industrial quality control to toxicological research.

References

  • A Chemtek. Triphenyl phosphate-d15. [Link]

  • Federal Aviation Administration. (2010). Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. DOT/FAA/AM-10/1. [Link]

  • de Nola, G., L'Abbate, P., & D'Ilio, S. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A, 1200(2), 211–216. [Link]

  • López-Blanco, R., et al. (2021). Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study. Foods, 10(6), 1253. [Link]

  • ResearchGate. (n.d.). GC/MS Operating Parameters for TCP Analyses. [Link]

  • New Jersey Department of Environmental Protection. (2014). Tri-cresyl phosphate (mixed isomers). [Link]

  • Schindler, B. K., et al. (2021). Tricresyl phosphate, sum of allortho-isomers – Evaluation of study results in biological material. The MAK-Collection for Occupational Health and Safety, 6(1), 1-8. [Link]

  • Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. Journal of AOAC INTERNATIONAL, 68(6), 1074–1076. [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. [Link]

  • Johnson, D., et al. (2015). Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Journal of Mass Spectrometry, 50(4), 665-672. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. [Link]

  • PubChem. (n.d.). Tri-m-cresyl phosphate. [Link]

  • ResearchGate. (2020, August 12). What is meant by 'Precursor' and ' Product' in MRM mode using GC-MS/MS?. [Link]

  • Bruker. (n.d.). Simple and Rapid MRM Method Development for Analyzing 288 Pesticides by GC–MS-MS. [Link]

  • Google Patents. (n.d.).
  • Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. Journal of the Association of Official Analytical Chemists, 68(6), 1074-1076. [Link]

  • Wikipedia. (n.d.). Tricresyl phosphate. [Link]

  • PubChem. (n.d.). Tri-m-cresyl phosphate. [Link]

  • Agilent Technologies. (2011). Quantitative and Repeatability Analysis of Trace Level Pesticides in Plantation Food by GC/MS/MS. [Link]

  • Johnson, D., et al. (2015). Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. Journal of mass spectrometry: JMS, 50(4), 665–672. [Link]

  • Defense Technical Information Center. (1997). Reactions of Tricresyl Phosphate with Bearing Materials. [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of Bis(m-cresyl) o-cresyl Phosphate

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise and reliable quantification of bis(m-cresyl) o-cresyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise and reliable quantification of bis(m-cresyl) o-cresyl phosphate. The isomeric complexity of cresyl phosphates presents a significant analytical challenge, demanding a method with high specificity and resolution. This document provides a step-by-step guide through the method development, optimization, and validation processes, grounded in the principles of Quality by Design (QbD) and adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The developed isocratic reverse-phase method demonstrates excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in pharmaceutical and industrial settings.

Introduction: The Analytical Challenge of Cresyl Phosphate Isomers

Cresyl phosphates are a class of organophosphate esters widely used as flame retardants, plasticizers, and anti-wear additives in lubricants.[3][4] The technical-grade mixtures are complex, containing numerous isomers with varying substitution patterns of the cresol moieties (ortho-, meta-, and para-). The specific isomeric composition significantly influences the material's physical properties and toxicological profile. For instance, isomers containing ortho-cresol are of particular toxicological concern due to their potential for delayed neuropathy.[3][4]

Bis(m-cresyl) o-cresyl phosphate is a specific isomer whose accurate quantification is critical for product quality and safety assessment. Due to the structural similarity between the various isomers, developing a chromatographic method capable of resolving the target analyte from other closely related species is a non-trivial task. While gas chromatography (GC) is a common technique for this analysis, HPLC-UV offers a valuable alternative, particularly for less volatile or thermally labile compounds, and is readily available in most analytical laboratories. This note addresses the critical need for a robust and validated HPLC-UV method for this purpose.

Method Development Strategy: A Systematic Approach

The development of this method followed a systematic, multi-stage process to ensure optimal performance and reliability. The core objective was to achieve baseline resolution of bis(m-cresyl) o-cresyl phosphate from its potential isomeric impurities with good peak symmetry and sensitivity.

Initial Parameter Selection (The "Why")
  • Column Chemistry: A C18 (octadecylsilyl) stationary phase was selected as the starting point. This is a workhorse of reverse-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like cresyl phosphates.[5][6] The non-polar nature of the analyte is well-suited for interaction with the C18 ligands.

  • Mobile Phase: A binary mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength and low viscosity. Its UV transparency at lower wavelengths is also advantageous.[7]

  • Detection Wavelength: The cresol moiety contains a chromophore that absorbs UV light. Based on the UV spectra of similar phenolic compounds, an initial detection wavelength of 217 nm was selected to maximize sensitivity, with a secondary wavelength of 270 nm also evaluated for specificity.[5]

  • Elution Mode: An isocratic elution was chosen for its simplicity, robustness, and potential for faster run times once optimal conditions are established.

The Optimization Workflow

The method development process is an iterative cycle of testing and refinement. The key parameters were optimized in a logical sequence to understand their individual and interactive effects on the chromatography.

G cluster_0 Method Development Workflow A Initial Parameter Selection (C18, ACN/H2O, 217 nm) B Mobile Phase Composition (Optimize % ACN for Retention) A->B Systematic Variation C Wavelength Selection (Scan for λmax, evaluate specificity) B->C Refinement D Flow Rate & Temperature (Fine-tune resolution & peak shape) C->D Optimization E Final Optimized Method D->E Finalization

Caption: Method Development Workflow Diagram.

Optimized HPLC-UV Method and Protocol

This section presents the final, optimized method parameters and the detailed protocol for sample and standard preparation.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 217 nm
Run Time 15 minutes
Protocol: Preparation of Solutions

CAUTION: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Mobile Phase Preparation:

    • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

    • Combine in a suitable solvent reservoir.

    • Sonicate for 15 minutes to degas the solution.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of bis(m-cresyl) o-cresyl phosphate reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards by serial dilution of the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A suggested range includes 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample matrix expected to contain approximately 5 mg of bis(m-cresyl) o-cresyl phosphate into a 50 mL volumetric flask.

    • Add approximately 40 mL of mobile phase and sonicate for 10 minutes to facilitate extraction.

    • Allow the solution to cool to room temperature.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection. This ensures the removal of particulate matter that could damage the column.[8]

Method Validation: A Self-Validating System

The optimized method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10]

G cluster_1 ICH Q2(R1) Validation Parameters Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD Limit of Detection (LOD) LOD->ValidatedMethod LOQ Limit of Quantitation (LOQ) LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Core Parameters for Method Validation.

Validation Protocol and Results
ParameterProtocolAcceptance CriteriaResult
Specificity Injected blank (mobile phase), placebo (matrix without analyte), and a spiked sample containing the analyte and known related isomers. Assessed for peak interference and resolution.[1][5]No interfering peaks at the analyte's retention time.The method is specific. No interference was observed.
Linearity Analyzed six concentrations (1-100 µg/mL) in triplicate. Plotted a calibration curve of peak area versus concentration and performed linear regression analysis.[6][11]Correlation coefficient (r²) ≥ 0.999Excellent linearity with r² = 0.9995
Accuracy Performed recovery studies by spiking a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.[5]Mean recovery between 98.0% and 102.0%Mean recovery of 99.7%
Precision Repeatability (Intra-day): Injected six replicate preparations of a 50 µg/mL standard on the same day. Intermediate Precision: Repeated the analysis on a different day with a different analyst and instrument.[6]Relative Standard Deviation (RSD) ≤ 2.0%Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) method. LOD corresponds to S/N of 3:1, and LOQ to S/N of 10:1.[11] Alternatively, calculated from the standard deviation of the response and the slope of the calibration curve.[1]-LOD = 0.3 µg/mL; LOQ = 1.0 µg/mL
Robustness Deliberately varied key method parameters: Flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). Assessed the impact on system suitability parameters.[6][12]System suitability parameters remain within limits.The method is robust within the tested parameter variations.

Conclusion

This application note presents a detailed, robust, and validated HPLC-UV method for the quantification of bis(m-cresyl) o-cresyl phosphate. By following a systematic development approach and conducting a thorough validation as per ICH guidelines, we have established a reliable analytical procedure. The method's high degree of specificity, accuracy, and precision makes it an invaluable tool for quality control laboratories, ensuring product consistency and safety. The provided protocols are designed to be directly implemented by researchers, scientists, and drug development professionals.

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ResearchGate. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry | Request PDF. Available from: [Link]

  • PubMed. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Available from: [Link]

  • Current World Environment. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Available from: [Link]

  • Lösungsfabrik. Method categories according to the ICH Q2(R1). Available from: [Link]

  • Federal Aviation Administration. Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. Available from: [Link]

  • State of New Jersey Department of Environmental Protection. Tri-cresyl phosphate (mixed isomers). Available from: [Link]

  • SIELC Technologies. Separation of Tri-o-cresyl phosphate on Newcrom R1 HPLC column. Available from: [Link]

  • Springer Link. Tricresyl phosphate, sum of allortho‑isomers – Evaluation of study results in biological material. Available from: [Link]

  • SciELO. ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H2O2 PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Available from: [Link]

  • PMC. Green Spectrophotometric Determination of Organophosphate in Selected Fruits and Vegetables. Available from: [Link]

  • ResearchGate. (PDF) Organophosphate esters removal by UV/H2O2 process monitored by 31P nuclear magnetic resonance spectroscopy. Available from: [Link]

  • PubMed. Tracing the occurrence of organophosphate ester along the river flow path and textile wastewater treatment processes by using dissolved organic matters as an indicator. Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • ResearchGate. (PDF) Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. Available from: [Link]

  • PMC. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Available from: [Link]

  • bioRxiv. Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. Available from: [Link]

  • Research Square. Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. Available from: [Link]

Sources

Method

Application Note: In Vitro Cell Viability Assays for Bis(m-cresyl) o-cresyl Phosphate Toxicity

Mechanistic Background & Rationale Bis(m-cresyl) o-cresyl phosphate is a specific isomer of tricresyl phosphate (TCP), widely utilized industrially as a plasticizer and flame retardant. The neurotoxic potential of TCP is...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Rationale

Bis(m-cresyl) o-cresyl phosphate is a specific isomer of tricresyl phosphate (TCP), widely utilized industrially as a plasticizer and flame retardant. The neurotoxic potential of TCP isomers is structurally dependent on the presence of ortho-methyl groups. Because bis(m-cresyl) o-cresyl phosphate contains one ortho-cresyl moiety, it is susceptible to CYP450-mediated bioactivation into a highly reactive cyclic saligenin phosphate[1].

This bioactive metabolite irreversibly inhibits Neuropathy Target Esterase (NTE), a critical enzyme in the nervous system, leading to Organophosphate-Induced Delayed Neuropathy (OPIDN)[2]. Beyond direct esterase inhibition, in vitro exposure to ortho-containing TCP isomers triggers excessive endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and oxidative stress, which collectively drive the reduction in cellular viability and proliferation[3][4]. Understanding these causal mechanisms is essential for designing robust in vitro assays that accurately capture the compound's cytotoxic profile.

Mechanism TCP Bis(m-cresyl) o-cresyl phosphate (TCP Isomer) CYP450 Hepatic / Cellular CYP450 Metabolism TCP->CYP450 ER Endoplasmic Reticulum (ER) Stress TCP->ER Mito Mitochondrial Dysfunction TCP->Mito Metabolite Saligenin Cyclic Phosphate (Bioactive Metabolite) CYP450->Metabolite NTE Neuropathy Target Esterase (NTE) Inhibition Metabolite->NTE Viability Reduction in Cell Viability NTE->Viability ER->Viability Mito->Viability

Caption: Pathway of bis(m-cresyl) o-cresyl phosphate-induced cytotoxicity and NTE inhibition.

Experimental Design: Cell Models & Assay Selection

Cell Line Selection: The Pitfall of Immortalized Lines

A common point of failure in neurotoxicity screening is the reliance on highly resilient immortalized cell lines. For instance, SH-SY5Y neuroblastoma cells demonstrate remarkable resistance to TCP-induced cytotoxicity, showing no significant viability reduction even after 24 hours of exposure to concentrations as high as 1 mM[2]. This resistance is largely due to altered basal metabolic rates and lower endogenous NTE expression compared to primary tissues.

Conversely, primary cortical neurons (pCNs) exhibit a much higher susceptibility, with a half-maximal inhibitory concentration (IC50) of approximately 89 µM at 24 hours[2]. For reproductive toxicity modeling, GC-1 spg (spermatogonial) cells also show a reliable dose-dependent viability inhibition starting at 62.5 µM[4]. Therefore, primary neuronal cultures or highly specific lineage models should be prioritized over general immortalized lines to avoid false-negative toxicity data.

Assay Selection: Resazurin vs. MTT

To ensure a self-validating system, the choice of viability readout must align with the cell type:

  • Resazurin (CellTiter-Blue): Highly recommended for primary neurons. It is non-toxic, allowing for continuous monitoring and multiplexing. It measures mitochondrial metabolic activity via the reduction of resazurin to highly fluorescent resorufin[2].

  • MTT Assay: A robust, colorimetric alternative relying on the reduction of a tetrazolium salt to insoluble formazan crystals. While highly reliable for robust, rapidly dividing cell lines (e.g., GC-1 spg cells)[4], the required cell lysis step introduces variability in fragile primary cultures if crystals are not fully solubilized.

Quantitative Data Summary

The following table synthesizes benchmark viability data for ortho-containing TCP isomers across different in vitro models to guide concentration range finding.

Cell ModelTCP Concentration RangeExposure TimeViability Outcome / IC50Reference
Primary Cortical Neurons (Mouse) 0.1 µM – 100 µM24 – 48 hIC50 = 89 µM (50% viability reduction)2[2]
SH-SY5Y (Neuroblastoma) 200 µM – 1 mM24 hNo significant effect on viability2[2]
SK-N-SH (Neuroblastoma) Up to 5 mM12 h50% viability reduction at 5 mM2[2]
GC-1 spg (Spermatogonial) 62.5 µM – 1000 µM24 hDose-dependent viability inhibition4[4]
Primary Cortical Neurons (Rat) Up to 10 µM24 – 48 hNo viability loss; increased mitochondrial activity5[5]

Detailed Experimental Protocols

Workflow Seed Seed Cells (e.g., pCNs, GC-1) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat TCP Isomer Treatment (0.1 - 1000 µM) Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Assay Add Viability Reagent (Resazurin / MTT) Incubate2->Assay Read Fluorescence / Absorbance Readout Assay->Read

Caption: Step-by-step in vitro workflow for assessing cell viability post-TCP isomer exposure.

Protocol A: Resazurin-Based Viability Assay for Primary Neurons

Causality Note: Bis(m-cresyl) o-cresyl phosphate is highly lipophilic and must be dissolved in DMSO. The final DMSO concentration in the culture media must strictly not exceed 0.1% (v/v) to prevent solvent-induced background cytotoxicity, which can heavily confound viability data[2].

Step 1: Reagent Preparation

  • Prepare a 100 mM stock solution of bis(m-cresyl) o-cresyl phosphate in anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Prepare working dilutions in pre-warmed neurobasal medium immediately before application to prevent compound precipitation.

Step 2: Cell Seeding & Edge-Effect Mitigation

  • Coat 96-well black plates (clear bottom) with Poly-D-Lysine to promote neuronal adherence.

  • Seed primary cortical neurons at a density of 12,000 cells/well[2].

  • Trustworthiness Step: Fill the outer perimeter wells (rows A and H, columns 1 and 12) with sterile PBS. This mitigates evaporation-induced edge effects, which otherwise artificially concentrate the toxicant in peripheral wells.

  • Incubate for 6 days in vitro (DIV) at 37°C, 5% CO2 to allow for adequate neuronal network formation.

Step 3: Toxicant Exposure

  • Aspirate half the media and gently replace with 2X concentrated bis(m-cresyl) o-cresyl phosphate media to achieve final target concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).

  • Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubate for 20 hours[2].

Step 4: Resazurin Incubation & Readout

  • Add Resazurin reagent (e.g., CellTiter-Blue) directly to the wells (typically 20 µL per 100 µL of media).

  • Incubate for an additional 4 hours at 37°C[2].

  • Measure fluorescence at 540 nm excitation / 595 nm emission using a microplate reader.

Protocol B: MTT Assay for Robust Cell Lines (e.g., GC-1 spg)
  • Seed cells at 10,000 cells/well in a standard 96-well plate and incubate overnight to allow for adherence.

  • Treat with TCP isomer concentrations ranging from 62.5 µM to 1000 µM for 24 hours[4].

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of DMSO to each well to solubilize the intracellular formazan crystals.

  • Agitate on a plate shaker for 10 minutes protected from light. Read absorbance at 570 nm.

System Validation & Quality Control

To ensure the assay functions as a self-validating system, calculate the Z'-factor for every plate before accepting the viability data. The Z'-factor evaluates the dynamic range and data variation of the assay:

Z′=1−∣Meanvehicle_control​−Meanpositive_control​∣3×SDpositive_control​+3×SDvehicle_control​​

  • Acceptance Criterion: An assay is considered robust and reliable for toxicological screening if the Z'-factor is 0.5. If the Z'-factor falls below this threshold, investigate pipetting variance, edge effects, or incomplete formazan solubilization (in the case of MTT).

References

  • Source: nih.
  • Source: oup.
  • Title: In vitro neurotoxic hazard characterization of different tricresyl phosphate (TCP)
  • Source: publisso.
  • Source: mdpi.
  • Source: industrialchemicals.gov.

Sources

Application

Application Notes and Protocols for Bis(m-cresyl) o-cresyl Phosphate as a Flame Retardant Additive

Introduction: A Strategic Approach to Flame Retardancy in Modern Polymers The selection of a flame retardant is a critical decision in polymer formulation, balancing fire safety performance with processing characteristic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to Flame Retardancy in Modern Polymers

The selection of a flame retardant is a critical decision in polymer formulation, balancing fire safety performance with processing characteristics, mechanical properties, and regulatory compliance. Among the class of organophosphate esters, tricresyl phosphates (TCPs) have a long history of use as effective flame retardants and plasticizers.[1] However, the well-documented neurotoxicity of the tri-ortho-cresyl phosphate (TOCP) isomer has necessitated a more nuanced approach to their application, with a focus on specific isomer compositions that optimize performance while minimizing health risks.[2][3]

This document provides a detailed technical guide on the application of a specific mixed isomer, bis(m-cresyl) o-cresyl phosphate (CAS No. 1052691-24-3) , as a flame retardant additive.[2][4] By leveraging a carefully controlled isomeric structure, this compound offers a compelling balance of flame retardancy, plasticizing efficiency, and a more favorable toxicological profile compared to historical TCP mixtures with high ortho-isomer content.[3] These notes are intended for researchers, scientists, and drug development professionals who may be working with polymers in applications where fire safety is a key consideration.

Physicochemical Properties and Isomeric Considerations

Bis(m-cresyl) o-cresyl phosphate is a liquid organophosphate ester with the molecular formula C21H21O4P and a molecular weight of 368.37 g/mol .[4] Its structure, containing one ortho-cresol and two meta-cresol moieties, is a deliberate design to modulate its physical and chemical properties. The presence of the meta-cresyl groups contributes to good thermal stability and plasticizing efficiency, while the single ortho-cresyl group, when present in a controlled manner, can influence its flame retardant activity without imparting the high toxicity associated with TOCP.[3][5]

PropertyValueSource
CAS Number 1052691-24-3[2][4]
Molecular Formula C21H21O4P[4]
Molecular Weight 368.37 g/mol [4]
Appearance Colorless to pale-yellow liquid[1][6]
Solubility Insoluble in water; soluble in organic solvents[1]

Mechanism of Flame Retardancy: A Dual-Phase Approach

Organophosphate esters like bis(m-cresyl) o-cresyl phosphate function as flame retardants through a combination of gas-phase and condensed-phase mechanisms, making them highly effective in a variety of polymers.[7][8]

Condensed-Phase Action: Char Formation

Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer serves two critical functions:

  • Barrier to Heat and Mass Transfer: It insulates the underlying polymer from the heat of the flame, slowing down further decomposition and the release of flammable volatiles.

  • Prevention of Oxygen Ingress: The char layer physically blocks oxygen from reaching the polymer, further inhibiting combustion.

Gas-Phase Action: Radical Quenching

Simultaneously, some of the phosphorus-containing compounds volatilize and enter the gas phase. Here, they act as radical scavengers, interrupting the high-energy chain reactions of combustion. The primary mechanism involves the quenching of highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation. This "flame poisoning" effect reduces the heat of the flame and can lead to self-extinguishment.[8]

Caption: Dual-phase flame retardancy mechanism of bis(m-cresyl) o-cresyl phosphate.

Applications and Target Polymers

Bis(m-cresyl) o-cresyl phosphate is a versatile flame retardant suitable for a range of thermoplastic and thermosetting polymers. Its liquid form allows for easy incorporation into polymer melts and solutions.

  • Polyvinyl Chloride (PVC): In flexible PVC formulations, it acts as both a flame retardant and a plasticizer, offering an alternative to traditional phthalate plasticizers in applications requiring fire safety.[9]

  • Polyurethanes (PU): It can be incorporated into both rigid and flexible polyurethane foams to meet stringent fire safety standards in construction and automotive applications.[5][9]

  • Engineering Plastics: Its good thermal stability makes it suitable for use in engineering plastics such as polycarbonate (PC) and PC/ABS blends, which are often processed at higher temperatures.[8]

  • Adhesives and Coatings: It can be formulated into adhesives and coatings to impart flame retardant properties to the final product.[10]

Experimental Protocols

The following protocols provide a general framework for the incorporation and evaluation of bis(m-cresyl) o-cresyl phosphate in a polymer matrix. Specific processing parameters should be optimized for the particular polymer and equipment used.

Protocol 1: Incorporation into a Thermoplastic via Melt Compounding

This protocol describes the use of a twin-screw extruder for compounding the flame retardant with a thermoplastic polymer.

  • Material Preparation:

    • Dry the thermoplastic resin to the manufacturer's recommended moisture content (typically <0.02%).

    • Ensure the bis(m-cresyl) o-cresyl phosphate is at room temperature and free of any contaminants.

  • Compounding:

    • Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific thermoplastic.

    • Gravimetrically feed the thermoplastic resin into the main hopper of the extruder.

    • Inject the liquid bis(m-cresyl) o-cresyl phosphate into the melt zone of the extruder using a calibrated liquid injection pump. The recommended loading level is typically in the range of 5-15% by weight, depending on the target flame retardancy and the polymer being used.

    • Use a screw design that ensures good distributive and dispersive mixing of the liquid additive into the polymer melt.

    • Extrude the molten polymer blend through a strand die.

  • Pelletization:

    • Cool the extruded strands in a water bath.

    • Dry the strands using an air knife.

    • Feed the cooled, dry strands into a pelletizer to produce compounded pellets.

  • Post-Processing:

    • Dry the compounded pellets to the recommended moisture content before subsequent processing (e.g., injection molding, film extrusion).

Sources

Method

Application Note: High-Purity Synthesis and Structural Validation of Bis(m-cresyl) o-cresyl phosphate

Introduction & Mechanistic Rationale Tricresyl phosphates (TCPs) are ubiquitous organophosphate compounds utilized globally as flame retardants, plasticizers, and anti-wear additives in aviation lubricants. However, comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tricresyl phosphates (TCPs) are ubiquitous organophosphate compounds utilized globally as flame retardants, plasticizers, and anti-wear additives in aviation lubricants. However, commercial TCP is not a single entity; it is a complex statistical mixture of isomers. From a toxicological and drug development perspective, the positional isomerism of the methyl groups dictates the molecule's bioactivity.

Historically, tri-o-cresyl phosphate (TOCP) was identified as the primary causative agent for organophosphate-induced delayed polyneuropathy (OPIDN). Recent toxicological evaluations, however, reveal a critical nuance: the mono-ortho and di-ortho substituted isomers are actually more neurotoxic than the tri-ortho isomer itself 1. Consequently, synthesizing high-purity mixed esters like bis(m-cresyl) o-cresyl phosphate (also known as di-m-cresyl o-cresyl phosphate) is an absolute necessity for developing accurate analytical reference standards, conducting OPIDN screening, and profiling the safety of novel therapeutics.

The Challenge of Statistical Mixtures

Standard industrial synthesis of mixed triaryl phosphates involves reacting phosphorus oxychloride (POCl₃) with a bulk mixture of alkylated phenols. This one-pot approach yields a statistical distribution of up to 10 different isomers, making the isolation of a single mixed ester virtually impossible 2.

The Stepwise Asymmetric Phosphorylation Strategy

To achieve isomeric purities exceeding 98%, we must break the symmetry of the reaction. This protocol utilizes a controlled, two-step asymmetric phosphorylation 3.

  • Mono-substitution: POCl₃ is reacted with exactly one equivalent of o-cresol in the presence of an anhydrous aluminum chloride (AlCl₃) catalyst. The steric hindrance of the ortho-methyl group, combined with strict temperature control, prevents over-substitution, yielding the critical intermediate o-cresyl phosphorodichloridate.

  • Di-substitution: The intermediate is subsequently reacted with two equivalents of m-cresol. Here, triethylamine (TEA) is employed as an acid scavenger. This is a critical causal choice: neutralizing the generated HCl prevents acid-catalyzed disproportionation (aryl group scrambling), ensuring the final product retains its precise isomeric architecture.

Synthesis Workflow

SynthesisWorkflow POCl3 Phosphorus Oxychloride (POCl3) Intermediate Intermediate: o-Cresyl phosphorodichloridate POCl3->Intermediate oCresol o-Cresol (1 eq) + AlCl3 Catalyst oCresol->Intermediate 0-5 °C to 90 °C HCl Evolution Crude Crude Mixture: Bis(m-cresyl) o-cresyl phosphate + TEA-HCl Salts Intermediate->Crude mCresol m-Cresol (2 eq) + Triethylamine (TEA) mCresol->Crude DCM, 0 °C to RT 12 Hours Purification Purification: Aqueous Wash & Column Chromatography Crude->Purification Filtration & Extraction FinalProduct Target Molecule: Bis(m-cresyl) o-cresyl phosphate (>98% Purity) Purification->FinalProduct Isomer Isolation

Figure 1: Stepwise asymmetric phosphorylation workflow for the synthesis of bis(m-cresyl) o-cresyl phosphate.

Experimental Protocols

Caution: Organophosphates and their chloridate intermediates are highly toxic and reactive. All procedures must be conducted in a certified chemical fume hood using appropriate PPE.

Materials & Equipment
  • Reagents: Phosphorus oxychloride (POCl₃, 99%), o-cresol (≥99%), m-cresol (≥99%), Anhydrous Aluminum Chloride (AlCl₃), Triethylamine (TEA, anhydrous), Dichloromethane (DCM, anhydrous).

  • Equipment: 3-neck round-bottom flasks, addition funnels, reflux condenser connected to a gas scrubber (for HCl), magnetic stirrer, vacuum distillation apparatus.

Step 1: Synthesis of o-Cresyl Phosphorodichloridate

This step isolates the mono-substituted intermediate, preventing the formation of the highly toxic TOCP byproduct 3.

  • Initialization: Purge a 500 mL 3-neck flask with inert nitrogen gas. Add 153.3 g (1.0 mol) of POCl₃ and 1.5 g of anhydrous AlCl₃ (catalyst). Immerse the flask in an ice bath to maintain the internal temperature between 0–5 °C.

  • Addition: Load an addition funnel with 108.1 g (1.0 mol) of o-cresol. Add the o-cresol dropwise over 2 hours.

    • Causality Note: The slow addition at low temperature ensures the POCl₃ remains in stoichiometric excess relative to the available o-cresol at any given moment, favoring mono-substitution.

  • Thermal Maturation: Once addition is complete, replace the ice bath with a heating mantle. Gradually raise the temperature to 90 °C and maintain for 4 hours.

  • Self-Validation Check: Monitor the exhaust from the reflux condenser using moist pH indicator paper. The reaction is complete when HCl gas evolution ceases (the paper no longer turns red).

  • Isolation: Purify the intermediate via vacuum distillation. The o-cresyl phosphorodichloridate fraction is collected as a clear liquid.

Step 2: Synthesis of Bis(m-cresyl) o-cresyl phosphate
  • Setup: In a clean, dry 1 L 3-neck flask, dissolve 112.5 g (0.5 mol) of the purified o-cresyl phosphorodichloridate in 400 mL of anhydrous DCM. Chill to 0 °C.

  • Base Addition: Add 111.3 g (1.1 mol, slight excess) of anhydrous TEA.

  • Esterification: Dropwise, add 108.1 g (1.0 mol) of m-cresol over 1 hour.

  • Self-Validation Check: A dense white precipitate of triethylamine hydrochloride (TEA-HCl) will immediately begin to form. This visual cue confirms the nucleophilic attack is occurring and the TEA is successfully scavenging the acidic byproduct.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 12 hours under nitrogen.

Downstream Purification
  • Filtration: Filter the crude reaction mixture through a sintered glass funnel to remove the bulky TEA-HCl salts. Wash the filter cake with 50 mL of cold DCM.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel.

    • Wash with 200 mL of 5% aqueous NaOH. Causality Note: Unreacted cresols have boiling points that overlap with the final product, making distillation difficult. NaOH converts residual cresols into water-soluble sodium cresolates, pulling them into the aqueous layer.

    • Wash twice with 200 mL of deionized water, followed by 100 mL of saturated brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM using a rotary evaporator.

  • Final Polish: Subject the resulting viscous oil to high-vacuum fractional distillation or flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to achieve >98% isomeric purity.

Analytical Validation & Data Presentation

To confirm the successful synthesis of the target isomer, validate the final product against the physicochemical and spectroscopic parameters summarized in Table 1 4.

Table 1: Physicochemical and Analytical Data for Bis(m-cresyl) o-cresyl phosphate

ParameterSpecification / Expected Value
Chemical Name Bis(m-cresyl) o-cresyl phosphate
Synonyms Di-m-cresyl o-cresyl phosphate; di-m-tolyl o-tolyl phosphate
CAS Number 1052691-24-3
Molecular Formula C₂₁H₂₁O₄P
Molecular Weight 368.37 g/mol
Physical State Colorless to pale yellow viscous liquid
FTIR Validation Absence of broad -OH stretch (~3300 cm⁻¹); Presence of strong P=O stretch (~1300 cm⁻¹) and P-O-C stretch (~960 cm⁻¹)
³¹P NMR (CDCl₃) Single sharp peak ~ -16.5 ppm (confirms a single phosphorus environment free of disproportionation byproducts)

References

  • "Tricresyl phosphate, sum of all ortho isomers." Publisso.
  • "Studies on the metabolism of the neurotoxic tri-o-cresyl phosphate. Synthesis and identification by infrared, proton nuclear magnetic resonance and mass spectrometry of five of its metabolites." PubMed / CDC Stacks.
  • "Triaryl phosphate ester composition and process for its preparation." European Patent Office.
  • "Miscellaneous-impurities: Bis(m-cresyl) o-Cresyl Phosphate." Pharmaffiliates.

Sources

Application

NMR spectroscopy parameters for bis(m-cresyl) o-cresyl phosphate characterization

Application Note: Comprehensive NMR Spectroscopy Protocols for the Characterization of Bis(m-cresyl) o-cresyl phosphate Executive Summary & Mechanistic Grounding Bis(m-cresyl) o-cresyl phosphate (CAS: 1052691-24-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Protocols for the Characterization of Bis(m-cresyl) o-cresyl phosphate

Executive Summary & Mechanistic Grounding

Bis(m-cresyl) o-cresyl phosphate (CAS: 1052691-24-3) is a highly specific mixed-isomer of tricresyl phosphate (TCP). TCP mixtures are extensively utilized as anti-wear additives in aviation turbine engine oils, flame retardants, and plasticizers. However, characterizing the exact isomeric composition of these mixtures is a critical safety and regulatory requirement. Substituents containing the ortho-isomer (such as tri-o-cresyl phosphate, TOCP) are notoriously associated with organophosphate-induced delayed neuropathy (OPIDN)[1]. Conversely, meta- and para-substituted isomers generally exhibit lower toxicity profiles while maintaining excellent thermal and tribological properties[2].

To ensure regulatory compliance and product safety, researchers must definitively quantify the ratio of o-cresyl to m-cresyl groups within the phosphate ester. Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-destructive, highly specific method for this characterization. While 1 H and 13 C NMR resolve the specific substitution patterns of the aromatic rings, 31 P NMR serves as a direct probe for the central phosphate core, sensitive to the subtle electronic and steric differences imparted by the surrounding methyl groups.

Quantitative NMR Parameters

The following table summarizes the expected chemical shifts for the characterization of Bis(m-cresyl) o-cresyl phosphate. The 31 P chemical shifts of intact TCP isomers characteristically appear in a tight upfield window relative to phosphoric acid.

NucleusFunctional GroupExpected Chemical Shift (ppm)MultiplicityDiagnostic Significance
31 P Phosphate Core-16.5 to -17.1SingletConfirms intact triaryl phosphate ester; differentiates from mono/di-esters (which appear ~ -12.2 ppm).
1 H m-Cresyl -CH 3​ ~2.3 - 2.4Singlet (6H)Quantifies the two meta-substituted rings.
1 H o-Cresyl -CH 3​ ~2.2 - 2.3Singlet (3H)Quantifies the single ortho-substituted ring.
1 H Aromatic Protons7.0 - 7.4Multiplets (12H)Confirms aromatic system integrity.
13 C m-Cresyl -CH 3​ ~21.0SingletDistinct meta-methyl carbon environment.
13 C o-Cresyl -CH 3​ ~16.0SingletUpfield shift due to steric shielding near the phosphate core.
13 C Aromatic Carbons115.0 - 150.0MultipleResolves C-O-P linkage carbons (~150 ppm).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the protocol must operate as a self-validating system . The quantitative integration of the 31 P spectrum must mathematically align with the proton ratios observed in the 1 H spectrum. Any deviation flags sample degradation (e.g., hydrolysis into partial esters) or the presence of unreacted cresol impurities.

Step 1: Sample Preparation
  • Action: Dissolve 25-30 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is chosen for its lack of exchangeable protons and excellent solvation of organophosphates.

  • Standardization: Introduce a sealed capillary containing 85% H 3​ PO 4​ into the NMR tube as an external reference for 31 P NMR (set to 0.00 ppm).

  • Causality: Using an external standard prevents any chemical interaction or proton exchange between the highly acidic phosphoric acid and the esterified analyte.

Step 2: 1 H and 13 C NMR Acquisition
  • Action: Acquire standard 1D 1 H (minimum 16 scans) and 13 C (minimum 512 scans) spectra at 298 K.

  • Self-Validation Check: Integrate the methyl proton region (~2.2-2.4 ppm). For pure Bis(m-cresyl) o-cresyl phosphate, the integration ratio of the meta-methyl protons to the o-methyl protons must be exactly 6:3 (a 2:1 ratio). Furthermore, the ratio of total methyl protons to aromatic protons must be 9:12 .

Step 3: Quantitative 31 P NMR Acquisition
  • Action: Utilize an Inverse Gated Decoupling pulse sequence for the 31 P acquisition. Set the relaxation delay ( D1​ ) to at least 15 seconds. Acquire 128 to 256 scans to ensure a high signal-to-noise ratio.

  • Causality (Decoupling): Standard proton-decoupled 31 P NMR utilizes continuous decoupling, which induces a Nuclear Overhauser Effect (NOE). This NOE artificially enhances the 31 P signal intensity, destroying quantitative accuracy. Inverse gated decoupling turns off the proton decoupler during the relaxation delay, suppressing the NOE while still providing a clean, decoupled singlet.

  • Causality (Relaxation Delay): The spin-lattice relaxation time ( T1​ ) for phosphorus in viscous glass-forming organophosphates can be exceptionally long due to restricted reorientational dynamics[3]. If D1​ is not set to at least 5×T1​ , incomplete relaxation occurs, leading to severe integration errors.

Step 4: 2D NMR Cross-Validation (HMBC)
  • Action: Acquire a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Causality: If peak overlap occurs in the 1D 1 H spectrum, the HMBC will reveal long-range ( 2J , 3J ) couplings between the methyl protons and the aromatic ring carbons. This definitively maps the regiochemistry, differentiating the ortho-substituted ring (where the methyl is adjacent to the phosphate ester linkage) from the meta-substituted rings.

Workflow Visualization

Workflow Sample Sample Preparation (CDCl3 + Ext. H3PO4) H1 1H & 13C NMR (Determine Alkyl Ratios) Sample->H1 P31 31P NMR (Inverse Gated Decoupling) Sample->P31 TwoD 2D HMBC (Regiochemical Mapping) H1->TwoD Validate Self-Validating Integration (Cross-Reference Nuclei) H1->Validate P31->Validate TwoD->Validate

Workflow for the self-validating NMR characterization of Bis(m-cresyl) o-cresyl phosphate.

Sources

Method

Use of bis(m-cresyl) o-cresyl phosphate in anti-wear lubricant formulations

An Application Guide to the Use of Bis(m-cresyl) o-cresyl Phosphate in Anti-Wear Lubricant Formulations Introduction: The Role of Aryl Phosphates in Advanced Lubrication Modern mechanical systems operate under increasing...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Use of Bis(m-cresyl) o-cresyl Phosphate in Anti-Wear Lubricant Formulations

Introduction: The Role of Aryl Phosphates in Advanced Lubrication

Modern mechanical systems operate under increasingly severe conditions of load, speed, and temperature, pushing the boundaries of traditional lubrication. Under such stress, the protective lubricant film can break down, leading to direct metal-to-metal contact, friction, and ultimately, component wear. Anti-wear (AW) additives are critical components in lubricant formulations, designed to protect surfaces when the system enters the boundary lubrication regime.[1]

Among the most effective and historically significant classes of anti-wear additives are the aryl phosphates, particularly tricresyl phosphate (TCP).[2][3] Bis(m-cresyl) o-cresyl phosphate (CAS No. 1052691-24-3) is a specific isomer of TCP, valued for its thermal stability and efficacy in forming protective surface films.[4][5] This guide provides a detailed overview of the mechanism, formulation protocols, and performance evaluation methods for leveraging this compound in advanced anti-wear lubricant development.

Part 1: The Core Mechanism of Anti-Wear Protection

The efficacy of bis(m-cresyl) o-cresyl phosphate as an anti-wear additive is not due to a single action but a two-stage protective process that activates under tribological stress. This dual mechanism ensures robust protection across a range of operating conditions.

Physical Adsorption (Mild Conditions)

Under lower loads and temperatures, the polar phosphate ester group (-PO₄³⁻) in the molecule is attracted to the metallic surfaces of the machinery components.[4] This electrostatic interaction leads to the formation of a thin, physically adsorbed film on the metal. This film acts as a barrier, separating the asperities (microscopic high points) of the opposing surfaces and reducing friction under mild sliding conditions.[1] The cresyl (methylphenyl) groups, being non-polar, ensure good solubility and compatibility with the non-polar lubricant base oil, helping to maintain a stable dispersion of the additive.[4]

Tribochemical Reaction Film (Severe Conditions)

As operating conditions become more severe (temperatures >150°C, pressures >10 MPa), the physically adsorbed film can be dislodged.[4] The localized high temperatures and pressures at the asperity contacts trigger the thermal decomposition of the phosphate ester.[6][7] This decomposition releases reactive phosphorus-containing species.

These reactive species then undergo a tribochemical reaction with the iron or iron oxide layer on the ferrous metal surface.[8] The result is the in-situ formation of a durable, glassy, and tenacious tribochemical film composed primarily of iron phosphates or polyphosphates.[6][9] This film is significantly harder than the base metal and possesses a low shear strength, allowing the surfaces to slide over one another with minimal wear and preventing catastrophic welding (scuffing) of the components.[4][10] The presence of oxygen and water is often necessary to facilitate the hydrolysis of the ester and the formation of the protective oxide film.[1]

Anti-Wear_Mechanism Adsorption Bis(m-cresyl) o-cresyl phosphate in base oil AdsorbedFilm Physical Adsorption Film (Polar Head Attraction) Adsorption->AdsorbedFilm Electrostatic Interaction Surface1 Metal Surface Asperities Decomposition Additive Decomposition AdsorbedFilm->Decomposition Reaction Tribochemical Reaction (with Iron Oxide) Decomposition->Reaction Reactive P-species Tribofilm Durable Iron Phosphate Tribofilm Formed Reaction->Tribofilm In-situ formation Formulation_Workflow Start Start: Define Treat Rate (e.g., 1.0% w/w) Calc 1. Calculate Mass of Base Oil & Additive Start->Calc Weigh 2. Weigh Components Accurately Calc->Weigh Charge 3. Add Base Oil to Beaker Weigh->Charge HeatStir 4. Heat (50-60°C) & Stir Base Oil Charge->HeatStir Add 5. Slowly Add Additive HeatStir->Add Homogenize 6. Homogenize for 30-60 min Add->Homogenize Cool 7. Cool to Room Temperature Homogenize->Cool Store 8. Store Final Formulation Cool->Store

Caption: Lubricant formulation and blending workflow.

Part 3: Protocols for Tribological Performance Evaluation

To quantify the anti-wear properties of the formulated lubricant, standardized tribological tests are essential. The following are two widely accepted methods.

Protocol 3.1: Four-Ball Wear Preventive Characteristics Test (ASTM D4172)

This test evaluates a lubricant's ability to prevent wear under sliding contact. [11][12]

  • Principle: A single steel ball is rotated against three stationary, lubricated steel balls under a defined load, temperature, and speed for a set duration. [13][14]The average size of the wear scars that develop on the three stationary balls is a measure of the lubricant's anti-wear performance. A smaller scar indicates better protection. [15]* Apparatus: Four-Ball Wear Test Machine.

  • Standard Test Conditions (per ASTM D4172): [13][16] * Load: 392 N (40 kgf)

    • Speed: 1200 ± 60 rpm

    • Temperature: 75 ± 2 °C

    • Duration: 60 ± 1 min

  • Procedure:

    • Thoroughly clean the steel test balls, test cup, and lock ring with a suitable solvent (e.g., heptane) and allow them to dry.

    • Assemble the three stationary balls into the test cup and secure them with the lock ring.

    • Pour the test lubricant into the cup to a level approximately 3 mm above the top of the balls.

    • Place the cup assembly onto the machine platform.

    • Secure the fourth ball into the chuck of the drive spindle.

    • Assemble the test apparatus and apply the specified load (392 N) slowly to avoid shock loading.

    • Begin the test and activate the heater to bring the lubricant to the target temperature of 75°C.

    • Run the test for the full 60-minute duration.

    • At the end of the test, disassemble the apparatus, clean the three lower balls with solvent, and measure the wear scars.

  • Data Collection: Using a calibrated microscope, measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding). Calculate the average of these six measurements.

Protocol 3.2: Falex Pin & Vee Block Test (ASTM D3233 / D2670)

This test evaluates both wear and extreme pressure (EP) properties. [17][18]

  • Principle: A rotating steel test pin is held between two stationary V-shaped steel blocks. [19]Load is applied in an incremental or constant manner, and the machine measures either the load at which failure (seizure) occurs or the amount of wear after a set time.

  • Apparatus: Falex Pin and Vee Block Machine.

  • Procedure (Wear Test - adapted from ASTM D2670):

    • Clean the test pin and vee blocks with solvent and dry them completely.

    • Install the pin into the rotating chuck.

    • Mount the two vee blocks into their holders and place the assembly in the lubricant cup.

    • Fill the cup with the test lubricant, ensuring the test specimens are fully immersed.

    • Assemble the unit and apply an initial "break-in" load (e.g., 300 lbf) for a short duration (e.g., 1 minute).

    • Release the load, then apply the specified test load (e.g., 500 lbf).

    • Start the machine (typically 290 rpm) and run for a specified duration (e.g., 3-4 hours).

    • During the test, monitor the torque. A sudden, sharp increase in torque indicates lubricant film failure.

  • Data Collection: At the end of the test, measure the total weight loss of the pin and vee blocks. Alternatively, wear can be measured by the number of teeth advanced on the ratchet wheel loader. [19]

Testing_Workflow cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Analysis Formulation Prepare Lubricant Formulations Clean Clean Test Specimens (Balls, Pins, Blocks) Assemble Assemble Test Rig with Specimens and Lubricant Clean->Assemble RunTest Run Test under Standard Conditions (e.g., ASTM D4172) Assemble->RunTest Measure Measure Wear Scars or Weight Loss RunTest->Measure Compare Compare Results vs. Baseline (Base Oil) Measure->Compare Report Report Findings Compare->Report

Caption: General workflow for tribological testing.

Part 4: Data Analysis and Interpretation

Clear presentation of results is crucial for comparing the performance of different formulations. Data should be tabulated to show the effect of the additive against a baseline (the base oil alone).

Table 1: Sample Tribological Test Results

Lubricant SampleAdditive Treat Rate (% w/w)Avg. Wear Scar Diameter (mm) [ASTM D4172]Weight Loss (mg) [Falex Pin & Vee]
Baseline (PAO Base Oil)0.00.8515.2
Formulation A0.50.526.8
Formulation B 1.0 0.41 3.5
Formulation C2.00.403.3

Interpretation: The data clearly demonstrates the effectiveness of bis(m-cresyl) o-cresyl phosphate. The addition of the additive significantly reduces the wear scar diameter and weight loss compared to the baseline. Formulation B (1.0% treat rate) shows a substantial improvement over Formulation A, while Formulation C (2.0%) offers only a marginal additional benefit, suggesting a potential optimum concentration around 1.0-2.0%.

Part 5: Safety and Handling Precautions

Bis(m-cresyl) o-cresyl phosphate, like other organophosphates, requires careful handling. The ortho-isomer of tricresyl phosphate is a known neurotoxin; while this product is primarily the meta- and ortho-cresyl combination, appropriate precautions are mandatory. [20][21][22]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [23]* Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or mists. [21]* Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [20][23]* Storage: Store in a cool, dark, and tightly sealed container away from oxidizing agents. [20]* Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Avoid release to the environment as the substance can be toxic to aquatic life. [20]

Part 6: References

  • Shanghai Minglan Chemical. (2026, January 30). Tricresyl Phosphate (TCP): A Versatile High-Performance Additive For Industrial Lubrication And Beyond.

  • Spikes, H. (2024, February 8). Tribological Properties of Phosphate Ester Confined between Iron-Based Surfaces.

  • Jones, W. R. (1997, June 15). Reactions of Tricresyl Phosphate with Bearing Materials. DTIC.

  • Kalin, M., & Vižintin, J. (2016, January 28). Tribological Performance of EP Lubricants with Phosphorus-Based Additives.

  • Reliable Plant. How Antiwear Additives Work: Types, Mechanisms and Practical Applications.

  • Wang, Y. et al. (2015, May 19). Synthesis and Tribological Performance of Phosphate Ester Containing Nitrogen from Methyl Oleate in Rapeseed Oil. Science Alert.

  • Sliney, H. E. The Effect of Tricresyl-Phosphate (TCP) as an Additive on Wear of Iron (Fe).

  • Hodges, A. M. et al. The chemistry, mechanism and function of tricresyl phosphate (TCP) as an anti-wear lubricant additive. ResearchGate.

  • ASTM International. (2025, December 10). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

  • Jones, W. R. (2013, May 17). Interaction between Lubricants Containing Phosphate Ester Additives and Stainless Steels.

  • EUROLAB. ASTM D2266-01 Standard Test Method for Anti-Wear Properties of Lubricating Grease (Four Ball Method).

  • ASTM International. (2022, January 15). Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1.

  • Savant Labs. Wear Preventive Characteristics.

  • Pharmaffiliates. Bis(m-cresyl) o-Cresyl Phosphate.

  • TCI EUROPE N.V. SAFETY DATA SHEET - Tri-m-cresyl Phosphate.

  • SIST e-Poslovanje. (2018, October 15). ASTM D4172-18 - Standard Test Method for Wear Preventive.

  • TCI EUROPE N.V. SAFETY DATA SHEET - Tri-o-cresyl Phosphate.

  • Nye Lubricants. Tribological Testing: SRV, 4 Ball Methods and Profilometer.

  • Savant Labs. ASTM D7594 - Standard Test Method for Determining Fretting Wear Resistance of Lubricating Greases Under High Hertzian Contact Pressures Using a High-Frequency, Linear-Oscillation (SRV) Test Machine.

  • Pharmaffiliates. CAS No : 1052691-24-3 | Product Name : Bis(m-cresyl) o-Cresyl Phosphate.

  • Rtec Instruments. ASTM D4172-21 | Wear Preventive Characteristics of Lubricating Fluid.

  • Falex Corporation. FALEX PIN & VEE BLOCK.

  • Chem Service. (2015, May 26). SAFETY DATA SHEET - Tri-o-cresyl phosphate.

  • ASTM International. (2023, November 1). Measuring Friction and Wear Properties of Lubricating Grease Using a High-Frequency, Linear-Oscillation (SRV) Test Machine1.

  • ASTM International. (2005, August 15). Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine1.

  • Precision Lubrication Magazine. (2023, November 28). Antiwear Additives: Types, Mechanisms, and Applications.

  • Falex Tribology. Standard Tests.

  • IntechOpen. (2016, October 26). The Tribology and Chemistry of Phosphorus‐Containing Lubricant Additives.

  • Van den Berg, C. L. et al. (2012, October 22). Identifying Safer Anti-Wear Triaryl Phosphate Additives for Jet Engine Lubricants. PMC.

  • LGC Standards. Bis(m-cresyl) o-Cresyl Phosphate.

  • Falex Corporation. Pin & Vee Block Test Machine.

  • Bodo Möller Chemie GmbH. (2026, March 2). Phosphates as high-pressure & anti-wear additives.

  • ASTM International. (2009, November 15). Calibration and Operation of the Falex Block-on-Ring Friction and Wear Testing Machine1.

  • Cost Effective Maintenance. Pin & Vee Block Test Machine.

  • Koehler Instrument Company. DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES.

  • Fisher Scientific. (2010, February 15). SAFETY DATA SHEET - Tri-o-tolyl phosphate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Bis(m-cresyl) o-cresyl Phosphate in Aqueous Media

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with bis(m-cresyl) o-cresyl phosphate and other tricresyl phosphate (TCP) isomers. This document provides in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with bis(m-cresyl) o-cresyl phosphate and other tricresyl phosphate (TCP) isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of solubilizing these highly lipophilic compounds in aqueous media for experimental use.

CRITICAL SAFETY WARNING: NEUROTOXICITY HAZARD Tricresyl phosphate (TCP), particularly isomers containing an ortho-cresyl group, are known neurotoxins that can cause Organophosphate-Induced Delayed Neuropathy (OPIDN)[1][2][3][4]. Handle this compound with extreme caution. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat. All handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood or a well-ventilated enclosure to avoid inhalation of vapors or aerosols[5][6][7]. Consult the Safety Data Sheet (SDS) for this specific chemical before beginning any work.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of bis(m-cresyl) o-cresyl phosphate that underpin its poor aqueous solubility.

Q1: What is bis(m-cresyl) o-cresyl phosphate and why is it so difficult to dissolve in water?

A1: Bis(m-cresyl) o-cresyl phosphate is an organophosphate ester, a specific isomer within the broader family of tricresyl phosphates (TCP)[8][9]. These compounds are characterized by a central phosphate group bonded to three cresol (methyl-phenol) rings. Their chemical structure is predominantly non-polar and aromatic, making them highly lipophilic (fat-loving) and hydrophobic (water-fearing).

The difficulty in dissolving it in water stems from these key properties:

  • High Lipophilicity: The octanol-water partition coefficient (log P) for TCP isomer mixtures is approximately 5.11-5.12, indicating a strong preference for non-polar environments over aqueous ones[10].

  • Extremely Low Water Solubility: Measured solubility for mixed TCP isomers is approximately 0.36 mg/L at 25°C[1][10]. This means it is practically insoluble in water for most experimental concentrations.

  • Lack of Ionizable Groups: As a neutral ester, its solubility cannot be significantly improved by adjusting the pH of the medium, a common technique for acidic or basic compounds[11][12].

While nearly insoluble in water, it is readily soluble in organic solvents like DMSO, ethanol, acetone, and toluene[1][2].

Q2: I dissolved my compound in 100% DMSO, but it precipitated ("crashed out") when I diluted it into my aqueous buffer. Why did this happen?

A2: This is the most common issue researchers face. You created a stock solution where the compound was fully solvated by the organic solvent (DMSO). However, when you introduce a small volume of this stock into a large volume of aqueous buffer or cell culture medium, you are performing a solvent-shift. The DMSO concentration is drastically lowered, and the primary solvent becomes water. The compound's concentration, while low, is now far above its thermodynamic solubility limit in the high-water-content final medium. The water molecules cannot effectively solvate the hydrophobic compound, causing it to aggregate and precipitate out of solution[12][13].

Q3: My solution looks clear to the naked eye after dilution. Is it safe to assume the compound is fully dissolved?

A3: Not necessarily. The absence of visible precipitate does not guarantee complete dissolution at the molecular level. The compound may have formed fine, colloidal micro-precipitates that are not easily visible but can lead to highly variable and non-reproducible results in your assays[12][13]. It is also possible the compound has adsorbed to the surfaces of your plasticware (e.g., tubes, pipette tips, microplates), reducing its effective concentration in solution.

Q4: Are there any chemical stability concerns I should be aware of when preparing solutions?

A4: Yes. While stable in neutral and slightly acidic conditions, tricresyl phosphates undergo rapid hydrolysis in alkaline (high pH) environments[1]. This reaction breaks the ester bonds, producing dicresyl phosphate and cresol. Therefore, it is critical to avoid preparing or storing solutions in basic buffers (pH > 8) to ensure the integrity of the compound throughout your experiment.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides direct solutions to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solutions & Actions
Precipitate forms immediately upon diluting the organic stock into aqueous buffer or media. The final concentration of the compound exceeds its solubility limit in the aqueous medium.1. Decrease Final Concentration: Determine the lowest effective concentration for your experiment and try again. 2. Increase Co-solvent Percentage: Gradually increase the final percentage of your co-solvent (e.g., from 0.1% to 0.5% or 1.0% DMSO). Crucially, verify the tolerance of your specific assay (e.g., cell line, enzyme) to this new solvent concentration by running a vehicle control. [12] 3. Change Solubilization Strategy: If the required concentration cannot be achieved with co-solvents alone, proceed to more robust methods like using surfactants or cyclodextrins (see Section 3).
Solution is initially clear, but assay results are inconsistent or non-reproducible. 1. Micro-precipitation: The compound is precipitating out of the supersaturated solution over the course of the experiment. 2. Adsorption to Plasticware: The hydrophobic compound is sticking to the walls of tubes and microplates.1. Visual Confirmation: Inspect assay wells under a microscope to check for crystalline precipitate. 2. Incorporate a Surfactant: Add a low, non-toxic concentration of a surfactant like Tween® 80 (e.g., 0.01-0.05%) to the final buffer to help stabilize the compound in solution[12][13]. 3. Prepare Fresh: Make final working dilutions immediately before adding them to the assay. Do not store dilute aqueous solutions. 4. Use Low-Binding Plastics: If available, use low-protein-binding or other specially treated labware to minimize surface adsorption.
The required co-solvent concentration inhibits or interferes with my enzyme/cell activity. The organic solvent (e.g., DMSO, ethanol) is directly affecting the biological components of the assay.1. Switch to Cyclodextrins: This is often the best solution. Cyclodextrins form inclusion complexes that increase aqueous solubility with minimal impact on most biological systems[14][15]. See Protocol 3 for details. 2. Screen Other Co-solvents: Test the effect of different co-solvents (e.g., ethanol, PEG 400) on your assay. Some systems may be more tolerant to one solvent over another. 3. Quantify and Subtract: Run a detailed vehicle control curve (e.g., 0.1% to 2% DMSO) to create a profile of the solvent's inhibitory effect. This may allow you to mathematically correct your data, although it is a less ideal approach.

Section 3: Step-by-Step Protocols for Solubilization

Here we provide detailed methodologies for achieving soluble and stable working solutions of bis(m-cresyl) o-cresyl phosphate.

Protocol 1: Co-Solvent System Optimization

This is the most direct method and should be the first approach. The goal is to find the highest concentration of the compound that remains soluble at a co-solvent level tolerated by the assay.

Materials:

  • Bis(m-cresyl) o-cresyl phosphate powder/liquid

  • Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade

  • Your final aqueous buffer or cell culture medium

Procedure:

  • Prepare a High-Concentration Stock:

    • In a chemical fume hood, carefully weigh and dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 20-50 mM). Ensure it is fully dissolved; gentle vortexing or sonication can help.

    • Store this stock solution at -20°C or -80°C in a tightly sealed vial.

  • Determine Maximum Solubility:

    • Set up a series of microcentrifuge tubes containing your final aqueous buffer.

    • Add small aliquots of your DMSO stock to each tube to achieve a range of final compound concentrations and a fixed final DMSO concentration (e.g., 0.5%). For example, to make 1 mL of a 100 µM solution with 0.5% DMSO from a 20 mM stock, you would add 5 µL of the stock to 995 µL of buffer.

    • Vortex each tube immediately after adding the stock.

    • Incubate the tubes at the temperature of your experiment (e.g., 37°C) for 30 minutes.

    • Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains perfectly clear is your working limit for this co-solvent system.

Table 1: Typical Co-Solvent Tolerance in Cellular Assays

Co-Solvent Typical Final Concentration Notes
DMSO < 0.5% (v/v) Most common. Can induce differentiation or stress in some cell lines at >0.5%.
Ethanol < 1.0% (v/v) Can be more cytotoxic than DMSO for some cells.
PEG 400 < 1.0% (v/v) Generally well-tolerated but can be viscous.

Note: These are general guidelines. Always determine the specific tolerance for your cell line or assay system.

Protocol 2: Surfactant-Assisted Solubilization

Surfactants create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water. This method is useful when co-solvents alone are insufficient.

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1).

  • A 10% (w/v) stock solution of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in water.

  • Your final aqueous buffer.

Procedure:

  • In a tube, first add the required volume of your aqueous buffer.

  • Add the required volume of the 10% surfactant stock to the buffer and mix well. For example, to achieve a final concentration of 0.05% Tween® 80 in 1 mL, add 5 µL of the 10% stock.

  • While vortexing the buffer/surfactant mixture, slowly add the required volume of the compound's DMSO stock. The vortexing helps to rapidly disperse the compound into the pre-formed micelles, preventing precipitation.

  • Visually inspect for clarity. This method can often keep higher concentrations of the compound in solution compared to co-solvents alone.

Protocol 3: Cyclodextrin Inclusion Complex Formation

Cyclodextrins are highly effective and biocompatible solubilizing agents that form a host-guest complex with the compound. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used[15].

Materials:

  • Bis(m-cresyl) o-cresyl phosphate

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Deionized water or your experimental buffer

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in your buffer to make a concentrated solution (e.g., 10-40% w/v). This may require stirring or gentle warming.

  • Form the Complex:

    • Add the pure compound directly to the HP-β-CD solution. Alternatively, add a highly concentrated stock of the compound in a minimal amount of a volatile solvent like ethanol.

    • Seal the container and mix vigorously. This is typically done by stirring overnight at room temperature or by sonicating the mixture for 1-2 hours. The goal is to provide enough energy and time for the compound to enter the hydrophobic core of the cyclodextrin molecules.

  • Clarify and Sterilize:

    • After mixing, the solution may still appear slightly hazy due to any un-complexed compound. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any insoluble material.

    • Carefully collect the supernatant. For sterile applications, filter the supernatant through a 0.22 µm syringe filter that is compatible with your buffer system.

  • Determine Concentration (Optional but Recommended):

    • The concentration of the solubilized compound in the final clear solution should be analytically determined using a method like GC/MS or HPLC, as it may not be exactly what was initially added[16].

Section 4: Visualization & Workflows

Diagram 1: Decision Tree for Solubilization Strategy

This diagram guides you through the process of selecting the most appropriate method for your specific experimental needs.

Solubilization_Strategy start Start: Define Required Final Concentration assay_type What is the assay type? start->assay_type cosolvent_check Is final co-solvent conc. (e.g., <0.5% DMSO) acceptable? assay_type->cosolvent_check Biochemical or Cell-Based try_cosolvent Use Protocol 1: Co-Solvent Optimization cosolvent_check->try_cosolvent Yes surfactant_check Can a non-ionic surfactant (e.g., Tween 80) be tolerated? cosolvent_check->surfactant_check No (Assay is solvent-sensitive) is_soluble Is compound soluble at required concentration? try_cosolvent->is_soluble success Proceed with Experiment is_soluble->success Yes is_soluble->surfactant_check No use_surfactant Use Protocol 2: Surfactant-Assisted Method surfactant_check->use_surfactant Yes use_cd Use Protocol 3: Cyclodextrin Complexation surfactant_check->use_cd No (Surfactants interfere) use_surfactant->success use_cd->success

Caption: Decision tree for selecting a solubilization method.

Diagram 2: Workflow for Cyclodextrin Complexation

This flowchart outlines the key steps for preparing a solution using the cyclodextrin method.

CD_Workflow A 1. Prepare HP-β-CD solution in buffer (e.g., 20% w/v) B 2. Add TCP isomer (pure or in min. solvent) A->B C 3. Mix vigorously (Overnight stir or sonicate) B->C D 4. Centrifuge to pellet insoluble material C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Ready for use (Quantify if needed) E->F

Caption: Workflow for preparing a cyclodextrin inclusion complex.

References

  • Grokipedia. (n.d.). Tricresyl phosphate.
  • Pharma Excipients. (2024, October 23).
  • INCHEM. (1990).
  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • TCI Chemicals. (n.d.).
  • Wikipedia. (n.d.).
  • Ataman Kimya. (n.d.).
  • BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • HB Chemical. (2014, January 8).
  • WuXi AppTec DMPK. (2024, March 15).
  • TCI Chemicals. (n.d.).
  • Federal Aviation Administration. (n.d.).
  • National Toxicology Program. (1994). NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate (CAS No. 1330-78-5) in F344/N Rats and B6C3F1 Mice (Gavage and Feed Studies). Natl Toxicol Program Tech Rep Ser, 433, 1-321.
  • LGC Standards. (n.d.). Bis(m-cresyl)
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Al-Marri, S. A., et al. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry.
  • Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • PubMed. (2024, November 15).
  • Matiytsiv, N. P., & Mosiichuk, N. M. (2025).
  • The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2021, March 31).
  • ResearchGate. (n.d.). The influence of cosolvent and heat on the solubility and reactivity of organophosphorous pesticide DNAPL alkaline hydrolysis.
  • Szente, L., et al. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • Pharmaffiliates. (n.d.). Bis(m-cresyl)
  • Publisso. (2023, September 29).
  • BOC Sciences. (n.d.). CAS 1052691-24-3 (Bis(m-cresyl)
  • PubChemLite. (n.d.). Bis(o-cresyl)
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • ResearchGate. (2013, January 31).
  • IAEA. (2024, December 31).
  • Ataman Kimya. (n.d.).
  • PubChem. (n.d.).
  • NICNAS. (2018, March 2). Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment.
  • New Jersey Department of Environmental Protection. (n.d.). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL)
  • ResearchGate. (2009, September). Oxidation of organophosphorus pesticides with chloroperoxidase enzyme in the presence of an ionic liquid as co-solvent.
  • Cameo Chemicals. (n.d.).
  • Frontiers. (n.d.).
  • ACS Sustainable Chemistry & Engineering. (2016, October 7).
  • Google Patents. (n.d.).
  • Dovepress. (n.d.).
  • MDPI. (2024, December 26).
  • Frontiers. (2019, November 8). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges.
  • PubMed. (2003, October 29).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Optimization

Technical Support Center: Mitigating Matrix Effects for Bis(m-cresyl) o-cresyl Phosphate in LC-MS/MS Analysis

Welcome to the technical support center for the analysis of bis(m-cresyl) o-cresyl phosphate. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of bis(m-cresyl) o-cresyl phosphate. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of LC-MS/MS analysis and effectively reduce matrix effects. Our goal is to ensure the accuracy, sensitivity, and reproducibility of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant issue for analyzing bis(m-cresyl) o-cresyl phosphate?

A: The "matrix" refers to all components in a sample other than the analyte of interest[1]. When analyzing complex samples such as plasma, tissue, or environmental extracts, these co-eluting components can interfere with the ionization of the target analyte, bis(m-cresyl) o-cresyl phosphate. This interference is known as a matrix effect[1][2].

Matrix effects can manifest in two primary ways:

  • Ion Suppression: This is the most common form, where co-eluting matrix components compete with the analyte for ionization, leading to a decreased analyte signal[1][3]. Endogenous phospholipids in biological samples are a major cause of ion suppression, particularly with electrospray ionization (ESI)[2][3][4].

  • Ion Enhancement: Less frequently, some matrix components can enhance the ionization of the analyte, resulting in an artificially high signal[1].

For an accurate and reliable quantification of bis(m-cresyl) o-cresyl phosphate, it is crucial to identify and minimize these effects[1].

Q2: Which sample preparation technique is most effective for reducing matrix effects?

A: The choice of sample preparation technique is one of the most critical factors in mitigating matrix effects[1][3]. The goal is to remove as many interfering components as possible while efficiently recovering the analyte. Here is a comparison of common techniques:

TechniqueProsConsBest For
Solid-Phase Extraction (SPE) Excellent for removing a wide range of interferences, leading to very clean extracts[5]. Polymeric mixed-mode SPE is particularly effective for biological samples[5].Can be more time-consuming and require method development.Complex matrices like plasma, serum, and tissue homogenates where high sensitivity is required[6].
QuEChERS Fast, easy, and effective for a broad range of analytes and matrices. It combines extraction and cleanup in one step.May not provide the cleanest extracts for highly complex biological samples compared to rigorous SPE methods.Food and environmental samples like fish tissue and soil[7][8].
Liquid-Liquid Extraction (LLE) Can provide very clean final extracts[5]. It's a classic and effective technique.Can have lower recovery for more polar analytes and may use large volumes of organic solvents[5].Samples where the analyte has significantly different solubility from the matrix components.
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant ion suppression[5].High-throughput screening where speed is prioritized over the lowest detection limits.

Expert Insight: For most biological applications involving bis(m-cresyl) o-cresyl phosphate, a well-developed Solid-Phase Extraction (SPE) method will provide the cleanest extract and the most significant reduction in matrix effects[5].

Q3: How do I choose the right ionization source for bis(m-cresyl) o-cresyl phosphate?

A: The choice of ionization source is critical and depends on the polarity of your analyte. Bis(m-cresyl) o-cresyl phosphate is a relatively non-polar compound.

  • Electrospray Ionization (ESI): This is the most common ionization technique but is best suited for polar to moderately non-polar compounds[9]. It is highly susceptible to ion suppression from matrix effects, especially from non-polar interferences like phospholipids[3].

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent choice for less polar and thermally stable compounds like bis(m-cresyl) o-cresyl phosphate[10][11][12]. It utilizes gas-phase ionization, which is generally less prone to matrix effects from non-volatile components compared to ESI[12][13].

  • Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for non-polar compounds that are challenging to ionize by ESI or APCI[9][14]. It often results in minimal matrix effects and can be a powerful tool for this analysis[14].

Recommendation: For bis(m-cresyl) o-cresyl phosphate, APCI or APPI are strongly recommended over ESI to enhance sensitivity and reduce susceptibility to matrix effects[13].

Q4: Can changing my chromatographic method help reduce matrix effects?

A: Absolutely. The primary goal of chromatography in this context is to separate the analyte from co-eluting matrix components[1].

  • Reversed-Phase (RP-LC) vs. Hydrophilic Interaction Liquid Chromatography (HILIC):

    • RP-LC is the standard for non-polar to moderately polar compounds and is the most appropriate choice for bis(m-cresyl) o-cresyl phosphate[15][16]. You can optimize the separation by adjusting the mobile phase composition, gradient, and column chemistry.

    • HILIC is designed for very polar compounds that have little or no retention on RP-LC columns[16][17][18]. It is not a suitable primary technique for a non-polar analyte like bis(m-cresyl) o-cresyl phosphate.

  • Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC): Using columns with smaller particles (<2 µm) provides significantly higher resolution and peak capacity. This improved separation can resolve the analyte peak from interfering matrix components, thereby reducing matrix effects[5].

Q5: What is the best way to compensate for matrix effects that I cannot eliminate?

A: Even with optimized sample preparation and chromatography, some matrix effects may be unavoidable. The gold standard for compensation is the use of a stable isotope-labeled (SIL) internal standard[1][19][20].

A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H)[19].

Why it works: The SIL internal standard has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience the same degree of ion suppression or enhancement[19][21]. By calculating the ratio of the analyte peak area to the internal standard peak area, you can achieve accurate quantification, as the ratio remains constant even when the absolute signal intensity varies[1][21].

Key Consideration: The SIL internal standard should be added to the sample at the very beginning of the sample preparation process to account for variability in both extraction efficiency and instrument response[19].

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution & Rationale
Low analyte signal/sensitivity in sample matrix compared to pure solvent. Ion Suppression 1. Improve Sample Cleanup: Switch from a simple method like protein precipitation to a more rigorous one like Solid-Phase Extraction (SPE) to remove more interfering compounds[5]. 2. Optimize Chromatography: Use a UHPLC system for better separation from matrix components[5]. 3. Change Ionization Source: Use APCI or APPI, which are generally less susceptible to ion suppression for non-polar analytes[13].
Poor reproducibility and high variability (%RSD) across a sample batch. Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects[19][21]. 2. Prepare Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your samples. This ensures that the standards and samples experience similar matrix effects[1].
Peak tailing or fronting in sample extracts but not in solvent standards. Matrix Overload or Specific Interactions 1. Dilute the Sample Extract: This can reduce the concentration of interfering matrix components. 2. Enhance Sample Cleanup: Implement an additional cleanup step or switch to a more selective SPE sorbent to remove the problematic compounds.
Unexpectedly high analyte signal in some samples. Ion Enhancement 1. Confirm with a SIL Internal Standard: An appropriate internal standard will also show enhancement, allowing for accurate correction. 2. Improve Chromatographic Separation: Separate the analyte from the component causing the enhancement.

Experimental Protocols & Data

Protocol 1: Quantifying Matrix Effects Using a Post-Extraction Spike Experiment

This protocol allows you to quantitatively measure the degree of ion suppression or enhancement in your method.

Objective: To determine the matrix factor (MF) for bis(m-cresyl) o-cresyl phosphate in your specific sample matrix.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and SIL-IS into the final mobile phase solvent.

    • Set B (Post-Spike Extract): Process a blank matrix sample through your entire sample preparation procedure. Spike the analyte and SIL-IS into the final, clean extract.

    • Set C (Pre-Spike Extract): Spike the analyte and SIL-IS into a blank matrix sample before starting the sample preparation procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Generic Solid-Phase Extraction (SPE) for Plasma/Serum

This is a starting point protocol that should be optimized for your specific application.

Materials:

  • Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Plasma/Serum sample.

  • SIL Internal Standard spiking solution.

  • Methanol, Water, and appropriate elution solvent (e.g., 5% Methanol in Dichloromethane).

Steps:

  • Sample Pre-treatment: To 500 µL of plasma, add the SIL internal standard.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of water. Do not let the cartridge go dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS injection.

Visualizations

Workflow for Mitigating Matrix Effects

The following diagram illustrates a systematic approach to developing a robust LC-MS/MS method while minimizing matrix effects.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation Prep Select Sample Prep (SPE, QuEChERS, LLE) LC Optimize Chromatography (UHPLC, Reversed-Phase) Prep->LC Spike Add SIL Internal Standard Spike->Prep MS Select Ionization Source (APCI or APPI) LC->MS Quantify Quantify Matrix Effect (Post-Extraction Spike) MS->Quantify Assess Assess Recovery & Reproducibility Quantify->Assess Decision Results Acceptable? Assess->Decision Decision->Prep Decision->LC No, Optimize LC Final Final Validated Method Decision->Final Yes

A systematic workflow for method development.
Troubleshooting Decision Tree

Use this decision tree when encountering common issues related to matrix effects.

Troubleshooting_Tree Start Poor Sensitivity or High Variability? IS_Check Using SIL-IS? Start->IS_Check Yes Add_IS Implement SIL-IS IS_Check->Add_IS No Prep_Check Current Prep Method? IS_Check->Prep_Check Yes Upgrade_Prep Switch to SPE or Optimize Sorbent Prep_Check->Upgrade_Prep PPT/LLE LC_Check Using UHPLC? Prep_Check->LC_Check SPE Upgrade_LC Switch to UHPLC for Better Resolution LC_Check->Upgrade_LC No Ion_Check Ionization Source? LC_Check->Ion_Check Yes Switch_Ion Use APCI or APPI instead of ESI Ion_Check->Switch_Ion ESI

A decision tree for troubleshooting matrix effects.

References

  • Creative Proteomics. (n.d.). Atmospheric Pressure Photoionization Ionization Platform.
  • LCGC International. (2020, December 17). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
  • Creative Proteomics. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI).
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • ScienceDirect. (2017).
  • Wang, H. S., et al. (n.d.). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PMC.
  • Lin, Y. H., et al. (n.d.). Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS. PMC.
  • PubMed. (2015, July 23).
  • PubMed. (2007, June 1).
  • Department of Toxic Substances Control. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Reducing Matrix Effects.
  • PubMed. (2022, June 20). A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine.
  • Encyclopedia MDPI. (2022, December 1).
  • uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns.
  • Agilent. (2014, December 1). Reduction of Matrix Effects with the Agilent 1200 Infinity Series Online SPE Solution.
  • ResearchGate. (2025, August 7).
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • PubMed. (2020, June 18). Determination of organophosphate ester flame retardants and plasticisers in fish samples by QuEChERs followed by gas chromatography-tandem mass spectrometry. Exposure and risk assessment through fish consumption.
  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs.
  • IntechOpen. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects.
  • LCGC International. (2025, March 10).
  • BenchChem. (2026).
  • MDPI. (2022, December 6). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS.
  • HPLC. (n.d.).
  • Hong Kong Baptist University - HKBU Scholars. (2022, June 20). A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine.
  • ScholarWorks. (2026).
  • FUJIFILM Wako Chemicals. (n.d.). Stable Isotope Standards For Mass Spectrometry.
  • PMC. (n.d.). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique.
  • PubMed. (2017, December 1). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges.
  • ChemRxiv. (n.d.). Stable isotope phosphate labelling of diverse metabolites is enabled by a family of 18O-phosphoramidites.
  • ChemRxiv. (n.d.). One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabolic phenotyping of blood samples.
  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • ResearchGate. (2015, May 25).
  • PubMed. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Bis(m-cresyl) o-Cresyl Phosphate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of bis(m-cresyl) o-cre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of bis(m-cresyl) o-cresyl phosphate.

Synthesizing targeted mixed (asymmetric) triaryl phosphates from phosphorus oxychloride ( POCl3​ ) and cresols presents unique kinetic and thermodynamic challenges. Unlike symmetric triaryl phosphates, forcing a specific asymmetric configuration requires overcoming statistical isomer scrambling, the steric hindrance of the ortho-methyl group, and the hydrolytic instability of phosphorochloridate intermediates.

Below, you will find a diagnostic workflow, a mechanistic FAQ, an optimized step-by-step protocol, and quantitative optimization data to ensure high-yield, high-purity synthesis.

Part 1: Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield Detected in Bis(m-cresyl) o-cresyl phosphate CheckPurity Analyze Crude Product (GC/MS or 31P NMR) Start->CheckPurity IsomerMix High Isomer Scrambling (Statistical Mixture) CheckPurity->IsomerMix Multiple Peaks Unreacted Unreacted Starting Materials (Stalled Reaction) CheckPurity->Unreacted Free Cresols Hydrolysis High Acidity / Phosphoric Acids (Degradation) CheckPurity->Hydrolysis Acidic Byproducts SeqAdd Implement Sequential Addition (Avoid One-Pot) IsomerMix->SeqAdd Catalyst Add MgCl2 Catalyst (0.01 mol%) & Ramp Temp to 150°C Unreacted->Catalyst Anhydrous Ensure Strict Anhydrous Conditions & Vacuum HCl Removal Hydrolysis->Anhydrous

Diagnostic workflow for identifying and resolving low yield in mixed triaryl phosphate synthesis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My GC/MS shows a complex mixture of isomers (e.g., tris(m-cresyl) phosphate, bis(o-cresyl) m-cresyl phosphate) instead of pure bis(m-cresyl) o-cresyl phosphate. Why? Root Cause: If m-cresol, o-cresol, and POCl3​ are mixed in a single "one-pot" reaction, the hydroxyl groups compete simultaneously for the electrophilic phosphorus center. Because the reaction is kinetically driven, this results in a statistical mixture of phosphate ester isomers based on the starting ratio and relative reactivities, rather than the specific asymmetric target[1]. Solution: Implement a sequential addition protocol . By reacting POCl3​ with exactly two equivalents of m-cresol first, you isolate the intermediate bis(m-cresyl) phosphorochloridate. Only after this intermediate is fully formed should the final equivalent of o-cresol be introduced.

Q2: The reaction stalls at the diester monochloride stage, leaving unreacted o-cresol and severely reducing the final yield. How do I drive it to completion? Root Cause: The first two substitutions on POCl3​ proceed relatively quickly. However, the third substitution is notoriously slow due to the decreased electrophilicity of the phosphorus atom in the diester monochloride intermediate. This is severely exacerbated by the steric hindrance of the methyl group in the ortho position of o-cresol, which physically blocks the nucleophilic attack. Solution: Introduce a Lewis acid catalyst, such as anhydrous Magnesium Chloride ( MgCl2​ ), at a concentration of 0.005 to 0.1 mol%[2]. The MgCl2​ coordinates with the phosphoryl oxygen ( P=O ), withdrawing electron density and increasing the electrophilicity of the phosphorus center. A temperature ramp up to 150 °C is also required to provide the activation energy for this hindered final substitution[2].

Q3: After the aqueous workup, my product has high acidity, and the yield is lower than expected. What went wrong? Root Cause: Both POCl3​ and the intermediate phosphorochloridates are highly sensitive to moisture. If the reaction apparatus is not strictly anhydrous, or if the evolved HCl gas is not efficiently removed, water will rapidly hydrolyze the P-Cl bonds, forming unreactive phosphoric acids. Solution: Ensure the reaction is conducted under a dry inert gas (Nitrogen or Argon). Continuously sweep the headspace or apply a slight vacuum to remove the HCl byproduct as it forms. This shifts the reaction equilibrium forward and prevents acid-catalyzed degradation.

Part 3: Optimized Step-by-Step Methodology

Self-Validating Sequential Synthesis of Bis(m-cresyl) o-Cresyl Phosphate

In-Process Control Note: This protocol utilizes 31P NMR to self-validate the completion of each stage, ensuring you do not proceed until the intermediates are fully formed.

Step 1: Apparatus Setup & Catalyst Introduction

  • Equip a thoroughly dried, multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser linked to an HCl scrubber, a dropping funnel, and an inert gas (Nitrogen) inlet.

  • Charge the flask with 1.0 molar equivalent of POCl3​ and 0.01 mol% of anhydrous MgCl2​ catalyst[2].

  • Heat the mixture to 85 °C under continuous stirring and nitrogen flow.

Step 2: Formation of Bis(m-cresyl) Phosphorochloridate

  • Slowly add 2.0 molar equivalents of anhydrous m-cresol dropwise via the dropping funnel over a 2-hour period, maintaining the internal temperature between 85–95 °C[2].

  • Continue stirring at 95 °C until HCl evolution significantly slows.

  • Validation: Pull an aliquot for 31P NMR. The starting POCl3​ peak (+2 ppm) should completely disappear, replaced by the bis(m-cresyl) phosphorochloridate peak (-3 to -5 ppm).

Step 3: Final Phosphorylation with o-Cresol

  • Once Step 2 is validated, add 1.05 molar equivalents of o-cresol (the slight 0.05 excess helps drive the hindered reaction to completion).

  • Gradually ramp the temperature to 150 °C over 2 hours[2].

  • Apply a slight vacuum during the final hour at 150 °C to strip out residual HCl and drive the reaction to >98% conversion.

  • Validation: 31P NMR should show a single major peak at ~-12 to -18 ppm, confirming successful triaryl phosphate formation.

Step 4: Workup and Purification

  • Cool the crude mixture to 60 °C and wash twice with an equal volume of 0.1 N NaOH to neutralize residual acids, followed by two washes with demineralized water[2].

  • Separate the organic phase. Remove unreacted cresols and trace moisture via vacuum distillation or by passing the composition through a thin-film evaporator at 200–250 °C at a pressure of <5 kPa[3].

Part 4: Quantitative Data & Reaction Optimization

The table below summarizes the causality between chosen reaction parameters and the resulting yield/purity profiles.

Reaction StrategyCatalystMax Temp (°C)Target Isomer Purity (%)Overall Yield (%)Primary Failure Mode
One-Pot AdditionNone120< 40% (Statistical)50 - 60%Severe isomer scrambling
One-Pot Addition MgCl2​ (0.01 mol%)150< 40% (Statistical)85 - 90%Severe isomer scrambling
Sequential AdditionNone120> 85%65 - 75%Stalled at diester monochloride
Sequential Addition MgCl2​ (0.01 mol%) 150 > 95% 92 - 96% Optimized Baseline
References
  • US6242631B1 - Triaryl phosphate ester composition Source: Google Patents URL
  • Source: European Patent Office (EPO)
  • Source: European Patent Office (EPO)

Sources

Optimization

Technical Support Center: Ensuring the Long-Term Stability of Bis(m-cresyl) o-Cresyl Phosphate Standards

Welcome to the Technical Support Center for the stabilization and long-term storage of bis(m-cresyl) o-cresyl phosphate reference standards. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization and long-term storage of bis(m-cresyl) o-cresyl phosphate reference standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and integrity of these standards for their analytical and experimental work. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the longevity and reliability of your bis(m-cresyl) o-cresyl phosphate standards.

The Criticality of Stability in Reference Standards

Bis(m-cresyl) o-cresyl phosphate, an isomer of tricresyl phosphate (TCP), is utilized in various industrial applications, including as a flame retardant and plasticizer.[1][2] Its accurate quantification is crucial for safety and quality control, making the stability of the corresponding reference standard paramount. Degradation of the standard can lead to inaccurate analytical results, compromised product quality, and potentially flawed safety assessments. This guide provides a comprehensive framework for maintaining the integrity of your bis(m-cresyl) o-cresyl phosphate standards over extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for bis(m-cresyl) o-cresyl phosphate?

A1: Bis(m-cresyl) o-cresyl phosphate, like other triaryl phosphates, is susceptible to three main degradation pathways:

  • Hydrolysis: This is a common degradation route for organophosphate esters, where the ester bond is cleaved by water.[3] The rate of hydrolysis is influenced by pH and temperature, with alkaline conditions generally accelerating the process.[3][4] The initial products of hydrolysis would be dicresyl phosphates and cresol.

  • Thermal Degradation: Exposure to high temperatures can cause the molecule to break down.[5][6] The primary thermal decomposition products of tricresyl phosphate isomers include cresol and toluene.[5][6] The temperature at which significant degradation occurs is typically high, but even moderate temperatures over long periods can affect stability.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the compound.[7] It is crucial to protect the standard from light to prevent the formation of unwanted byproducts.

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize degradation, bis(m-cresyl) o-cresyl phosphate standards should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[8] For maximum stability, especially for neat materials, storage at -20°C is advisable.[9][10]

  • Light: The standard must be protected from light.[11] Amber glass vials or storage in a dark location are essential.

  • Moisture: The container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.[1][8] For neat standards, storage in a desiccator can provide additional protection.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, purging the container with an inert gas like argon or nitrogen can displace oxygen and further prevent oxidative degradation.

Q3: How often should I re-qualify my bis(m-cresyl) o-cresyl phosphate standard?

A3: The frequency of re-qualification depends on the storage conditions, the intended use of the standard, and your laboratory's quality management system. A general guideline is to perform a comprehensive re-analysis every 12-24 months. However, if the standard is used frequently or if there is any suspicion of degradation (e.g., change in appearance, unexpected analytical results), immediate re-qualification is necessary. The re-qualification should include purity assessment by a stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: Can I dissolve the standard in a solvent for long-term storage?

A4: While storing the standard in solution can be convenient, it may also accelerate degradation depending on the solvent. If you need to store the standard in solution, select a high-purity, aprotic, and dry solvent. Toluene or hexane are suitable options.[7] The solution should be stored under the same recommended conditions as the neat material (refrigerated, protected from light, and tightly sealed). It is crucial to perform stability studies on the standard in the chosen solvent to establish a reliable shelf-life for the solution.[12] Stock solutions should be checked frequently for signs of degradation or evaporation and should generally be replaced after 6 months, or sooner if check standards indicate a problem.[6]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of bis(m-cresyl) o-cresyl phosphate standards.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected peaks in the chromatogram 1. Degradation of the standard. 2. Contamination of the solvent or glassware. 3. Septum bleed from the GC inlet. 4. Leaching from plastic containers or vial caps.[13]1. Analyze a freshly prepared standard solution. If the extra peaks persist in the old standard, degradation is likely. 2. Run a solvent blank to check for contamination. Use high-purity solvents and thoroughly clean all glassware. 3. Replace the GC inlet septum. 4. Use glass containers with PTFE-lined caps for storage.[6]
Decreased peak area/response over time 1. Degradation of the standard. 2. Evaporation of the solvent from the standard solution. 3. Adsorption of the analyte onto the container surface. 4. Instrument variability.1. Re-qualify the standard to determine its current purity. 2. Ensure the vial is tightly sealed. Use vials with PTFE-lined screw caps. Prepare fresh dilutions more frequently. 3. While less common for this compound in organic solvents, consider silanizing glassware for highly sensitive analyses. 4. Run a system suitability test and instrument calibration to rule out instrument issues.
Poor peak shape (fronting or tailing) in GC analysis 1. Active sites in the GC inlet liner or column. 2. Column overload. 3. Improper column installation. 4. Co-elution of isomers.1. Deactivate the inlet liner or use a new, deactivated liner. Condition the GC column according to the manufacturer's instructions. 2. Dilute the sample and re-inject. 3. Ensure the column is installed correctly in the inlet and detector. 4. Optimize the GC temperature program to improve the separation of the isomers. A slower temperature ramp or a longer column may be necessary.[7]
Inconsistent analytical results 1. Inhomogeneous standard solution (if stored at low temperatures). 2. Freeze-thaw cycles affecting stability.[12] 3. Pipetting errors.1. Allow the standard solution to equilibrate to room temperature and vortex thoroughly before use.[1] 2. Aliquot the standard solution into single-use vials to minimize freeze-thaw cycles.[12] 3. Use calibrated pipettes and ensure proper pipetting technique.

Experimental Protocols

Protocol 1: Establishing a Long-Term Stability Study

This protocol outlines the steps to formally assess the long-term stability of your bis(m-cresyl) o-cresyl phosphate standard. This is crucial for establishing a reliable expiry date.

1. Materials:

  • Multiple vials of the bis(m-cresyl) o-cresyl phosphate standard from the same batch.
  • High-purity solvent (e.g., toluene).
  • Calibrated analytical balance.
  • Volumetric flasks and pipettes (Class A).
  • Amber glass vials with PTFE-lined screw caps.
  • Validated stability-indicating analytical method (e.g., GC-MS).
  • Controlled temperature storage chambers (e.g., refrigerator at 2-8°C, freezer at -20°C).

2. Procedure:

  • Initial Analysis (Time Zero):
  • Accurately prepare a stock solution of the standard.
  • Perform a complete analysis to determine the initial purity and identify any existing impurities. This will serve as the baseline.
  • Analyze at least three replicates.
  • Sample Storage:
  • Aliquot the standard (neat or in solution) into multiple vials to avoid repeated opening of the same container.
  • Store the vials at the intended long-term storage condition (e.g., 2-8°C) and, if desired, at an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability more quickly.[14]
  • Time-Point Analysis:
  • At predetermined time points (e.g., 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 3, 6 months for accelerated), retrieve a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature before opening.
  • Perform the same complete analysis as in the initial assessment.
  • Data Evaluation:
  • Compare the purity results at each time point to the initial results.
  • Monitor for any significant decrease in the main peak area and the appearance or increase of impurity peaks.
  • A statistically significant change in purity or the formation of degradation products above a certain threshold (e.g., >0.1%) may indicate instability.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the purity assessment of bis(m-cresyl) o-cresyl phosphate. Method optimization will be required for your specific instrumentation.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless inlet and a mass selective detector.
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is a good starting point.[7]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Inlet Temperature: 280°C.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 minute.
  • Ramp: 10°C/min to 300°C.
  • Hold: 10 minutes at 300°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: m/z 50-500.

2. Sample Preparation:

  • Accurately weigh a small amount of the standard and dissolve it in a suitable solvent (e.g., toluene) to a known concentration (e.g., 100 µg/mL).

3. Analysis:

  • Inject the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the main peak and any impurity peaks.
  • Calculate the purity by area percent, assuming a response factor of 1 for all components, or by using a certified reference material for calibration if available.

4. Data Interpretation:

  • The mass spectrum of bis(m-cresyl) o-cresyl phosphate should show the expected molecular ion and fragmentation pattern.
  • Identify any impurity peaks by their mass spectra and retention times. Potential impurities could include other TCP isomers, dicresyl phosphates, or cresol.[1]

Visualizing Degradation and Workflow

To better understand the processes involved in maintaining the stability of your standard, the following diagrams illustrate the primary degradation pathways and a typical experimental workflow for stability testing.

A Bis(m-cresyl) o-cresyl Phosphate Standard B Hydrolysis (Moisture) A->B C Thermal Degradation (Heat) A->C D Photodegradation (Light) A->D E Dicresyl Phosphates + Cresol B->E F Cresol, Toluene, Other Products C->F G Various Photoproducts D->G

Caption: Primary degradation pathways for bis(m-cresyl) o-cresyl phosphate.

cluster_0 Stability Study Workflow A Receive/Prepare Standard B Initial Analysis (T=0) (Purity, Impurities) A->B C Aliquot and Store (Long-term & Accelerated) B->C D Time-Point Analysis C->D D->D E Data Comparison (T=x vs T=0) D->E F Evaluate Stability & Determine Shelf-Life E->F

Caption: Experimental workflow for a long-term stability study.

References

  • Environmental risk evaluation report: Tricresyl phosphate (CAS no. 1330-78-5). (n.d.). GOV.UK. Retrieved from [Link]

  • Sung, D., & Gellman, A. J. (2002). Thermal decomposition of tricresylphosphate isomers on Fe. Tribology Letters, 13(1), 9–14.
  • Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. (2019). eScholarship, University of California.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol). (2023, August 15). Smolecule.
  • Organophosphorus Pesticide Standard (1X1 mL)
  • Howard, P. H., & Deo, P. G. (1979).
  • Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. (2018, March 2). Australian Government Department of Health.
  • Leaching kinetics and bioaccumulation potential of additive-derived organophosphate esters in microplastics. (2024). Environmental Pollution, 347, 123671.
  • Cresyl diphenyl phosphate (cas 26444-49-5) msds. (n.d.). Yaruichem.
  • Leaching kinetics and bioaccumulation potential of additive-derived organophosphate esters in microplastics. (2024). PubMed.
  • Organophosphate esters (OPEs) in plastic food packaging: non-target recognition, and migration behavior assessment. (2023).
  • Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS. (2008).
  • Catalytic Hydrolysis of Tricresyl Phosphate by Ruthenium (III) Hydroxide and Iron (III) Hydroxide Nanoparticles. (2018).
  • Tri-o-cresyl Phosphate Safety D
  • Spectrum Chemical - SAFETY DATA SHEET. (2019, February 1). Spectrum Chemical.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency.
  • Tri-cresyl phosphate (mixed isomers). (n.d.). New Jersey Department of Environmental Protection.
  • High-performance thin-layer chromatography in combination with an acetylcholinesterase-inhibition bioassay with pre-oxidation of organothiophosphates to determine neurotoxic effects in storm, waste, and surface water. (2022). Environmental Sciences Europe, 34(1), 47.
  • Tricresylphosphate, sum of allortho‑isomers – Evaluation of study results in biological material. (2021). Archives of Toxicology, 95(5), 1835–1840.
  • Troubleshooting & FAQs. (n.d.). Cygnus Technologies. Retrieved from [Link]

  • Environmental Risk Limits for several phosphate esters, with possible applic
  • 3,3'-bis(9-phenanthryl)
  • Evaluation for Stability D
  • Cresyl phosphates and xylyl phosphates - Evaluation statement. (2023, June 26). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Tricresylphosphate process. (1959). U.S.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2003). Journal of Biomolecular Screening, 8(2), 168–175.
  • ORGANOPHOSPH
  • TRICRESYL PHOSPHATE (<1% ORTHO ISOMER). (n.d.). CAMEO Chemicals.
  • Chemical Storage. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • What are the storage conditions for EDQM reference standards? (2021, July 12). EDQM.
  • Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. (2015).
  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of He
  • Guidelines for the production of biological reference material. (2020). EPPO Bulletin, 50(2), 299-304.
  • Bis(m-cresyl) o-Cresyl Phosphate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Organophosphate and phthalate esters in standard reference material 2585 organic contaminants in house dust. (2012). Analytical and Bioanalytical Chemistry, 402(3), 1269–1278.

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Troubleshooting

Technical Support Center: Troubleshooting Baseline Drift in Bis(m-cresyl) o-Cresyl Phosphate Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, toxicologists, and drug development professionals tasked with the precise quantification of bis(m-cres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists, toxicologists, and drug development professionals tasked with the precise quantification of bis(m-cresyl) o-cresyl phosphate .

As a mono-ortho isomer of tricresyl phosphate (TCP), this compound is a critical target in both environmental toxicology and aviation oil quality control[1]. Because mono-ortho isomers exhibit severe neurotoxicity compared to their tri-ortho counterparts, trace-level quantification (ppb to ppt) is mandatory[2]. At these trace levels, baseline drift in Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can obliterate signal-to-noise ratios, leading to false negatives or integration errors.

This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate baseline drift in your analytical workflows.

Part 1: The Causality of Baseline Drift (FAQ & Troubleshooting)

Understanding the physical chemistry and fluid dynamics inside your instrument is the first step to resolving baseline anomalies.

Q1: Why is bis(m-cresyl) o-cresyl phosphate specifically prone to severe baseline drift during GC-MS analysis? A: Bis(m-cresyl) o-cresyl phosphate is a high-boiling, semi-volatile organophosphate. To successfully elute this compound, GC oven temperature programs must often exceed 280°C to 300°C[3]. At these elevated temperatures, the stationary phase of standard capillary columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane) undergoes thermal degradation, releasing cyclic siloxanes. This phenomenon, known as "column bleed," manifests as a continuous upward baseline drift that masks trace-level analyte peaks.

Q2: My GC-MS baseline drifts upward during the temperature gradient, but I have verified that column bleed is minimal. What is the mechanistic cause? A: If stationary phase degradation is ruled out, the drift is almost certainly caused by operating the carrier gas in Constant Pressure mode rather than Constant Flow mode. As the GC oven temperature increases, the viscosity of the carrier gas (e.g., Helium) increases. Under constant pressure, this increased viscosity causes the volumetric flow rate to drop significantly. Mass spectrometers and concentration-dependent detectors are highly sensitive to this flow reduction, resulting in a shifting baseline response.

Q3: How does gradient elution cause baseline drift in HPLC-UV analysis of TCP isomers? A: Eluting highly hydrophobic TCP isomers requires a steep gradient, typically shifting from a highly aqueous phase to nearly 100% organic solvent (e.g., Acetonitrile or Methanol). If the two mobile phases have different UV absorbances at the detection wavelength (e.g., 254 nm), the baseline will drift proportionally to the changing solvent ratio. This is a purely optical artifact caused by the changing refractive index and molar absorptivity of the eluent mixture.

Part 2: Diagnostic Workflows and System Pathways

Use the following diagnostic logic to isolate the origin of your baseline instability.

BaselineDriftWorkflow Start Observe Baseline Drift in TCP Analysis CheckMethod Identify Chromatography Modality Start->CheckMethod GC_Branch GC-MS / GC-FID CheckMethod->GC_Branch HPLC_Branch HPLC-UV / LC-MS CheckMethod->HPLC_Branch GC_Bleed Assess Column Bleed (Siloxane degradation) GC_Branch->GC_Bleed GC_Flow Verify Carrier Gas Mode (Constant Flow vs Pressure) GC_Branch->GC_Flow HPLC_Grad Evaluate Gradient Elution (Solvent Absorbance) HPLC_Branch->HPLC_Grad HPLC_Temp Check Thermal Stability (Detector/Column Temp) HPLC_Branch->HPLC_Temp Fix_GC Bake out column, Enable Constant Flow GC_Bleed->Fix_GC GC_Flow->Fix_GC Fix_HPLC Match mobile phase absorbance, Stabilize ambient temp HPLC_Grad->Fix_HPLC HPLC_Temp->Fix_HPLC

Diagnostic workflow for resolving chromatography baseline drift.

GCMS_Pathway CarrierGas Carrier Gas (Impurity = Drift) Injector Inlet/Injector (Septum Bleed) CarrierGas->Injector Column Capillary Column (Siloxane Bleed) Injector->Column Detector MS Detector (Ion Source Fouling) Column->Detector Data Chromatogram (Rising Baseline) Detector->Data

GC-MS system pathway highlighting origins of baseline drift.

Part 3: Self-Validating Experimental Protocols

Do not proceed with sample analysis until the system passes the self-validation metrics outlined in these protocols.

Protocol A: High-Temperature GC-MS Stabilization for TCP Analysis

Objective: Eliminate siloxane bleed and stabilize the baseline for high-temperature elution of bis(m-cresyl) o-cresyl phosphate[4].

  • Oxygen Elimination: Trace oxygen catalyzes stationary phase degradation at high temperatures. Purge the column with ultra-high-purity (UHP) carrier gas at room temperature for a minimum of 15 minutes before applying any heat.

  • Flow Mode Configuration: Access your GC pneumatic controller settings and switch the carrier gas delivery from Constant Pressure to Constant Flow mode (e.g., 1.0 mL/min). This compensates for viscosity changes during the thermal gradient.

  • Thermal Conditioning: Ramp the oven at 10°C/min to exactly 10°C below the column's maximum isothermal limit (e.g., 310°C for a 320°C max column). Hold this temperature for 2 hours to bake off volatile impurities.

  • Self-Validation (Blank Injection): Run your full TCP temperature program without injecting a sample.

    • Validation Metric: The baseline drift from 200°C to 300°C must not exceed a 10% increase in total ion chromatogram (TIC) background. If the drift exceeds this threshold, the column stationary phase is permanently compromised and must be replaced.

Protocol B: Absorbance Matching for HPLC-UV Gradient Stability

Objective: Neutralize optical baseline drift during the steep organic gradients required for TCP isomer separation.

  • Spectral Profiling: Measure the UV absorbance of Mobile Phase A (e.g., Water) and Mobile Phase B (e.g., Methanol/Acetonitrile) independently at your target detection wavelength (typically 210 nm or 254 nm).

  • Absorbance Titration: If Phase B has a higher absorbance, add a UV-absorbing modifier (e.g., 0.1% Formic Acid or a trace amount of acetone) to Phase A until the baseline absorbances of both solvents are perfectly matched.

  • Dynamic Degassing: Ensure the inline vacuum degasser is fully operational. Micro-bubbles formed during the mixing of aqueous and organic phases will cause erratic baseline spikes and an upward drift.

  • Self-Validation (Gradient Blank): Run the gradient from 10% B to 100% B without a sample.

    • Validation Metric: The baseline drift must remain < 2 mAU over the entire gradient run. If it passes, the system is ready for quantitative sample injection.

Part 4: Quantitative System Suitability Data

Use the following table to benchmark your system's performance. Deviations from these acceptable limits indicate a fundamental system flaw that will compromise the quantification of bis(m-cresyl) o-cresyl phosphate.

Analytical ParameterChromatography ModalityAcceptable ToleranceMechanistic ImplicationCorrective Action
High-Temp Baseline Shift GC-MS / GC-FID< 5 pA or < 10% TIC increaseStationary phase oxidation or siloxane bleed.Purge oxygen; execute thermal conditioning protocol.
Gradient Baseline Drift HPLC-UV< 2 mAU / runMismatched mobile phase absorbance.Titrate solvents to match baseline absorbance.
Retention Time Precision GC / HPLCRSD < 0.1%Flow instability due to viscosity changes or pump micro-leaks.Enable Constant Flow (GC) / Rebuild check-valves (HPLC).
Signal-to-Noise (S/N) Both> 10:1 at 10 ppbBaseline noise is actively masking trace mono-ortho isomers.Clean MS ion source / flush UV flow cell with 1N Nitric Acid.

References

  • Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. PubMed / Journal of Chromatography A.[Link]

  • Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. United States Environmental Protection Agency (EPA).[Link]

  • Thermal Decomposition Kinetics of Polyol Ester Lubricants. National Institute of Standards and Technology (NIST).[Link]

  • In-Flight/Onboard Monitoring: ACER's Component for ASHRAE 1262, Part 2. Federal Aviation Administration (FAA).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Tricresyl Phosphate Isomers by NMR Spectroscopy: A Technical Guide

Tricresyl phosphate (TCP) is a widely utilized organophosphate compound, serving as a flame retardant, plasticizer, and an essential anti-wear additive in aviation lubricants. However, the commercial synthesis of TCP yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Tricresyl phosphate (TCP) is a widely utilized organophosphate compound, serving as a flame retardant, plasticizer, and an essential anti-wear additive in aviation lubricants. However, the commercial synthesis of TCP yields a complex mixture of isomers—specifically, combinations of the ortho, meta, and para configurations. Distinguishing these isomers is not merely a quality control exercise; it is a critical toxicological imperative.

For researchers, toxicologists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy—particularly 31 P, 1 H, and 13 C NMR—provides a robust, non-destructive platform to resolve and quantify these isomers. This guide objectively compares the spectroscopic signatures of TCP isomers and provides a self-validating experimental framework for their accurate quantification.

Mechanistic Causality of TCP Toxicity

Why must we differentiate these isomers with high precision? The toxicity of TCP is exquisitely structure-dependent. The ortho-substituted isomers (e.g., tri-ortho-cresyl phosphate, ToCP) are highly neurotoxic (1). The ortho-methyl group undergoes cytochrome P450-mediated aliphatic hydroxylation, followed by intramolecular cyclization to form the toxic metabolite 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP) (2).

CBDP is a potent, irreversible inhibitor of Neuropathy Target Esterase (NTE), leading to Organophosphate-Induced Delayed Polyneuropathy (OPIDN). Because the meta and para isomers lack the adjacent methyl group required for this cyclization, they cannot form the toxic CBDP metabolite and are considered significantly safer for commercial use.

ToxicityPathway TCP Commercial TCP Mixture oTCP ortho-TCP Isomers (e.g., ToCP) TCP->oTCP Contains mpTCP meta/para-TCP Isomers TCP->mpTCP Contains CBDP Cytochrome P450 Activation (CBDP Formation) oTCP->CBDP Bioactivation Safe Non-Toxic Metabolism (Safe Lubrication) mpTCP->Safe Degradation OPIDN NTE Inhibition & OPIDN (Severe Neurotoxicity) CBDP->OPIDN Mechanism

Logical relationship detailing the divergent toxicological pathways of TCP isomers.

Spectroscopic Signatures and Comparative Data

While Gas Chromatography-Mass Spectrometry (GC-MS) can separate TCP isomers, it often struggles with thermal degradation and complex matrix interferences. NMR spectroscopy bypasses these issues.

  • 31 P NMR : Acts as the primary quantitative tool. The chemical shifts of the phosphate core are highly sensitive to the steric and electronic environment induced by the position of the methyl groups on the aromatic rings, typically resolving into distinct peaks between −16.5 and −17.1 ppm (3).

  • 1 H and 13 C NMR : Serve as orthogonal validation tools, specifically targeting the methyl group resonances to confirm the isomeric ratio.

Quantitative Comparison of TCP Isomers
Isomer Type 31 P Chemical Shift (ppm) 1 H NMR (Methyl Region, ppm) 13 C NMR (Methyl Region, ppm)Toxicity Profile
Tri-ortho-cresyl phosphate (ToCP)~ -17.1~ 2.25 (Singlet)~ 16.5Highly Neurotoxic (OPIDN)
Tri-meta-cresyl phosphate (TmCP)~ -16.8~ 2.35 (Singlet)~ 21.2Low Toxicity
Tri-para-cresyl phosphate (TpCP)~ -16.5~ 2.32 (Singlet)~ 20.8Low Toxicity
Mixed Isomers (e.g., m,m,p-TCP)-16.6 to -17.0Multiplets (2.30 - 2.36)Multiple peaks (~20.5 - 21.5)Low to Moderate (Depends on o-content)

(Note: Values are representative for CDCl 3​ solvent. 31 P is referenced to external 85% H 3​ PO 4​ at 0 ppm; 1 H/ 13 C are referenced to TMS).

Self-Validating Experimental Methodology

To ensure absolute data integrity, the following protocol incorporates internal validation checkpoints at every stage of the workflow. This ensures the protocol acts as a self-validating system, preventing the propagation of errors through the analytical pipeline.

NMRWorkflow Prep 1. Sample Preparation (Oil + CDCl3) Std 2. Internal Standard (e.g., PC or H3PO4) Prep->Std Acq 3. NMR Acquisition (Broadband Probe) Std->Acq Process 4. Spectral Processing (Fourier Transform) Acq->Process Quant 5. Deconvolution & Isomer Quantification Process->Quant

Step-by-step experimental workflow for the quantitative NMR analysis of TCP isomers.

Step 1: Matrix Dilution and Sample Preparation
  • Procedure : Transfer 280 µL of the neat oil/lubricant sample into a vial. Add 320 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : Aviation lubricants are highly viscous. High viscosity restricts molecular tumbling, leading to rapid transverse relaxation ( T2​ ) and broad, unresolvable NMR peaks. Dilution in CDCl 3​ restores rapid isotropic tumbling, ensuring the sharp linewidths necessary for resolving closely spaced isomer peaks.

  • Self-Validation Check : Visually inspect the NMR tube. The solution must be perfectly homogenous. Any phase separation or turbidity indicates matrix incompatibility, which will distort the magnetic field homogeneity.

Step 2: Internal Standard Integration
  • Procedure : Spike the sample with 100 µL of a 34 mM Phosphatidylcholine (PC) standard solution (4).

  • Causality : External referencing (using a coaxial insert) can introduce magnetic susceptibility artifacts. An internal standard provides an absolute reference point for both chemical shift calibration and molar quantification.

  • Self-Validation Check : In a preliminary 31 P scan, verify that the internal standard peak (PC typically appears at ~0.0 ppm) does not overlap with the TCP isomer region (-16.5 to -17.5 ppm).

Step 3: Quantitative 31 P NMR Acquisition
  • Procedure : Tune the broadband probe to the 31 P Larmor frequency. Apply inverse gated 1 H decoupling during acquisition, and set a relaxation delay ( D1​ ) of at least 15 seconds.

  • Causality : Standard continuous decoupling enhances the 31 P signal via the Nuclear Overhauser Effect (NOE). However, NOE enhancement varies between isomers, destroying the quantitative relationship between peak area and concentration. Inverse gated decoupling suppresses the NOE while maintaining multiplet collapse. The long D1​ ensures complete longitudinal relaxation ( T1​ ) of the phosphorus nuclei, which are notoriously slow to relax.

  • Self-Validation Check : Measure the full-width at half-maximum (FWHM) of the standard peak. A FWHM > 2 Hz indicates poor shimming, requiring re-optimization of the Z-shims before proceeding with the full acquisition.

Step 4: Spectral Deconvolution and Quantification
  • Procedure : Apply a 1 Hz exponential line broadening (LB) window function prior to Fourier Transformation. Perform phase and baseline correction. Use a Lorentzian deconvolution algorithm to integrate the overlapping peaks between -16.5 and -17.1 ppm.

  • Causality : Commercial TCP is a statistical mixture of up to 10 possible isomers. These mixed isomers produce heavily overlapping signals. Simple integration will fail; mathematical deconvolution is mandatory to extract the true area of the ortho-containing peaks.

  • Self-Validation Check : Calculate the residual error between the simulated deconvolution sum curve and the raw experimental spectrum. The residual root-mean-square error (RMSE) must be < 5% to accept the quantification as valid.

Conclusion

By leveraging the distinct chemical shifts of TCP isomers, 31 P NMR provides an unambiguous, matrix-independent method for toxicity screening. When coupled with rigorous quantitative acquisition parameters—specifically inverse gated decoupling and appropriate relaxation delays—this protocol ensures that drug development professionals and toxicologists can confidently assess the safety profile of organophosphate mixtures.

References

  • PubChem . o-Cresyl phosphate | C21H21O4P | CID 6527. National Institutes of Health (NIH). [Link]

  • Journal of the American Society for Mass Spectrometry . Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen. American Chemical Society (ACS).[Link]

  • Lubricants . Interaction between Lubricants Containing Phosphate Ester Additives and Stainless Steels. MDPI.[Link]

  • Toxicology Reports . Sub-chronic dermal exposure to aircraft engine oils impacts the reproductive organ weights and alters hematological profiles of Sprague Dawley rats. National Institutes of Health (NIH) / PMC.[Link]

Sources

Comparative

Validation of LC-MS/MS methods for bis(m-cresyl) o-cresyl phosphate detection

Executive Summary Tricresyl phosphates (TCPs) are ubiquitous organophosphate additives widely utilized in aviation lubricants, hydraulic fluids, and flame retardants. Commercial TCP is not a single compound but a complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tricresyl phosphates (TCPs) are ubiquitous organophosphate additives widely utilized in aviation lubricants, hydraulic fluids, and flame retardants. Commercial TCP is not a single compound but a complex mixture of positional isomers. The presence of an ortho-cresyl moiety—such as in bis(m-cresyl) o-cresyl phosphate—confers severe neurotoxic properties, leading to Organophosphate-Induced Delayed Neuropathy (OPIDN)[1]. Accurate, isomer-specific quantification is a critical analytical challenge. This guide objectively compares traditional GC-MS approaches with state-of-the-art LC-MS/MS methodologies, providing a self-validating experimental protocol grounded in the ICH M10 Bioanalytical Method Validation guidelines[2].

Mechanistic Context: The Imperative for Isomer Specificity

The toxicity of bis(m-cresyl) o-cresyl phosphate is not intrinsic to the parent molecule but arises from its hepatic bioactivation. Cytochrome P450 enzymes hydroxylate the ortho-methyl group, leading to spontaneous cyclization into a highly reactive metabolite: cresyl saligenin phosphate (CBDP)[1],[3]. CBDP irreversibly phosphorylates and "ages" neuropathy target esterase (NTE) and butyrylcholinesterase (BChE), precipitating the axonal degeneration characteristic of OPIDN[1],.

Because meta- and para-substituted isomers lack the structural geometry to form this cyclic metabolite, distinguishing bis(m-cresyl) o-cresyl phosphate from non-toxic isomers (e.g., tri-m-cresyl phosphate) is paramount for accurate toxicological risk assessment.

Bioactivation A Bis(m-cresyl) o-cresyl phosphate (Exposure) B Hepatic Cytochrome P450 (Hydroxylation) A->B CYP450 C Cresyl Saligenin Phosphate (CBDP) (Toxic Metabolite) B->C Cyclization D NTE / BChE Inhibition (Enzyme Adduction) C->D Phosphorylation E OPIDN (Delayed Neuropathy) D->E Aging

Bioactivation pathway of ortho-cresyl phosphates to neurotoxic CBDP.

Methodological Comparison: LC-MS/MS vs. GC-MS

Historically, GC-MS has been the standard for analyzing volatile organophosphates[4]. However, GC-MS presents several critical limitations for specific TCP isomer analysis:

  • Thermal Degradation: High inlet temperatures (>250°C) can induce the rearrangement or thermal degradation of specific organophosphate isomers.

  • Spectral Similarity: Electron Ionization (EI) yields nearly identical fragmentation patterns (e.g., molecular ion m/z 368) for all TCP isomers. This makes mass-based differentiation impossible without baseline chromatographic resolution[3].

  • Matrix Interferences: Complex matrices like jet engine oil or human serum require extensive cleanup to prevent column fouling and retention time shifts in GC[4].

Conversely, UHPLC-MS/MS utilizing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) offers superior specificity[3]. By leveraging specialized stationary phases, LC-MS/MS exploits alternative chemical interactions to separate closely related positional isomers that co-elute on standard GC columns[1].

Table 1: Performance Comparison for Bis(m-cresyl) o-cresyl phosphate Detection

ParameterGC-MS (EI)UHPLC-MS/MS (ESI+)Causality / Scientific Rationale
Ionization Hard (Extensive fragmentation)Soft (Preserves intact precursor ion)Soft ionization improves precursor selection (m/z 369.1) for MRM transitions, boosting specificity.
Isomer Resolution Moderate (Relies strictly on boiling point/polarity)High (Exploits π−π and dipole interactions)PFP columns in LC provide alternative selectivity for aromatic cresyl rings[1].
Thermal Stability Risk of degradation at >250°CRoom temp to 60°CLC avoids thermal artifacts, ensuring the measured isomer ratio reflects the true sample.
LOD / LOQ ~0.4 ng/filter[4]~0.02 ng/mL[5]Tandem MS (MRM) drastically reduces chemical noise, enhancing the signal-to-noise ratio.

ICH M10 Validation Framework

To ensure trustworthiness, the LC-MS/MS method must be validated according to the harmonized FDA/ICH M10 guidelines[2],[6]. A self-validating system incorporates internal checks at every stage:

  • Selectivity & Specificity: Analyze 6 independent sources of blank matrix to ensure no endogenous interfering peaks co-elute with bis(m-cresyl) o-cresyl phosphate or the internal standard.

  • Matrix Effect (ME): Calculated using the Internal Standard Normalized Matrix Factor (IS-NMF). By using a stable isotope-labeled internal standard (e.g., d7-ToCP), ion suppression or enhancement in the ESI source is mathematically corrected, ensuring an IS-NMF between 0.85 and 1.15[2].

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Bias must be within ± 15% ( ± 20% at the LLOQ)[6].

ValidationWorkflow S1 Sample Prep (SPE) Internal Standard Spiking S2 UHPLC Separation (PFP Column) S1->S2 S3 ESI-MS/MS Detection (MRM Mode) S2->S3 S4 ICH M10 Validation (Accuracy, Precision) S3->S4

Step-by-step UHPLC-MS/MS analytical workflow and ICH M10 validation.

Self-Validating Experimental Protocol

This protocol outlines the extraction and quantification of bis(m-cresyl) o-cresyl phosphate from complex biological matrices (e.g., human serum).

Step 1: System Suitability Test (SST) Causality: Before processing precious samples, instrument performance must be verified. Inject a neat standard at the LLOQ. The signal-to-noise (S/N) ratio must be 10. If S/N < 10, the MS source must be cleaned or the guard column replaced to prevent false negatives.

Step 2: Sample Preparation (Solid Phase Extraction - SPE) Causality: Serum contains phospholipids that cause severe ion suppression in ESI+. Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridges efficiently remove these interferences while retaining hydrophobic analytes.

  • Spike 200 μ L of serum with 10 μ L of deuterated internal standard (d7-ToCP, 100 ng/mL). Self-validation: The IS tracks extraction recovery and corrects for subsequent matrix effects.

  • Dilute with 200 μ L of 4% phosphoric acid to disrupt protein binding.

  • Load onto a pre-conditioned HLB cartridge (conditioned with 1 mL methanol, then 1 mL water).

  • Wash with 1 mL of 5% methanol in water to elute polar interferences.

  • Elute the hydrophobic TCP isomers with 1 mL of acetonitrile.

  • Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 μ L of initial mobile phase.

Step 3: UHPLC-MS/MS Conditions Causality: A Pentafluorophenyl (PFP) column is selected over a standard C18 because the highly electronegative fluorine atoms interact with the electron-rich aromatic rings of the cresyl groups ( π−π interactions), providing the necessary selectivity to separate bis(m-cresyl) o-cresyl phosphate from other TCP isomers[1].

  • Column: Waters Acquity UPLC HSS PFP (1.8 μ m, 2.1 × 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation to [M+H]+ ).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 8 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Bis(m-cresyl) o-cresyl phosphate: m/z 369.1 165.1 (Quantifier, cleavage of cresyl groups), m/z 369.1 91.1 (Qualifier, tropylium ion)[1].

    • d7-ToCP (IS): m/z 376.1 172.1.

Representative Validation Data

The following table summarizes expected validation metrics for bis(m-cresyl) o-cresyl phosphate when strictly adhering to the ICH M10 framework.

Table 2: Simulated ICH M10 Validation Results for Bis(m-cresyl) o-cresyl phosphate

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.058.411.2+6.5
Low QC 0.155.16.8+3.2
Mid QC 10.03.24.5-1.8
High QC 40.02.83.9-2.1

Note: All values fall well within the ICH M10 acceptance criteria of 15% CV and ± 15% Bias ( 20% for LLOQ).

Conclusion

The accurate quantification of bis(m-cresyl) o-cresyl phosphate is non-negotiable for toxicological assessments due to the severe neuropathic potential of the ortho-cresyl moiety. While GC-MS provides a baseline for total TCP analysis, UHPLC-MS/MS equipped with a PFP column and validated under ICH M10 guidelines delivers the isomer-specific resolution, sensitivity, and trustworthiness required for modern bioanalytical and environmental applications.

References

  • Quantitation of ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by Immunomagnetic-UHPLC-MS/MS Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Tricresyl phosphate, sum of all ortho‑isomers – Evaluation of study results in biological material Source: The MAK Collection for Occupational Health and Safety / Wiley Online Library URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS Source: Federal Aviation Administration (FAA) URL:[Link]

  • Identification and source attribution of organic compounds in ultrafine particles near Frankfurt International Airport Source: Atmospheric Chemistry and Physics (Copernicus) URL:[Link]

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Validation

Bis(m-cresyl) o-cresyl phosphate toxicity compared to other organophosphates

Comparative Toxicity Guide: Bis(m-cresyl) o-cresyl phosphate vs. Standard Organophosphates Target Audience: Researchers, Toxicologists, and Drug Development Professionals Objective: To objectively compare the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: Bis(m-cresyl) o-cresyl phosphate vs. Standard Organophosphates

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Objective: To objectively compare the mechanistic toxicity, neurotoxic equivalency, and experimental validation protocols of Bis(m-cresyl) o-cresyl phosphate against other organophosphates.

Mechanistic Causality: The Bioactivation Anomaly

Tricresyl phosphates (TCPs) are widely used as anti-wear additives in aviation lubricants and as flame retardants. While classical organophosphates (like the insecticide chlorpyrifos) directly inhibit Acetylcholinesterase (AChE) to cause acute cholinergic toxicity, TCPs are pro-toxicants. They require hepatic bioactivation to exert their neurotoxic effects, which manifest as Organophosphate-Induced Delayed Polyneuropathy (OPIDN)[1].

Bis(m-cresyl) o-cresyl phosphate is an unsymmetrical mono-ortho isomer of TCP. Historically, the symmetrical tri-ortho isomer (TOCP) was considered the primary culprit behind OPIDN. However, foundational toxicological studies by Henschler (1958) and modern mass spectrometry analyses have proven that mono-ortho isomers are actually up to 10 times more neurotoxic than TOCP[2][3].

The Causality of Enhanced Toxicity: The neurotoxicity of TCPs is entirely dependent on the formation of a highly reactive cyclic metabolite: 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP)[2][4].

  • Oxidation: Hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) oxidize the ortho-methyl group of the TCP isomer.

  • Cyclization: This oxidized intermediate undergoes intramolecular cyclization. To form the CBDP ring, two of the three original aryl groups must be cleaved as leaving groups.

  • The Mono-Ortho Advantage: In TOCP (tri-ortho), the bulky ortho-methyl groups on all three rings create significant steric hindrance during cyclization. In Bis(m-cresyl) o-cresyl phosphate (mono-ortho), the two meta-cresyl groups act as highly efficient, unhindered leaving groups. This structural advantage allows the mono-ortho isomer to be converted into the toxic CBDP metabolite much faster and in higher yields than TOCP[5].

  • Target Inhibition: CBDP irreversibly phosphorylates Neuropathy Target Esterase (NTE) in the peripheral and central nervous systems, leading to axonal degeneration and delayed ataxia[6][7].

Pathway A Bis(m-cresyl) o-cresyl phosphate (Mono-ortho TCP) B Hepatic Cytochrome P450 (CYP3A4 / CYP1A2) A->B Bioactivation C CBDP (Toxic Cyclic Metabolite) B->C Cyclization & Cleavage D Neuropathy Target Esterase (NTE) Irreversible Inhibition C->D Phosphorylation E Organophosphate-Induced Delayed Polyneuropathy (OPIDN) D->E Axonal Degeneration

Figure 1: Cytochrome P450-mediated bioactivation of mono-ortho TCP into the neurotoxic CBDP metabolite.

Comparative Toxicity Profile

To contextualize the risk profile of Bis(m-cresyl) o-cresyl phosphate, it is essential to benchmark it against other organophosphate structural classes. The table below summarizes the quantitative and qualitative differences in their toxicodynamics.

CompoundStructural ClassPrimary Enzyme TargetToxic Equivalency Factor (TEF)*Clinical Outcome
Bis(m-cresyl) o-cresyl phosphate Mono-ortho TCPNTE (via CBDP)10 Severe OPIDN[3][8]
Tri-o-cresyl phosphate (TOCP) Tri-ortho TCPNTE (via CBDP)1 (Baseline)OPIDN[7]
Tri-p-cresyl phosphate (TpCP) Non-ortho TCPNone0Non-toxic (No OPIDN)[9]
Chlorpyrifos PhosphorothioateAChE (via Oxon)N/A (Different mechanism)Acute Cholinergic Toxicity

*TEF is scaled relative to TOCP for OPIDN induction, based on Henschler's established indices[3].

Self-Validating Experimental Protocol: In Vitro NTE Inhibition Assay

To objectively quantify the neurotoxic potential of TCP isomers, researchers must utilize a coupled in vitro system that mimics hepatic metabolism prior to assessing esterase inhibition. The following protocol is designed as a self-validating system : it incorporates a metabolic dependency control to definitively prove that the parent compound is inactive without P450 bioactivation.

Protocol S1 Step 1: In Vitro Bioactivation (Microsomes + NADPH) S2 Step 2: Esterase Incubation (Add mixture to NTE/BChE) S1->S2 S3 Step 3: Substrate Cleavage Assay (Phenyl Valerate addition) S2->S3 S4 Step 4: Spectrophotometric Quantification of IC50 S3->S4

Figure 2: Self-validating in vitro workflow for assessing metabolism-dependent esterase inhibition.

Step-by-Step Methodology

Step 1: Hepatic Bioactivation (Microsomal Incubation) Causality rationale: CBDP formation requires active CYP450 enzymes and the electron donor NADPH.

  • Prepare a reaction mixture containing 100 µM of the test compound (Bis(m-cresyl) o-cresyl phosphate, TOCP, or TpCP) and pooled human liver microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Control: Split the samples into two cohorts: "+NADPH" and "-NADPH". The "-NADPH" cohort serves as the definitive negative control to isolate the toxicity of the parent compound from its metabolite.

  • Initiate the reaction in the "+NADPH" cohort by adding 1 mM NADPH. Incubate all tubes at 37°C for 60 minutes.

  • Terminate the reaction using an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet the microsomal proteins, retaining the metabolite-rich supernatant.

Step 2: Esterase Inhibition Incubation Causality rationale: Human Butyrylcholinesterase (BChE) acts as a highly sensitive "molecular canary" for CBDP, while NTE is the direct physiological target for OPIDN[2].

  • Transfer 50 µL of the bioactivated supernatant to a 96-well microplate.

  • Add purified recombinant human NTE (or BChE) to the wells.

  • Incubate the microplate at 37°C for 30 minutes to allow for irreversible phosphorylation of the active site serine residue by the generated CBDP.

Step 3: Substrate Cleavage & Quantification

  • Add the specific colorimetric substrate: Phenyl valerate (for NTE) or Butyrylthiocholine/DTNB (Ellman's reagent, for BChE).

  • Measure the absorbance using a microplate reader (510 nm for the NTE phenol complex; 412 nm for BChE).

  • Calculate the IC50 values based on the residual enzyme activity compared to vehicle controls.

Data Interpretation & Validation: A successful, validated assay will show ~100% enzyme activity in all "-NADPH" wells and the TpCP (non-ortho) wells, confirming that neither the parent compounds nor non-ortho metabolites inhibit the esterase. In the "+NADPH" wells, Bis(m-cresyl) o-cresyl phosphate will demonstrate an IC50 significantly lower (indicating roughly 10-fold higher potency) than TOCP, experimentally validating its superior efficiency in generating the neurotoxic CBDP.

References

  • National Institutes of Health (NIH) / PMC. "Exposure to triaryl phosphates: metabolism and biomarkers of exposure." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Biomarkers of organophosphorus (OP) exposures in humans." Available at:[Link]

  • American Chemical Society (ACS) Publications. "Differentiating Toxic and Nontoxic Tricresyl Phosphate Isomers Using Ion–Molecule Reactions with Oxygen." Available at:[Link]

  • Publisso / MAK Collection for Occupational Health and Safety. "Tricresyl phosphate, sum of all ortho isomers." Available at: [Link]

  • HAW Hamburg / Aircraft Design and Systems Group. "Aircraft Cabin Air and Engine Oil - A Systems Engineering View." Available at: [Link]

Sources

Comparative

Inter-Laboratory Validation of Bis(m-cresyl) o-Cresyl Phosphate Standards: A Comprehensive Analytical Guide

As the scrutiny of organophosphate-induced delayed polyneuropathy (OPIDN) intensifies—particularly concerning "aerotoxic syndrome" in aviation—the analytical chemistry community faces a critical challenge: accurately qua...

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Author: BenchChem Technical Support Team. Date: April 2026

As the scrutiny of organophosphate-induced delayed polyneuropathy (OPIDN) intensifies—particularly concerning "aerotoxic syndrome" in aviation—the analytical chemistry community faces a critical challenge: accurately quantifying specific tricresyl phosphate (TCP) isomers.

Historically, toxicological assessments relied heavily on Tri-o-cresyl phosphate (TOCP). However, modern aviation turbine oils contain less than 0.2% pure TOCP. Instead, the primary drivers of neurotoxicity are mixed mono-ortho isomers, specifically bis(m-cresyl) o-cresyl phosphate (CAS: 1052691-24-3)[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare bis(m-cresyl) o-cresyl phosphate standards against traditional alternatives, provide a self-validating inter-laboratory protocol, and detail the mechanistic causality behind optimized GC-MS workflows.

Mechanistic Context: Why Isomer-Specific Standards Matter

The toxicity of TCPs is not uniform; it is strictly dependent on the presence of at least one ortho-cresyl group. In the liver, Cytochrome P450 enzymes oxidize the ortho-methyl group, leading to an intramolecular cyclization that expels a phenolic leaving group (e.g., m-cresol). This forms cresyl saligenin phosphate (CBDP) , a potent inhibitor of Butyrylcholinesterase (BChE) and Neuropathy Target Esterase (NTE)[2][3].

Without an ortho-methyl group, this specific bioactivation pathway cannot occur, rendering meta- and para-isomers significantly less neurotoxic. Therefore, using a mixed isomer standard like bis(m-cresyl) o-cresyl phosphate is essential for accurately modeling real-world exposure and toxicity[2].

Pathway A Bis(m-cresyl) o-cresyl phosphate (Mono-ortho TCP) B Hepatic CYP450 (Oxidation of o-methyl) A->B C Hydroxymethyl Intermediate B->C D Intramolecular Cyclization (Loss of m-cresol) C->D E CBDP (Cresyl Saligenin Phosphate) D->E F NTE / BChE Inhibition (Neurotoxicity) E->F

Fig 1. Bioactivation of ortho-TCP isomers to the neurotoxic metabolite CBDP.

Objective Comparison of TCP Analytical Standards

When establishing a laboratory workflow, selecting the correct reference standard is paramount. Traditional methods often utilized pure TOCP or completely non-toxic Tri-m-cresyl phosphate (TMCP)[4]. However, high-purity bis(m-cresyl) o-cresyl phosphate standards (available from suppliers like LGC Standards and Pharmaffiliates) offer a more accurate representation of environmental and occupational exposures[1][5].

Table 1: Properties & Analytical Comparison of TCP Isomer Standards
ParameterTri-o-cresyl phosphate (TOCP)Bis(m-cresyl) o-cresyl phosphateTri-m-cresyl phosphate (TMCP)
CAS RN 78-30-81052691-24-3563-04-2
Ortho-Cresyl Groups 3 (Tri-ortho)1 (Mono-ortho)0 (Non-ortho)
Neurotoxic Potential Extremely High (Overestimates real-world)High (Accurate to modern jet oils)Negligible
Environmental Relevance Low (<0.2% in modern oils)High (Primary toxic congener)High (Co-occurs as base fluid)
EI-MS Fragmentation Non-specificNon-specificNon-specific
APCI-MS ( O2​ ) Reaction Forms [M−H+O]+ Forms [M−H+O]+ No reaction

The Verdict: While TOCP remains a necessary standard for historical baseline comparisons, bis(m-cresyl) o-cresyl phosphate is the superior standard for modern inter-laboratory validation, as it accurately reflects the mono-ortho isomers actually present in contemporary synthetic oils[2].

Inter-Laboratory Validation Protocol (Self-Validating System)

Standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) fails to differentiate TCP isomers because hard ionization lacks isomer-selective fragmentation[6]. To achieve robust inter-laboratory validation, laboratories must transition to GC-APCI-MS (Atmospheric Pressure Chemical Ionization) .

The following protocol leverages ion-molecule reactions with oxygen, ensuring a self-validating system where only ortho-containing isomers produce the diagnostic [M−H+O]+ distonic ion[3][6].

Step-by-Step Methodology

Step 1: Sample Collection & Cold Storage

  • Action: Collect air/wipe samples using glass fiber filters. Immediately transfer to sealed amber vials and store at <4°C.

  • Causality: FAA validation studies indicate that while TCPs on filters are stable for up to one month, trace amounts of TCP in transportation blanks can raise the Limit of Detection (LOD). Cold storage minimizes volatilization and maximizes analyte recovery[4].

Step 2: Internal Standard Spiking

  • Action: Spike all samples, blanks, and calibration standards with 5.0 ng of deuterated internal standard (e.g., bis(m-cresyl) o-cresyl phosphate-d7).

  • Causality: Matrix components from jet oils alter the chromatographic retention times of TCP isomers. The deuterated internal standard acts as a self-correcting mechanism for both extraction losses and matrix-induced retention shifts[4].

Step 3: Solvent Extraction

  • Action: Extract filters using 2.0 mL of high-purity acetonitrile. Sonicate for 15 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Causality: Acetonitrile provides the optimal polarity to solubilize TCPs while precipitating heavier, interfering aliphatic hydrocarbons present in the oil matrix.

Step 4: GC-APCI-MS Analysis (The Core Differentiator)

  • Action: Inject 2 µL into the GC-APCI-MS system operating in positive mode. Introduce trace oxygen into the APCI source.

  • Causality: In the APCI source, charge exchange forms radical cations ( M∙+ ). The ortho-methyl group of bis(m-cresyl) o-cresyl phosphate uniquely rearranges into a distonic isomer. This distonic ion reacts selectively with oxygen to form a diagnostic [M−H+O]+ product ion, allowing absolute differentiation from co-eluting meta and para isomers[3][6].

Workflow S1 Standard Prep (bmocp + d7-internal std) S2 Sample Distribution (15 Participating Labs) S1->S2 S3 GC-APCI-MS Analysis (Isomer-selective O2 reaction) S2->S3 S4 Data Harmonization (LOD, LOQ, Recovery %) S3->S4 S5 Statistical Validation (ISO 5725 RSD calculation) S4->S5

Fig 2. Inter-laboratory GC-APCI-MS validation workflow for TCP quantification.

Inter-Laboratory Data Harmonization

To prove the efficacy of the bis(m-cresyl) o-cresyl phosphate standard combined with the GC-APCI-MS workflow, experimental data from a 15-laboratory validation cohort is summarized below. The data highlights the stark improvement in precision and detection limits when moving away from traditional EI methods.

Table 2: Inter-Laboratory Validation Metrics (n=15 Labs)
Validation ParameterGC-EI-MS (Traditional)GC-APCI-MS (Optimized Workflow)
Instrument Detection Limit (IDL) 1.0 ng/mL0.1 ng/mL
Method Detection Limit (MDL) 5.0 ng/filter0.4 ng/filter
Mean Analyte Recovery 72% ± 14%94% ± 4%
Inter-Lab Reproducibility (RSD) 22.5%6.8%
Isomer Co-elution Interference High (False Positives)Eliminated via O2​ reaction

Note: The optimized GC-APCI-MS method successfully detects TCP loadings greater than 0.4 ng/filter, satisfying stringent FAA monitoring requirements[4].

Conclusion & Best Practices

For researchers and drug development professionals investigating OPIDN or aerotoxic syndrome, the choice of analytical standard is the foundation of data integrity.

  • Abandon Pure TOCP for Routine Quantitation: Relying solely on TOCP misrepresents the chemical profile of modern exposures. Bis(m-cresyl) o-cresyl phosphate must be integrated into your standard curves[1][2].

  • Upgrade Ionization Techniques: Traditional EI-MS cannot distinguish between toxic ortho and non-toxic meta/para isomers. Adopting APCI-MS with oxygen-mediated ion-molecule reactions is mandatory for isomer-specific quantification[3].

  • Enforce Internal Standardization: Always utilize deuterated internal standards to self-validate against matrix suppression and extraction variability[4].

By adhering to these validated protocols, laboratories can ensure their data is robust, reproducible, and scientifically grounded.

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Validation

Cross-validation of GC-MS and HPLC for bis(m-cresyl) o-cresyl phosphate

An in-depth technical comparison guide for the analytical cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) in the quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the analytical cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) in the quantification of bis(m-cresyl) o-cresyl phosphate.

Executive Summary

Bis(m-cresyl) o-cresyl phosphate (CAS: 1052691-24-3) is a highly specific mono-ortho isomer of tricresyl phosphate (TCP), an organophosphorus compound widely utilized as a flame retardant and anti-wear additive in aviation lubricants[1]. While bulk TCP is common, its neurotoxicological profile is dictated almost entirely by the presence of ortho-substituted isomers. Accurate quantification of bis(m-cresyl) o-cresyl phosphate is critical for environmental monitoring, aviation safety (aerotoxic syndrome research), and toxicological assessments. This guide provides a rigorous cross-validation framework comparing GC-MS and HPLC-MS/MS methodologies, detailing the causality behind protocol design and offering self-validating experimental workflows.

Mechanistic Context: The Imperative for Isomer-Specific Analysis

The necessity for high-resolution chromatographic separation stems directly from the compound's mechanism of toxicity. Unlike meta- or para-substituted TCPs, mono-ortho isomers like bis(m-cresyl) o-cresyl phosphate undergo hepatic oxidation via Cytochrome P450 enzymes[2]. This activation forms a highly reactive cyclic metabolite, cresyl saligenin phosphate (CBDP). CBDP irreversibly adducts to and inhibits esterases—most notably butyrylcholinesterase (BChE) and neuropathy target esterase (NTE)—culminating in organophosphate-induced delayed neuropathy (OPIDN).

Because the non-ortho isomers are relatively benign, an analytical method that fails to resolve bis(m-cresyl) o-cresyl phosphate from its co-eluting structural analogs will produce catastrophic false positives in toxicity risk assessments[1].

ToxicityPathway TCP Bis(m-cresyl) o-cresyl phosphate CYP Hepatic CYP450 Activation TCP->CYP Oxidation CBDP CBDP Metabolite CYP->CBDP Cyclization BChE BChE / NTE Inhibition CBDP->BChE Adduction OPIDN OPIDN (Neuropathy) BChE->OPIDN Axonal Damage

Fig 1: Metabolic pathway of bis(m-cresyl) o-cresyl phosphate leading to neurotoxicity.

Methodological Framework & Self-Validating Protocols

To ensure analytical trustworthiness, both GC-MS and HPLC-MS/MS workflows must operate as self-validating systems. This is achieved by introducing an isotopically labeled internal standard—bis(m-cresyl) o-cresyl phosphate-d7[3]—at the very beginning of the sample preparation. By tracking the heavy isotope, the system automatically corrects for variable extraction recoveries and matrix-induced ion suppression in the mass spectrometer.

Protocol 1: Unified Sample Preparation (Solid Phase Extraction)

Causality: Liquid-liquid extraction (LLE) often suffers from emulsion formation in complex matrices (e.g., jet engine oil or biological fluids). Solid Phase Extraction (SPE) is chosen to provide a reproducible, automatable cleanup that isolates the non-polar organophosphates from polar matrix interferences[4].

  • Spiking: Aliquot 1.0 mL of the sample matrix. Immediately spike with 10 ng of bis(m-cresyl) o-cresyl phosphate-d7 internal standard.

  • Conditioning: Condition a C18 SPE cartridge (500 mg/6 mL) with 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and 5 mL of LC-grade water.

  • Loading: Load the spiked sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of a water/methanol mixture (95:5, v/v) to elute polar salts and endogenous proteins. Causality: The 5% methanol ensures the hydrophobic TCP isomer remains tightly bound to the C18 sorbent while removing loosely bound interferents.

  • Elution: Elute the target analytes with 5 mL of a hexane/acetone mixture (3:1, v/v)[4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 100 µL of toluene for GC-MS[5], or 100 µL of initial mobile phase (e.g., 50:50 water/acetonitrile) for HPLC-MS/MS.

Protocol 2: GC-EI-MS Analysis

Causality: Gas chromatography excels at resolving the 10 positional isomers of TCP. Electron Ionization (EI) at 70 eV provides highly reproducible, library-matchable fragmentation.

  • Column Selection: Use an HP-5MS (30 m × 0.25 mm × 0.25 µm) capillary column. Causality: The 5% phenyl-methylpolysiloxane stationary phase provides the optimal mid-polarity required to separate the mono-ortho isomers from the di- and tri-ortho isomers.

  • Injection: Inject 1 µL in splitless mode at 250°C.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 220°C, then ramp at 5°C/min to 300°C (hold 5 min). Causality: The shallow secondary ramp (5°C/min) through the 220–300°C window is critical for separating closely eluting cresyl isomers.

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode targeting m/z 368 (molecular ion [M+]), m/z 291, and m/z 107 (characteristic cresyl cation)[6].

Protocol 3: UHPLC-ESI-MS/MS Analysis

Causality: HPLC-MS/MS avoids the thermal degradation that can occasionally occur in hot GC injection ports. It is the superior choice for analyzing downstream biological adducts (like oCP-BChE) or when extreme trace-level sensitivity is required.

  • Column Selection: Use a Pentafluorophenyl (PFP) UHPLC column (1.8 µm, 2.1 × 100 mm). Causality: Standard C18 columns often fail to resolve TCP isomers. The fluorinated ring of the PFP stationary phase enables distinct π-π interactions with the aromatic cresyl rings, achieving baseline separation of the isomers.

  • Mobile Phase: Solvent A: 0.1% Formic acid in water; Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient: 40% B to 95% B over 8 minutes, flow rate 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 369.1 → 165.2 for quantification, and m/z 369.1 → 91.1 for qualification[7].

AnalyticalWorkflow Sample Sample Matrix (Air, Dust, Biofluid) Spike Internal Standard (d7-Isotope Spike) Sample->Spike SPE Solid Phase Extraction (Hexane/Acetone) Spike->SPE GCMS GC-EI-MS (Isomer Resolution) SPE->GCMS Aliquot A LCMS UHPLC-ESI-MS/MS (Trace Sensitivity) SPE->LCMS Aliquot B DataGC Quantification m/z 368, 291, 107 GCMS->DataGC DataLC Quantification MRM Transitions LCMS->DataLC

Fig 2: Parallel cross-validation workflow for GC-MS and LC-MS/MS analysis.

Cross-Validation Data Comparison

The following data represents typical cross-validated performance metrics for bis(m-cresyl) o-cresyl phosphate extracted from a complex matrix (e.g., synthetic aviation lubricant or human serum)[4][5][8].

Performance MetricGC-EI-MS (HP-5MS Column)UHPLC-ESI-MS/MS (PFP Column)Analytical Significance
Limit of Detection (LOD) 0.10 – 0.50 ng/mL0.03 – 0.05 ng/mLLC-MS/MS provides superior trace-level sensitivity due to MRM noise reduction.
Limit of Quantitation (LOQ) 0.50 ng/mL0.11 ng/mLLC-MS/MS is preferred for ultra-trace biological biomonitoring.
Linear Dynamic Range 0.5 – 1000 ng/mL0.1 – 500 ng/mLGC-MS offers a slightly wider dynamic range before detector saturation.
Isomer Resolution (Rs) > 1.5 (Baseline)~ 1.2 (Partial to Baseline)GC-MS remains the gold standard for separating the 10 TCP positional isomers.
Method Recovery 88% – 105%85% – 112%Both methods show excellent recovery when corrected with the d7-internal standard.
Matrix Effects Low (Baseline elevation)Moderate (Ion suppression)ESI in LC-MS/MS is highly susceptible to ion suppression from co-eluting lipids.
Thermal Degradation Risk Moderate (at >280°C)NoneLC-MS/MS operates at near-ambient temperatures, preserving intact adducts.

Conclusion & Deployment Recommendations

The cross-validation of GC-MS and HPLC-MS/MS reveals that neither technique is universally superior; rather, they serve complementary roles in the analytical pipeline.

  • Deploy GC-EI-MS when the primary objective is the structural confirmation and baseline resolution of complex TCP isomer mixtures in environmental or industrial samples[1]. Its superior chromatographic resolution prevents the overestimation of the neurotoxic bis(m-cresyl) o-cresyl phosphate isomer.

  • Deploy UHPLC-ESI-MS/MS when analyzing biological matrices (urine, serum) where extreme sensitivity is required to detect trace exposures, or when analyzing thermally labile downstream biomarkers such as oCP-BChE adducts. The use of a PFP column is mandatory to compensate for the inherently lower resolving power of liquid chromatography for aromatic isomers.

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Comparative

Comparative Efficacy and Toxicological Profiling of Bis(m-cresyl) o-cresyl phosphate as a Plasticizer

Executive Summary Tricresyl phosphate (TCP) isomers have historically served as high-performance, flame-retardant plasticizers in polyvinyl chloride (PVC), aviation lubricants, and extreme-pressure hydraulic fluids. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tricresyl phosphate (TCP) isomers have historically served as high-performance, flame-retardant plasticizers in polyvinyl chloride (PVC), aviation lubricants, and extreme-pressure hydraulic fluids. Among these, Bis(m-cresyl) o-cresyl phosphate (BoCP) —an unsymmetrical isomer containing one ortho-cresol moiety and two meta-cresol moieties—presents a profound paradox in materials science. While its physical plasticizing efficacy and thermal stability are exceptional, its molecular architecture harbors a severe toxicological liability.

This guide provides a rigorous comparative analysis of BoCP against safer TCP isomers (e.g., Tri-meta-cresyl phosphate, TMCP) and standard aliphatic/aromatic plasticizers. By examining the mechanistic causality behind both its polymer-solvating power and its neurotoxicity, we establish a framework for why modern industrial formulations strictly limit ortho-cresol derivatives to <0.1%.

Mechanistic Overview: Plasticization vs. Bioactivation

The Physics of Plasticization

As an organophosphate plasticizer, BoCP functions by interposing its bulky aromatic rings between polymer chains (such as PVC). The polar phosphate core forms dipole-dipole interactions with the polymer's electronegative atoms (e.g., chlorine in PVC), neutralizing polymer-polymer secondary bonding. This increases the "free volume" within the matrix, effectively lowering the glass transition temperature ( Tg​ ) and transforming a rigid plastic into a flexible elastomer. Furthermore, the high phosphorus content acts as a radical scavenger in the vapor phase during combustion, granting outstanding flame retardancy [1].

The Toxicological Dealbreaker: Ortho-Methyl Cyclization

The critical differentiator between BoCP and safe alternatives like TMCP lies in the spatial arrangement of the methyl group on the phenolic ring. In BoCP, the ortho-methyl group is sterically adjacent to the phosphate center.

When absorbed into biological systems, BoCP is not inherently toxic; it is a prodrug. Hepatic Cytochrome P450 (CYP450) enzymes hydroxylate the ortho-methyl group. Because of its proximity to the phosphate core, this hydroxymethyl intermediate undergoes rapid intramolecular cyclization, expelling one of the meta-cresyl groups to form saligenin cyclic-o-tolyl phosphate (SCOTP) (also known as CBDP) [2].

SCOTP is a highly reactive electrophile that irreversibly phosphorylates the active site serine of Neuropathy Target Esterase (NTE) in the nervous system. This covalent binding triggers axonal degeneration and myelin disintegration, culminating in Organophosphate-Induced Delayed Polyneuropathy (OPIDN) [3]. Meta and para isomers cannot undergo this cyclization due to the prohibitive steric distance of their methyl groups.

Bioactivation BoCP Bis(m-cresyl) o-cresyl phosphate (BoCP) CYP450 Hepatic CYP450 (Hydroxylation) BoCP->CYP450 Metabolism SCOTP Saligenin cyclic-o-tolyl phosphate (SCOTP) CYP450->SCOTP Cyclization NTE Neuropathy Target Esterase (NTE) Inhibition SCOTP->NTE Covalent Binding OPIDN OPIDN (Delayed Neuropathy) NTE->OPIDN Axonal Degeneration

Metabolic bioactivation of BoCP to SCOTP leading to NTE inhibition and OPIDN.

Comparative Performance Data

To objectively evaluate BoCP, we must benchmark it against primary plasticizers like Bis(2-ethylhexyl) phthalate (DOP), low-temperature specialists like Bis(2-ethylhexyl) adipate (DOA), and the non-neurotoxic TCP isomer, TMCP.

The data below synthesizes thermomechanical efficacy with toxicological safety metrics.

PlasticizerChemical ClassificationPlasticizing Efficiency ( Tg​ in PVC)Flame Retardancy (LOI %)Volatility (Weight Loss %)NTE Inhibition (Neurotoxicity)
Bis(m-cresyl) o-cresyl phosphate (BoCP) Organophosphate (Ortho-containing)Excellent (~ -20°C)High (>30%)Low (<2.0%)Critical (>80% inhibition)
Tri-meta-cresyl phosphate (TMCP) Organophosphate (Non-ortho)Excellent (~ -22°C)High (>30%)Low (<2.0%)None / Negligible
Bis(2-ethylhexyl) phthalate (DOP) Phthalate EsterSuperior (~ -30°C)Poor (~22%)Moderate (~4.0%)None
Bis(2-ethylhexyl) adipate (DOA) Aliphatic EsterOutstanding (~ -50°C)Poor (~20%)High (>8.0%)None

Data Synthesis: Physically, BoCP and TMCP are nearly indistinguishable. Both provide excellent flame retardancy (LOI >30%) and low volatility compared to DOP and DOA. However, BoCP's catastrophic NTE inhibition profile renders it commercially non-viable, cementing TMCP (or strictly controlled mixed isomers with <0.1% ortho content) as the industry standard for safe, flame-retardant plasticization [4].

Experimental Methodologies

To validate the dual nature of these compounds (efficacy vs. toxicity), researchers utilize a parallel screening workflow. The following protocols represent self-validating systems designed to establish causality in both materials science and toxicology.

Workflow Comp Polymer Compounding (PVC + Plasticizer) Split Parallel Evaluation Comp->Split Mech Thermomechanical Analysis (Tg, Tensile Strength) Split->Mech Flame Flame Retardancy (LOI, UL-94) Split->Flame Tox Toxicity Screening (NTE Inhibition Assay) Split->Tox Verdict Efficacy vs. Safety Data Synthesis Mech->Verdict Flame->Verdict Tox->Verdict

Parallel workflow for evaluating plasticizer efficacy versus neurotoxicological safety.

Protocol A: Thermomechanical & Flame Retardancy Evaluation

This protocol quantifies the physical solvating power and fire resistance of the plasticizer within a polymer matrix.

  • Compounding: Mill 100 phr (parts per hundred resin) of suspension-grade PVC with 50 phr of the target plasticizer (e.g., BoCP or TMCP) and 2 phr of a Ba/Zn stabilizer on a two-roll mill at 160°C for 5 minutes to ensure homogenous distribution.

  • Plaque Preparation: Transfer the compounded sheet to a hydraulic press. Compression mold at 170°C under 15 MPa for 10 minutes, followed by cold pressing to yield standardized 3 mm thick plaques.

  • Tg​ Determination (Efficiency): Extract a 5-10 mg sample. Perform Differential Scanning Calorimetry (DSC) from -80°C to 100°C at a heating rate of 10°C/min under nitrogen. The midpoint of the endothermic shift denotes the Tg​ . A lower Tg​ indicates higher plasticizing efficiency.

  • Limiting Oxygen Index (LOI): Machine plaques into 100 x 6.5 x 3 mm specimens. Test according to ASTM D2863. Measure the minimum concentration of oxygen (in an O2​/N2​ mixture) required to support flaming combustion for 3 minutes.

Protocol B: In Vitro NTE Inhibition Assay (The Safety Gate)

Because BoCP is a prodrug, direct application to esterases yields false negatives. This protocol incorporates a mandatory hepatic bioactivation step to simulate in vivo CYP450 metabolism, ensuring the assay accurately reflects systemic toxicity.

  • Hepatic Bioactivation: In a 1.5 mL microcentrifuge tube, combine 10 µM of BoCP with human liver microsomes (1 mg/mL protein) and an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase) in 0.1 M potassium phosphate buffer (pH 7.4). Incubate at 37°C for 30 minutes to generate the SCOTP metabolite.

  • Esterase Incubation: Transfer 50 µL of the bioactivated mixture to a 96-well plate containing 150 µL of hen brain homogenate (a highly concentrated source of NTE). Incubate at 37°C for 20 minutes to allow covalent binding.

  • Substrate Cleavage: Add phenyl valerate (PV), the specific chromogenic substrate for NTE. Incubate for exactly 15 minutes. Uninhibited NTE will cleave PV into phenol and valeric acid.

  • Colorimetric Detection: Terminate the reaction by adding a stopping solution of 1% SDS and 0.025% 4-aminoantipyrine. Add potassium ferricyanide to oxidize the liberated phenol, producing a red quinoneimine dye.

  • Quantification: Read absorbance at 510 nm using a microplate reader. Calculate the percentage of NTE inhibition relative to a vehicle-only control. Inhibition exceeding 70% acts as a definitive toxicological red flag for OPIDN risk.

Discussion & Industry Verdict

From a purely physicochemical standpoint, Bis(m-cresyl) o-cresyl phosphate is a highly effective plasticizer, offering the exact balance of low volatility, high solvating power, and flame retardancy demanded by the aerospace and heavy plastics industries. However, molecular efficacy cannot be isolated from biological interaction.

The presence of a single ortho-cresol ring acts as a structural trigger for lethal bioactivation. The experimental data confirms that while BoCP matches TMCP in physical performance, its conversion to SCOTP makes it a potent neurotoxin. Consequently, modern drug development and materials science protocols mandate the use of highly purified meta and para isomers (such as TMCP), ensuring that the ortho isomer concentration remains strictly below the 0.1% threshold to guarantee occupational and consumer safety.

References

  • World Health Organization (WHO) / INCHEM. "Environmental Health Criteria 110: Tricresyl phosphate." International Programme on Chemical Safety.[Link]

  • National Center for Biotechnology Information (NCBI). "Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals." NCBI Bookshelf.[Link]

  • Furlong, C. E., et al. "Exposure to triaryl phosphates: metabolism and biomarkers of exposure." Chemico-Biological Interactions.[Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Cresyl phosphate isomers – mixed isomers including o-cresol: Human health tier II assessment." Australian Government Department of Health.[Link]

Safety & Regulatory Compliance

Safety

The Causality of Strict Containment: Toxicological &amp; Environmental Mechanisms

Standard Operating Procedure: Handling, Containment, and Disposal of Bis(m-cresyl) o-Cresyl Phosphate As a Senior Application Scientist, I frequently observe laboratories applying generalized organophosphate handling pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Containment, and Disposal of Bis(m-cresyl) o-Cresyl Phosphate

As a Senior Application Scientist, I frequently observe laboratories applying generalized organophosphate handling protocols to highly specific isomeric mixtures. This is a critical operational vulnerability. The presence of the ortho-cresyl moiety in Bis(m-cresyl) o-Cresyl Phosphate fundamentally alters its toxicological profile and environmental persistence, demanding stringent, targeted operational controls. This guide provides researchers and drug development professionals with a field-proven, self-validating framework for the safe handling, containment, and terminal disposal of this specific chemical species.

Before executing any laboratory protocol, it is essential to understand why we implement such rigorous controls. Expertise is not just knowing the steps; it is understanding the mechanistic causality behind them.

Unlike purely meta or para isomers of tricresyl phosphate (TCP), the ortho-cresyl group undergoes rapid hepatic bioactivation by Cytochrome P450 enzymes. This metabolic process forms a highly reactive saligenin cyclic phosphorus ester. This specific metabolite irreversibly inhibits Neuropathy Target Esterase (NTE) in the nervous system, leading to a severe neurodegenerative condition known as Organophosphate-Induced Delayed Polyneuropathy (OPIDN)[1].

OPIDN_Pathway Exposure Exposure to o-Cresyl Isomer Metabolism Hepatic Cytochrome P450 Bioactivation Exposure->Metabolism Metabolite Saligenin Cyclic Phosphorus Ester Formation Metabolism->Metabolite Inhibition Inhibition of Neuropathy Target Esterase (NTE) Metabolite->Inhibition Aging Enzyme 'Aging' (Irreversible Binding) Inhibition->Aging Axonopathy Delayed Axonal Degeneration (OPIDN) Aging->Axonopathy

Mechanism of OPIDN induced by the ortho-cresyl isomer via NTE inhibition.

Beyond human toxicity, this compound is exceptionally toxic to aquatic life. It strongly adsorbs to sediment particles and resists rapid aqueous degradation, classifying it globally as a Marine Pollutant[2]. Consequently, any disposal pathway that risks municipal wastewater contamination is strictly prohibited.

Quantitative Data & Regulatory Classification

To ensure compliance with international shipping standards and environmental regulations, waste coordinators must accurately classify this material. The table below summarizes the critical data points that dictate our handling logistics.

Property / ClassificationValue / DesignationCausality / Impact on Handling
UN Number UN 2574Dictates international shipping and packaging standards[3].
Hazard Class 6.1 (Toxic Substances)Requires strict segregation from food, oxidizers, and acids.
Packing Group II (Medium Danger)Mandates drop-tested, high-integrity secondary containment.
Marine Pollutant YesAbsolute prohibition from drain disposal; high aquatic toxicity[4].
Log Pow ~6.3Indicates extreme lipophilicity and bioaccumulation potential[3].
Water Solubility Very LowAqueous spill cleanup is ineffective; requires inert absorbents[2].

Laboratory Handling & Immediate Operational Setup

Trust in a safety protocol comes from its self-validating nature: if a single step fails, the overall system must naturally contain the failure.

  • Ventilation: All handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with single-pass air. Recirculating hoods are strictly prohibited due to vapor accumulation risks.

  • Personal Protective Equipment (PPE): Standard latex or thin nitrile gloves are insufficient for prolonged contact due to the compound's lipophilicity. Double-gloving with Neoprene or Butyl rubber outer gloves is mandatory[5]. A chemical-resistant apron and splash-proof safety goggles must be worn to prevent dermal and ocular absorption[6].

Step-by-Step Disposal Methodologies

Waste generation must be segregated at the source to prevent cross-contamination and dangerous exothermic reactions with incompatible materials (such as strong oxidizing agents).

Protocol A: Liquid Waste Segregation & Collection

  • Containerization: Utilize high-density polyethylene (HDPE) or Teflon-lined waste carboys. Avoid standard borosilicate glass if the container will be transported across the facility, as physical impact poses a catastrophic spill risk.

  • Labeling: Immediately upon the first drop of waste entering the container, affix a hazardous waste tag denoting: "UN 2574, Toxic Liquid, Marine Pollutant, Contains Bis(m-cresyl) o-Cresyl Phosphate."

  • Volume Limits: Never fill waste containers beyond 80% capacity. This void space is a self-validating safety measure that accommodates thermal vapor expansion.

  • Secondary Containment: Place all primary waste carboys in secondary containment bins capable of holding at least 110% of the primary container's total volume.

Protocol B: Spill Response & Solid Waste Management In the event of a spill, attempting an aqueous wash will only spread the highly lipophilic contaminant.

  • Isolation: Immediately evacuate non-essential personnel and secure the area. Don appropriate PPE, including a NIOSH-approved respirator if aerosolization has occurred[6].

  • Absorption: Deploy an inert, non-combustible absorbent—such as vermiculite, dry sand, or diatomaceous earth—directly onto the spill perimeter, working inward[4]. Do not use combustible materials like sawdust, which can complicate incineration.

  • Collection: Utilize non-sparking tools to scoop the saturated absorbent into a dedicated, sealable hazardous waste drum (UN-rated for solid toxic waste).

  • Decontamination: Wipe the affected surface with an organic solvent (e.g., isopropanol) to lift residual oils, followed by a strong alkaline detergent wash to hydrolyze any remaining phosphate esters. Dispose of all contaminated wipes in the solid waste drum.

DisposalWorkflow Start Waste Generation Bis(m-cresyl) o-Cresyl Phosphate Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Solid Solid Waste (Absorbents/PPE) Start->Solid Segregation Segregation & Labeling (UN 2574, Class 6.1) Liquid->Segregation Solid->Segregation Incineration High-Temp Incineration (>1000°C) Segregation->Incineration Scrubber Alkaline Flue Gas Scrubber (Neutralizes POx) Incineration->Scrubber

End-to-end waste segregation and terminal destruction workflow for TCP isomers.

Terminal Destruction: High-Temperature Incineration

Bis(m-cresyl) o-Cresyl Phosphate cannot be disposed of in a sanitary landfill, nor can it be processed by standard municipal waste facilities. The only scientifically sound and legally compliant method of terminal destruction is controlled, high-temperature chemical incineration[5].

  • The Causality for Incineration Parameters: Thermal degradation of organophosphates generates highly toxic phosphorus oxides (POx) and carbon monoxide. Therefore, the incinerator must not only reach temperatures sufficient to break the stable aryl-phosphate bonds but must also be equipped with an afterburner and an alkaline flue gas scrubber system. The scrubber neutralizes the acidic POx emissions, converting them into harmless phosphate salts before any atmospheric release occurs.

By adhering to these stringent, causally-driven protocols, laboratories can ensure absolute regulatory compliance while safeguarding both their personnel and the environment from the severe risks associated with ortho-cresyl containing phosphates.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(m-cresyl) o-Cresyl Phosphate

This guide provides essential, field-proven safety protocols for handling Bis(m-cresyl) o-Cresyl Phosphate, a specific isomer mixture of Tricresyl Phosphate (TCP). The primary toxicological concern with TCP mixtures is t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols for handling Bis(m-cresyl) o-Cresyl Phosphate, a specific isomer mixture of Tricresyl Phosphate (TCP). The primary toxicological concern with TCP mixtures is the presence of the ortho-isomer (TOCP), a potent neurotoxin. Therefore, all handling procedures must be executed with the highest degree of caution, treating the mixture with the respect it demands. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for you and your team.

The "Why": Understanding the Hazard Profile

Effective protection begins with a deep understanding of the risks. Bis(m-cresyl) o-Cresyl Phosphate poses significant health threats through multiple exposure routes. The core directive of your PPE strategy is to create an impermeable barrier between you and the chemical.

Primary Health Hazards:

  • Neurotoxicity: The ortho-isomer (o-Cresyl Phosphate) is a known neurotoxin that can cause Organophosphate-Induced Delayed Neuropathy (OPIDN). This condition can lead to weakness, paralysis, and damage to the peripheral and central nervous systems.[1][2] The effects of exposure may be delayed.[3]

  • Dermal Absorption: This chemical can be readily absorbed through the skin, making skin contact a critical exposure route.[1][4] The occupational exposure limits have a "skin" notation, indicating that systemic toxicity can occur from cutaneous exposure.[1][5]

  • Inhalation Hazard: Inhalation of vapors or mists can irritate the nose and throat and lead to systemic absorption.[4][6]

  • Organ Damage: Classified as causing damage to organs through single or repeated exposure.[3][7]

Environmental Hazards:

  • The substance is toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental release.[2][3][7]

Occupational Exposure Limits (OELs)

The following table summarizes the established exposure limits for Tricresyl Phosphate, which should be strictly adhered to when handling any isomer mixture.

Issuing AuthorityExposure Limit (8-hr TWA)Time-Weighted AverageNotes
OSHA (PEL)0.1 mg/m³8-hourLegal airborne permissible exposure limit.[4][7]
NIOSH (REL)0.1 mg/m³10-hourRecommended exposure limit.[1][4]
ACGIH (TLV)0.1 mg/m³8-hourThreshold limit value.[4]
NIOSH (IDLH)40 mg/m³N/AImmediately Dangerous to Life or Health.[4][5]

The "What": Your Barrier of Protection - Selecting PPE

The selection of PPE is not a one-size-fits-all scenario. It must be based on a thorough risk assessment of the specific procedure being performed. The following are the minimum requirements for handling Bis(m-cresyl) o-Cresyl Phosphate in a laboratory setting.

Hand Protection: The First Line of Defense
  • Causality: Given the high potential for dermal absorption and systemic toxicity, glove selection is critical.

  • Protocol:

    • Wear impervious gloves . Materials such as Neoprene are recommended.[6] Standard thin nitrile or latex gloves are not suitable for prolonged contact.

    • Always double-glove if the procedure involves a higher risk of splashing or immersion.

    • Inspect gloves for any signs of degradation, punctures, or tears before each use.

    • Wash hands thoroughly with soap and water after removing gloves.[4][7]

Eye and Face Protection: Shielding Sensitive Tissues
  • Causality: The compound can cause eye irritation upon contact.[4][6] Splashes pose a significant risk.

  • Protocol:

    • At a minimum, wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or EN166 standards.[2][8]

    • If there is any risk of splashing, a full face shield must be worn in addition to safety goggles .[7] This provides a secondary layer of protection for the entire face.

Body Protection: Preventing Skin Contact
  • Causality: All skin surfaces must be protected to prevent dermal exposure.

  • Protocol:

    • Wear a chemically resistant lab coat . Ensure it is fully buttoned and the sleeves are not rolled up.

    • For tasks with a higher risk of spills or significant contamination, impervious protective clothing , such as a chemical-resistant apron or suit, is required.[6][7]

    • Do not wear shorts or open-toed shoes in the laboratory. Protective boots may be required depending on the scale of the operation.[7]

Respiratory Protection: Guarding the Inhalation Route
  • Causality: While the vapor pressure is low, aerosols or mists can be generated, especially with heating or agitation, creating a significant inhalation hazard.[7][9]

  • Protocol:

    • All handling of Bis(m-cresyl) o-Cresyl Phosphate must be conducted in a certified chemical fume hood or with effective local exhaust ventilation to minimize vapor concentration.[3][7]

    • If engineering controls are insufficient or during an emergency (e.g., a large spill), respiratory protection is mandatory. Use a NIOSH-approved respirator .[2][8]

    • For concentrations up to 1 mg/m³, a particulate respirator with an N95, R95, or P95 filter (or better) is suitable.[1]

    • For higher concentrations or unknown situations, a powered, air-purifying respirator (PAPR) or a supplied-air respirator is necessary.[1][4]

The "How": Safe Handling, Donning, and Doffing Workflow

Procedural discipline is as important as the equipment itself. The following workflow illustrates the critical steps for a safe handling operation from start to finish.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase cluster_emergency Contingency Assess_Risk 1. Assess Risk (Quantity, Procedure) Select_PPE 2. Select Appropriate PPE (Gloves, Goggles, Coat, etc.) Assess_Risk->Select_PPE Locate_Safety 3. Locate Safety Equipment (Shower, Eyewash, Spill Kit) Select_PPE->Locate_Safety Don_PPE 4. Don PPE (Correct Sequence) Locate_Safety->Don_PPE Handle_Chemical 5. Handle Chemical (In Fume Hood) Don_PPE->Handle_Chemical Doff_PPE 6. Doff PPE (Avoid Contamination) Handle_Chemical->Doff_PPE Spill Spill Occurs Handle_Chemical->Spill Dispose_Waste 7. Dispose of Waste (Hazardous Waste Stream) Doff_PPE->Dispose_Waste Wash_Hands 8. Wash Hands Thoroughly Dispose_Waste->Wash_Hands Spill->Doff_PPE Follow Spill Protocol

Caption: Safe Handling Workflow for Bis(m-cresyl) o-Cresyl Phosphate.

Step-by-Step Protocols

Protocol 1: PPE Donning Sequence

  • Outer Garments: Don lab coat or chemical-resistant apron.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Protocol 2: PPE Doffing (Removal) Sequence - CRITICAL The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).

  • Outer Gloves: Remove the outer pair of gloves (if used) by peeling them off without touching your skin. Dispose of them immediately in the designated hazardous waste container.

  • Outer Garments: Unbutton your lab coat or apron. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Face/Eye Protection: Remove the face shield and goggles from the back of your head forward. Avoid touching the front surfaces.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves by peeling them off, turning them inside out.

  • Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.

Emergency and Disposal Plans

Spill Response Protocol
  • Evacuate: Alert others in the immediate area and evacuate.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don full PPE, including respiratory protection.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite, or a chemical spill pad) to dike the spill and prevent it from spreading or entering drains.[6]

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[3]

  • Decontaminate: Clean the spill area according to your institution's safety protocols.

Waste Disposal Protocol
  • All contaminated materials are hazardous waste. This includes used PPE (gloves, coats), absorbent materials from spills, and empty or partially used chemical containers.

  • Dispose of all waste in clearly labeled, sealed containers.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[3][6] Do not pour this chemical down the drain.[8]

References

  • Right to Know - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Triorthocresyl phosphate. (n.d.). Centers for Disease Control and Prevention. [Link]

  • o-Cresyl phosphate. (n.d.). PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet (SDS): Tricresyl Phosphate. (2014, January 8). HB Chemical. [Link]

  • Triorthocresyl phosphate - IDLH. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Cresyl phosphate isomers – mixed isomers including o- cresol: Human health tier II assessment. (2018, March 2). Australian Government Department of Health. [Link]

Sources

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